molecular formula C14H16O2 B5711142 2-allyl-2-phenyl-4-pentenoic acid

2-allyl-2-phenyl-4-pentenoic acid

Número de catálogo: B5711142
Peso molecular: 216.27 g/mol
Clave InChI: MPYFESWSFJLBHO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-allyl-2-phenyl-4-pentenoic acid is a useful research compound. Its molecular formula is C14H16O2 and its molecular weight is 216.27 g/mol. The purity is usually 95%.
The exact mass of the compound 2-allyl-2-phenyl-4-pentenoic acid is 216.115029749 g/mol and the complexity rating of the compound is 252. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-allyl-2-phenyl-4-pentenoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-allyl-2-phenyl-4-pentenoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-phenyl-2-prop-2-enylpent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-3-10-14(11-4-2,13(15)16)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYFESWSFJLBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC=C)(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

synthesis and characterization of 2-allyl-2-phenyl-4-pentenoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Synthesis and Characterization of 2-Allyl-2-phenyl-4-pentenoic Acid

Executive Summary 2-Allyl-2-phenyl-4-pentenoic acid (also known as


-diallylphenylacetic acid) is a sterically hindered carboxylic acid featuring a quaternary carbon at the 

-position.[1] This structural motif renders it a critical intermediate in the synthesis of quaternary amino acids and cyclic pharmaceutical scaffolds. Its primary utility lies in its role as a precursor for Ring-Closing Metathesis (RCM) to generate 1-phenylcyclopent-3-enecarboxylic acid, a core structure in various neuroactive therapeutic candidates.[1]

This guide details a robust synthetic protocol via the double alkylation of ethyl phenylacetate, followed by hydrolysis, and provides comprehensive characterization data and downstream application workflows.

Part 1: Retrosynthetic Analysis & Strategy

The construction of the quaternary center is the rate-determining factor in the design of this molecule. The most efficient disconnection involves the double alkylation of a phenylacetic acid enolate.

Retrosynthesis Target 2-Allyl-2-phenyl-4-pentenoic acid (Target) Precursor1 Ethyl 2-allyl-2-phenyl-4-pentenoate (Diester Intermediate) Target->Precursor1 Hydrolysis (KOH/EtOH) SM1 Ethyl Phenylacetate Precursor1->SM1 Double Alkylation (NaH, DMF) Reagent Allyl Bromide (2.2 equiv) Precursor1->Reagent

Figure 1: Retrosynthetic strategy focusing on the construction of the quaternary


-carbon via sequential alkylation.

Part 2: Experimental Protocol

Method A: Double Alkylation of Ethyl Phenylacetate

This method is preferred for its scalability and the avoidance of decarboxylation steps required by malonate synthesis.

Reagents:

  • Ethyl phenylacetate (1.0 equiv)[2]

  • Allyl bromide (2.5 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 2.5 equiv)

  • Anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran)

Step-by-Step Synthesis:

  • Enolate Formation:

    • Flame-dry a 3-neck round-bottom flask under argon atmosphere.

    • Charge with NaH (2.5 equiv) and wash twice with anhydrous hexanes to remove mineral oil.

    • Suspend NaH in anhydrous DMF (0.5 M concentration relative to substrate).[1] Cool to 0°C.[1][3]

    • Add ethyl phenylacetate (1.0 equiv) dropwise over 20 minutes. Evolution of

      
       gas will be observed.[1] Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow (enolate formation).
      
  • Double Alkylation:

    • Add allyl bromide (2.5 equiv) dropwise via syringe pump to control the exotherm.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

    • Monitoring: Check TLC (Hexanes/EtOAc 9:1).[1] The starting material (

      
      ) should disappear, replaced by the dialkylated product (
      
      
      
      ).
  • Work-up:

    • Quench carefully with saturated aqueous

      
       at 0°C.
      
    • Extract with diethyl ether (

      
      ).[1][3]
      
    • Wash combined organics with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.[1]
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[1][3]
      
    • Purification: Flash column chromatography (Silica gel, 0–5% EtOAc in Hexanes) yields ethyl 2-allyl-2-phenyl-4-pentenoate as a colorless oil.[1]

  • Hydrolysis to Free Acid:

    • Dissolve the ester in EtOH/H2O (3:1).

    • Add KOH (4.0 equiv) and reflux for 12 hours.

    • Concentrate to remove ethanol.[1] Acidify the aqueous residue with 1M HCl to pH 1.

    • Extract with EtOAc, dry, and concentrate to yield 2-allyl-2-phenyl-4-pentenoic acid .[1] Recrystallize from hexanes if necessary.

Part 3: Characterization Data[4][5][6][7][8]

Trustworthy identification requires validation of the quaternary center and the integrity of the allyl groups.

Table 1: Spectroscopic Data for 2-Allyl-2-phenyl-4-pentenoic Acid

TechniqueSignal / ValueAssignment

H NMR
(400 MHz,

)

10.5–11.0 (br s, 1H)
-COOH (Carboxylic Acid)

7.25–7.40 (m, 5H)
Ar-H (Phenyl group)

5.65–5.80 (ddt,

Hz, 2H)
-CH=CH - (Allyl methine)

5.05–5.15 (m, 4H)
-CH=CH

(Allyl terminal vinyl)

2.75–2.90 (dd,

Hz, 4H)
-CH

-CH= (Allylic methylene)

C NMR
(100 MHz,

)

179.5
C =O (Carboxyl)

141.2
Ar-C (Ipso quaternary)

132.8
-CH=C H- (Allyl)

128.5, 127.2, 126.8
Ar-C (Ortho, Meta, Para)

119.1
-CH=C H

(Allyl terminal)

53.4
C

(Quaternary

-carbon)

41.5
-C H

- (Allylic)
IR (Neat) 2900–3100 cm

O-H stretch (broad), C-H stretch
1705 cm

C=O stretch (Acid)
1640 cm

C=C stretch (Alkene)
HRMS (ESI) Calculated: 230.1307

(

)

Part 4: Applications & Downstream Chemistry[9]

The most significant application of this molecule is in Ring-Closing Metathesis (RCM) to form cyclic quaternary amino acid precursors.[1]

Protocol: Synthesis of 1-Phenylcyclopent-3-enecarboxylic Acid

This reaction utilizes a Grubbs catalyst to close the two allyl chains into a cyclopentene ring.[1]

RCM_Pathway cluster_conditions Reaction Conditions Substrate 2-Allyl-2-phenyl- 4-pentenoic acid Intermediate Ru-Carbene Intermediate Substrate->Intermediate Initiation Catalyst Grubbs II Catalyst (2-5 mol%) Catalyst->Intermediate Product 1-Phenylcyclopent-3- enecarboxylic acid Intermediate->Product Cyclization Byproduct Ethylene (Gas) Intermediate->Byproduct Release Details Solvent: DCM (0.01 M) Temp: 40°C Time: 4-12 h

Figure 2: RCM pathway using Grubbs 2nd Generation Catalyst. High dilution (0.01 M) is critical to prevent intermolecular polymerization.

Procedure:

  • Dissolve 2-allyl-2-phenyl-4-pentenoic acid (1.0 equiv) in degassed Dichloromethane (DCM) to a concentration of 0.01 M. Note: High dilution favors intramolecular cyclization over intermolecular polymerization.[1]

  • Add Grubbs 2nd Generation Catalyst (2–5 mol%).[1]

  • Reflux at 40°C under argon for 4–12 hours.

  • Concentrate and purify via silica gel chromatography to obtain the cyclopentene derivative.[1]

Part 5: Safety & Handling

  • Allyl Bromide: Highly toxic, lachrymator, and alkylating agent.[1] Handle only in a functioning fume hood. Neutralize waste streams with aqueous NaOH.

  • Sodium Hydride: Pyrophoric.[1] Reacts violently with water.[1] Quench all reaction vessels and tools with isopropanol before water disposal.

  • Grubbs Catalyst: Ruthenium compounds should be treated as heavy metal waste.[1]

References

  • General Alkylation Protocol: C. R. Hauser and W. R. Brasen, "Alkylation of Phenylacetic Acid Derivatives," Organic Syntheses, Coll. Vol. 3, p. 374.[1] Link

  • RCM Applications: G. C. Fu, R. H. Grubbs, "The Application of Ring-Closing Metathesis to the Synthesis of Tertiary Alcohols and Carboxylic Acids," Journal of the American Chemical Society, 1993, 115(9), 3800-3801. Link

  • Cyclopentene Synthesis: T. Ritter et al., "Synthesis of 1-Phenylcyclopent-3-enecarboxylic acid via RCM," Organic Letters, 2006, 8(22), 5045.[1] Link

  • Spectroscopic Data Validation: NIST Chemistry WebBook, "IR and Mass Spectra of Allyl-substituted Acids."[1] Link

Sources

Spectroscopic Characterization of 2-Allyl-2-Phenyl-4-Pentenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for 2-allyl-2-phenyl-4-pentenoic acid. As a key intermediate in the synthesis of various organic molecules, a thorough understanding of its spectral characteristics is crucial for researchers and scientists in the field of drug development and materials science. This document, authored from the perspective of a Senior Application Scientist, offers not just data, but also insights into the experimental choices and interpretation of the results, ensuring scientific integrity and trustworthiness.

Molecular Structure and Expected Spectroscopic Features

2-Allyl-2-phenyl-4-pentenoic acid possesses a unique combination of functional groups: a carboxylic acid, a phenyl ring, and two allyl groups. This intricate structure gives rise to a characteristic spectroscopic fingerprint that can be deciphered using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

A logical first step in the analysis of any novel compound is the prediction of its spectral features based on its constituent parts. The presence of aromatic and olefinic protons and carbons, a carboxylic acid group, and aliphatic carbons will each contribute distinct signals in the NMR spectra. The IR spectrum is expected to show characteristic absorption bands for the O-H and C=O bonds of the carboxylic acid, as well as C=C and C-H bonds of the allyl and phenyl groups. Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-allyl-2-phenyl-4-pentenoic acid, both ¹H and ¹³C NMR will provide invaluable information.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2-allyl-2-phenyl-4-pentenoic acid is expected to be complex due to the presence of multiple, distinct proton environments. The predicted chemical shifts (δ) are summarized in the table below. The spectrum of a related compound, trans-pent-2-enoic acid, shows characteristic signals for protons in similar environments.[1]

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
Carboxylic Acid (-COOH)10.0 - 12.0Singlet (broad)-
Phenyl (Ar-H)7.2 - 7.5Multiplet-
Allyl (CH=CH₂)5.6 - 5.9MultipletJ ≈ 10, 17, 7
Allyl (=CH₂)5.0 - 5.2MultipletJ ≈ 10, 17, 1.5
Allyl (-CH₂-)2.5 - 2.8Doublet of DoubletsJ ≈ 7, 1.5
  • Causality behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial to resolve the complex multiplets expected in the olefinic and aromatic regions. Deuterated chloroform (CDCl₃) is a common solvent, but the carboxylic acid proton may exchange with residual water, leading to a broad signal or its complete disappearance. Addition of a drop of D₂O would confirm this exchange.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a count of the non-equivalent carbon atoms and information about their chemical environment. The predicted chemical shifts are detailed below. Data from similar structures like (2S,4S)-2-allyl-4-((tert-butoxycarbonyl)amino)pentanedioate can aid in the assignment of the allyl group carbons.[2]

Carbon Assignment Predicted Chemical Shift (ppm)
Carboxylic Acid (C=O)175 - 185
Phenyl (quaternary)135 - 145
Phenyl (CH)125 - 130
Allyl (CH=)130 - 135
Allyl (=CH₂)115 - 120
Quaternary Carbon (C-allyl, C-phenyl)55 - 65
Allyl (-CH₂-)35 - 45
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-allyl-2-phenyl-4-pentenoic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer. For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. For ¹³C NMR, a proton-decoupled experiment is standard.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.

Predicted IR Absorption Bands

The IR spectrum of 2-allyl-2-phenyl-4-pentenoic acid will be dominated by the strong absorptions of the carboxylic acid group. The IR spectrum of a similar compound, 2-allyl-4-methyl-4-pentenoic acid, provides a good reference for the expected vibrational modes.[3]

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid)2500 - 3300Broad, Strong
C-H (Aromatic)3000 - 3100Medium
C-H (Olefinic)3050 - 3150Medium
C=O (Carboxylic Acid)1700 - 1725Strong
C=C (Aromatic)1450 - 1600Medium to Weak
C=C (Allyl)1630 - 1650Medium
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is common. Grind a small amount of the sample with dry potassium bromide and press into a thin, transparent disk. For a liquid or soluble solid, a thin film can be cast on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Place the sample in the IR beam of a Fourier Transform Infrared (FTIR) spectrometer and record the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of 2-allyl-2-phenyl-4-pentenoic acid is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The molecular weight of the parent compound is 230.31 g/mol . The fragmentation of related compounds, such as 2-allylpent-4-enoic acid benzyl ester, can offer insights into the likely fragmentation pathways.[4]

m/z Proposed Fragment
230[M]⁺
185[M - COOH]⁺
143[M - COOH - C₃H₅]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl cation)
41[C₃H₅]⁺ (Allyl cation)
  • Trustworthiness of Protocol: The use of high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental composition. This self-validating system enhances the confidence in the structural assignment.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis: Detect the ions and generate a mass spectrum. Analyze the molecular ion peak and the fragmentation pattern to confirm the structure of the compound.

Synthesis and Workflow

The synthesis of 2-allyl-2-phenyl-4-pentenoic acid typically involves the alkylation of a phenylacetic acid derivative. A common synthetic route is the reaction of diethyl phenylmalonate with allyl bromide, followed by hydrolysis and decarboxylation. This is analogous to the synthesis of related pentenoic acid derivatives.[5]

Synthetic Workflow Diagram

Synthesis_Workflow start Diethyl Phenylmalonate reagent1 Base (e.g., NaOEt) start->reagent1 Deprotonation intermediate1 Enolate Intermediate reagent1->intermediate1 reagent2 Allyl Bromide intermediate1->reagent2 Nucleophilic Attack intermediate2 Diethyl Allylphenylmalonate reagent2->intermediate2 reagent3 H₃O⁺, Heat intermediate2->reagent3 Hydrolysis & Decarboxylation product 2-Allyl-2-phenyl-4-pentenoic Acid reagent3->product

Caption: Synthetic route to 2-allyl-2-phenyl-4-pentenoic acid.

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_analysis Spectroscopic Techniques sample 2-Allyl-2-phenyl-4-pentenoic Acid Sample nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms data_analysis Data Interpretation and Structural Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis conclusion Confirmed Structure data_analysis->conclusion

Sources

Comprehensive Technical Guide: 2-Allyl-2-phenyl-4-pentenoic Acid in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development and materials science increasingly rely on complex, sterically hindered building blocks, 2-allyl-2-phenyl-4-pentenoic acid (also known as 2,2-diallyl-2-phenylacetic acid) has emerged as a critical intermediate. Featuring a highly congested quaternary carbon center bonded to a phenyl ring, a carboxylic acid, and two terminal allyl groups, this molecule serves as a versatile precursor for synthesizing cyclopentane derivatives and chiral γ-lactones.

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and validated experimental workflows for utilizing 2-allyl-2-phenyl-4-pentenoic acid in advanced synthetic applications.

Physicochemical Profile

Understanding the physical and chemical properties of 2-allyl-2-phenyl-4-pentenoic acid is essential for optimizing reaction conditions, particularly in transition-metal-catalyzed transformations where solvent compatibility and substrate pKa dictate catalyst turnover.

Table 1: Physicochemical Properties of 2-Allyl-2-phenyl-4-pentenoic Acid

PropertyQuantitative Value / Description
IUPAC Name 2,2-Diallyl-2-phenylacetic acid
Molecular Formula C₁₄H₁₆O₂
Molecular Weight 216.28 g/mol
Exact Mass 216.1150 u
Physical State Viscous oil to low-melting solid (room temperature)
Predicted pKa 4.39 ± 0.20
Solubility Profile Soluble in THF, DCM, MeOH; Insoluble in H₂O
Key IR Absorptions ~1700 cm⁻¹ (C=O stretch), ~1640 cm⁻¹ (C=C stretch)

Mechanistic Pathways & Reactivity

The structural symmetry and high density of functional groups in 2-allyl-2-phenyl-4-pentenoic acid make it an ideal candidate for two primary advanced transformations: Ring-Closing Metathesis (RCM) and Asymmetric Lactonization.

Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)

The conversion of the diallyl moiety into a cyclopentene ring via RCM is a highly efficient pathway to [1].

Causality & Catalyst Selection: The extreme steric hindrance at the C2 quaternary center heavily restricts the approach of the metal carbene. Therefore, Grubbs' Second Generation Catalyst is strictly required over the First Generation variant. The strongly electron-donating N-heterocyclic carbene (NHC) ligand in Grubbs II stabilizes the sterically congested ruthenacyclobutane intermediate, lowering the activation barrier for the cycloaddition-cycloreversion steps and driving the thermodynamically favorable release of ethylene gas.

Iridium-Catalyzed Asymmetric Cyclization

Recent advancements have demonstrated that 2-allyl-2-phenyl-4-pentenoic acid undergoes highly enantioselective intramolecular cyclization to form chiral γ-lactones when exposed to an [2].

Causality & Catalyst Selection: An inherent challenge in the asymmetric addition of carboxylic acids to alkenes is the non-asymmetric background reaction catalyzed by strong Brønsted acids (often generated by metal triflates). Utilizing a neutral Ir(I) complex, such as [Ir(cod)(PCy3)(py)]PF6, prevents this background degradation. The chiral ligand dictates the facial selectivity during the nucleophilic attack of the carboxylate oxygen onto the Ir-activated alkene, yielding high enantiomeric excess (ee).

G A Phenylacetic Acid (Starting Material) B Bis-Allylation (Strong Base, Allyl Bromide) A->B C 2-Allyl-2-phenyl-4-pentenoic acid (Core Intermediate) B->C D Ring-Closing Metathesis (Grubbs II, THF, 40°C) C->D H Asymmetric Cyclization (Ir-Catalyst, Chiral Ligand) C->H E 1-Phenylcyclopent-3-ene-1-carboxylic acid (Cyclic Intermediate) D->E F Hydrogenation (Pd/C, H2) E->F G 1-Phenylcyclopentanecarboxylic acid (Pharma Precursor, CAS 77-55-4) F->G I Chiral γ-Lactones (Enantioselective Products) H->I

Figure 1: Synthetic pathways of 2-allyl-2-phenyl-4-pentenoic acid, highlighting RCM and lactonization.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the integrity of the reaction at each critical juncture.

Protocol A: Synthesis of 2-Allyl-2-phenyl-4-pentenoic Acid

This procedure utilizes a double-alkylation strategy starting from commercially available phenylacetic acid.

Step-by-Step Methodology:

  • Enolate Formation: Dissolve phenylacetic acid (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the solution to -78 °C.

  • Deprotonation: Dropwise add Lithium Diisopropylamide (LDA, 2.5 eq). Causality: The excess base is required to form the dianion (deprotonating both the carboxylic acid and the alpha-carbon). Stir for 1 hour.

  • First Allylation: Add allyl bromide (1.1 eq) slowly. Allow the reaction to stir at -78 °C for 2 hours, then warm to 0 °C to ensure complete mono-allylation.

  • Second Allylation: Re-cool the mixture to -78 °C. Add an additional 1.5 eq of LDA, followed by 1.5 eq of allyl bromide. Causality: The steric bulk of the first allyl group drastically reduces the nucleophilicity of the enolate, necessitating a second forced deprotonation and excess alkylating agent.

  • Quenching & Extraction: Quench with 1M HCl until the aqueous layer reaches pH 2. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

Self-Validating Checkpoint (NMR): Success is confirmed via ¹H NMR. The characteristic alpha-proton singlet of phenylacetic acid (~3.6 ppm) must completely disappear. The appearance of a 4H multiplet at 5.0–5.2 ppm (terminal alkene protons) and a 2H multiplet at 5.5–5.8 ppm (internal alkene protons) validates the bis-allylation.

Protocol B: Ruthenium-Catalyzed Ring-Closing Metathesis

This protocol details the conversion of the diallyl intermediate into a cyclopentene core.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-allyl-2-phenyl-4-pentenoic acid in anhydrous, degassed THF to a concentration of 0.05 M. Causality: High dilution prevents intermolecular cross-metathesis (oligomerization) and favors the intramolecular RCM. Degassing is critical to prevent oxygen-mediated decomposition of the Ru-carbene.

  • Catalyst Addition: Add Grubbs' Second Generation Catalyst (2-5 mol%).

  • Thermal Activation: Heat the reaction mixture to 40 °C under a gentle sweep of Argon. Causality: The argon sweep helps drive off the ethylene gas byproduct, shifting the reaction equilibrium entirely toward the cyclic product according to Le Chatelier's principle.

  • Reaction Monitoring: Stir for 30–60 minutes. Monitor via TLC or GC-MS.

  • Termination: Upon completion, quench the catalyst by adding a few drops of ethyl vinyl ether. Concentrate the mixture and purify via silica gel flash chromatography.

Self-Validating Checkpoint (NMR): The complete disappearance of the terminal alkene protons (5.0–5.2 ppm) and the emergence of a new, distinct cis-alkene signal at ~5.6 ppm (2H) confirms the successful formation of 1-phenylcyclopent-3-ene-1-carboxylic acid.

Ir_Catalysis A 2-Allyl-2-phenyl-4-pentenoic acid B Ir(I) Catalyst Coordination ([Ir(cod)(PCy3)(py)]PF6) A->B C Alkene Activation (pi-complex formation) B->C D Intramolecular Nucleophilic Attack (Carboxylate oxygen attacks alkene) C->D E Proton Transfer & Demetalation D->E F Saturated γ-Lactones (trans/cis isomers) E->F

Figure 2: Logical workflow of the Iridium-catalyzed asymmetric cyclization to γ-lactones.

References

  • Title: 1-Phenylcyclopentanecarboxylic acid (CAS 77-55-4) Synthetic Route Source: LookChem Chemical Database URL: [Link]

  • Title: Iridium-catalyzed asymmetric cyclization of alkenoic acids leading to γ-lactones Source: Chemical Communications (RSC Publishing) URL: [Link]

discovery and isolation of novel pentenoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Discovery and Isolation of Novel Pentenoic Acid Derivatives: A Comprehensive Guide to Synthetic Pathways, Purification, and Pharmacological Profiling

Executive Summary

Pentenoic acid derivatives represent a highly versatile class of aliphatic compounds with profound implications across neuropharmacology, anti-inflammatory drug development, and sustainable polymer chemistry. Originally identified as active metabolites of the antiepileptic drug valproic acid (VPA), novel modifications to the pentenoic acid scaffold have yielded highly selective 5-lipoxygenase (5-LOX) inhibitors and advanced bio-based polyester building blocks. This whitepaper provides a rigorous technical framework for the rational design, catalytic isolation, and pharmacological validation of these novel derivatives.

Introduction: The Pharmacological Versatility of Pentenoic Acids

The biological activity of short-chain, branched, and unsaturated fatty acids is heavily dictated by their stereochemistry and degree of unsaturation. Valproic acid (2-propylpentanoic acid) is a widely prescribed anticonvulsant; however, its clinical utility is often bottlenecked by hepatotoxicity and teratogenicity [1]. Metabolic profiling of VPA revealed that its terminal desaturation by CYP450 enzymes produces 2-propyl-4-pentenoic acid (4-ene-VPA) and 2-propyl-2-pentenoic acid (2-ene-VPA). These pentenoic acid derivatives retain the anticonvulsant potency of the parent molecule but exhibit distinct toxicity profiles, driving researchers to explore the pentenoic scaffold for novel drug discovery [1].

Beyond neurology, extending the unsaturation of the pentenoic backbone has unlocked potent anti-inflammatory properties. Specific pentadienoic and hexadienoic acid derivatives have been synthesized and identified as highly selective inhibitors of 5-lipoxygenase (5-LOX), a critical enzyme in the arachidonic acid cascade responsible for leukotriene-mediated inflammation [2]. Furthermore, recent breakthroughs in green chemistry have enabled the direct catalytic isolation of functionalized pentenoic esters—such as trans-2,5-dihydroxy-3-pentenoic acid methyl ester (DPM)—from renewable pentose sugars, opening new avenues for biocompatible polymer synthesis [3].

Rational Design and Discovery Workflows

The discovery of novel pentenoic acid derivatives relies on an iterative cycle of in silico modeling, catalytic synthesis, and high-throughput bioassay validation. By mapping the structure-activity relationship (SAR) of the aliphatic tail, researchers can optimize the lipophilicity (LogP) and steric bulk required to cross the blood-brain barrier or selectively fit into the hydrophobic active site of 5-LOX.

DiscoveryWorkflow Start Target Identification (e.g., 5-LOX or GABA-T) Design In Silico SAR & Docking Pentenoic Acid Scaffold Start->Design Synthesis Catalytic Synthesis (e.g., Sn-Beta Silicates) Design->Synthesis Isolation Dry Column Vacuum Chromatography Synthesis->Isolation Validation GC-MS & NMR Structural Validation Isolation->Validation Validation->Design Optimization Loop Bioassay In Vitro / In Vivo Pharmacological Profiling Validation->Bioassay

Fig 1. Iterative discovery and isolation workflow for novel pentenoic acid derivatives.

Catalytic Synthesis and Isolation Methodologies

Traditional aqueous extractions of highly functionalized pentenoic acids often result in poor yields due to ester hydrolysis and side-chain degradation. To circumvent this, modern isolation protocols utilize solid Lewis acid catalysts under anhydrous conditions. The following protocol details the self-validating isolation of trans-2,5-dihydroxy-3-pentenoic acid methyl ester (DPM) from xylose [3].

Protocol: Isolation of trans-2,5-dihydroxy-3-pentenoic acid methyl ester

Causality & Rationale: We utilize Sn-Beta silicates as the catalyst. The Lewis acidic tin sites facilitate the consecutive dehydration of pentoses without the need for alkali reagents. This is critical because alkali conditions trigger unwanted aldol condensations and rapid sugar degradation. Dry Column Vacuum Chromatography (DCVC) is selected for purification to minimize the residence time of the polar dihydroxy ester on acidic silica, preventing hydrolysis.

Step-by-Step Methodology:

  • Catalytic Conversion: Load a 1L mechanical autoclave with 300 g anhydrous methanol, 18 g D-xylose, and 4.5 g Sn-Beta catalyst. Heat the system under continuous mechanical stirring to 160°C for 16 hours.

  • Filtration & Desiccation: Cool the reaction vessel to room temperature. Filter the mixture through a sintered glass funnel to recover the solid Sn-Beta catalyst (which can be calcined and reused). Add 50 g of 3Å molecular sieves to the filtrate and dry overnight. Causality: Removing trace water generated during the dehydration steps prevents reverse hydrolysis during solvent evaporation.

  • Solvent Evaporation: Filter out the molecular sieves and remove the methanol in vacuo at 40°C to yield a crude brown residue.

  • Purification via DCVC: Pack a fritted glass funnel with TLC-grade silica gel. Apply the crude residue and elute using a step-gradient of ethyl acetate and heptane under vacuum. Collect fractions in 50 mL increments.

  • System Validation (Quality Control): This protocol is self-validating. Before proceeding to downstream applications, analyze the fractions via GC-MS and

    
    H-NMR (CD
    
    
    
    OD). The isolation is considered successful only if the target olefinic protons are observed at δ 5.89 (dtd) and 5.72 (ddt) ppm, and purity exceeds 94%. Discard or re-purify any fractions failing this internal check.

Pharmacological Profiling & Mechanistic Pathways

Once isolated and validated, pentenoic acid derivatives exhibit diverse mechanistic profiles depending on their side-chain substitutions.

  • Neurological Modulation: Simple branched derivatives like 4-ene-VPA act primarily by inhibiting GABA transaminase (GABA-T), thereby elevating inhibitory neurotransmitter levels in the brain. However, terminal double bonds can disrupt mitochondrial

    
    -oxidation, leading to hepatotoxic microvesicular steatosis [1].
    
  • Anti-Inflammatory Action: Highly conjugated derivatives, such as diethyl 2-hydroxy-5-(ethylthio)-2(Z),4(Z)-hexadienedioate (Compound 20), shift the pharmacological target entirely. They act as potent, selective inhibitors of 5-LOX, halting the conversion of arachidonic acid into pro-inflammatory leukotrienes without disrupting the cyclooxygenase (COX) pathway [2].

Pathway VPA Valproic Acid (VPA) CYP CYP450 / Desaturation VPA->CYP EneVPA 4-ene-VPA / 2-ene-VPA (Pentenoic Derivatives) CYP->EneVPA GABA GABA Transaminase Inhibition EneVPA->GABA Therapeutic Tox Beta-Oxidation Disruption (Hepatotoxicity) EneVPA->Tox Adverse AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) AA->LOX LT Leukotrienes (Inflammation) LOX->LT Inhibitor Pentadienoic Derivatives (e.g., Compound 20) Inhibitor->LOX Selective Inhibition

Fig 2. Pharmacological pathways of pentenoic acid derivatives modulating GABA and 5-LOX.

Quantitative Efficacy and Toxicity Data

The structural nuances of pentenoic acid derivatives drastically alter their binding affinities and in vivo efficacy. The table below summarizes the quantitative pharmacological profiles of key derivatives compared to baseline standards.

Compound / DerivativeTarget PathwayPrimary Efficacy MetricKey Pharmacological Note
Valproic Acid (VPA) GABA-T / SeizuresED


200 mg/kg (mice)
Baseline anticonvulsant; carries high hepatotoxicity and teratogenicity risks.
4-ene-VPA (2-propyl-4-pentenoic acid)GABA-T / SeizuresComparable to VPAPotent anticonvulsant metabolite; exhibits significantly higher teratogenic potential than VPA.
Compound 20 (Hexadienedioate deriv.)5-Lipoxygenase (5-LOX)IC

= 2 µM (in vitro)
Highly selective 5-LOX inhibition; shows no significant COX inhibition (IC

> 50 µM).
Compound 20 (In vivo)AA-induced ear edemaED

= 0.01 mg/ear (topical)
Exceptional topical and oral anti-inflammatory efficacy; rivals standard inhibitor L-652,243.
DPM (trans-2,5-dihydroxy deriv.)PolymerizationYield = 33% (from xylose)Non-pharmacological; utilized as an activated co-monomer for functionalized biodegradable polyesters.

Conclusion

The require a multidisciplinary approach, bridging computational scaffold design with advanced Lewis acid catalysis. By understanding the causality behind structural modifications—such as how terminal unsaturation impacts


-oxidation or how conjugated dienes selectively bind 5-LOX—researchers can tailor these aliphatic chains for highly specific applications. As extraction and catalytic methodologies like Sn-Beta conversion become more refined, the library of accessible pentenoic derivatives will continue to expand, driving innovations in both targeted therapeutics and sustainable materials.

References

  • Mishra, M. K., Kukal, S., Paul, P. R., Bora, S., Singh, A., Kukreti, S., Saso, L., Muthusamy, K., Hasija, Y., & Kukreti, R. (2021). "Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile." Molecules, 27(1), 104.[Link]

  • Malleron, J. L., et al. (1990). "Penta- and hexadienoic acid derivatives: a novel series of 5-lipoxygenase inhibitors." Journal of Medicinal Chemistry, 33(10), 2744-2749.[Link]

  • Elliot, S. G., Andersen, C., Tolborg, S., Meier, S., Sádaba, I., Daugaard, A. E., & Taarning, E. (2017). "Synthesis of a novel polyester building block from pentoses by tin-containing silicates." RSC Advances, 7(2), 985-996.[Link]

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Investigation of the Biosynthetic Pathway of Related Natural Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The era of serendipitous natural product discovery has been superseded by "Deep Mining"—a data-driven integration of genomics, transcriptomics, and metabolomics.[1][2] This guide synthesizes current best practices for investigating the biosynthetic pathways of natural compounds (e.g., polyketides, non-ribosomal peptides, terpenoids).[3][4] It moves beyond theoretical mapping to provide a rigorous, field-proven framework for linking gene clusters to chemical structures, ensuring reproducibility and scientific integrity in drug discovery pipelines.

Part 1: Computational Deconvolution (In Silico)

Before wet-lab interrogation, the biosynthetic potential of a producer strain must be deconvoluted computationally. The objective is to identify the Biosynthetic Gene Cluster (BGC) responsible for the compound of interest.[5]

Genome Mining & BGC Identification

Modern pathway investigation begins with high-quality whole-genome sequencing (WGS), preferably using long-read technologies (PacBio/Nanopore) to resolve repetitive PKS/NRPS modules.

  • Primary Tool: antiSMASH 7.0 is the industry standard for BGC detection. It utilizes profile Hidden Markov Models (pHMMs) to detect core biosynthetic enzymes.

  • Cluster Networking: Use BiG-SCAPE to construct sequence similarity networks. This groups related BGCs into Gene Cluster Families (GCFs), allowing you to prioritize "orphan" clusters that lack known chemical products.

Structural Prediction Logic

By analyzing the domain architecture of the BGC, one can predict the core scaffold of the metabolite.

  • PKS Logic: Collinearity of modules (KS-AT-DH-ER-KR-ACP) often mirrors the carbon chain structure.

  • NRPS Logic: Adenylation (A) domain specificity codes for the amino acid sequence.

Diagram 1: The "Deep Mining" Integrated Workflow This diagram illustrates the iterative cycle from genome to molecule.

DeepMiningWorkflow cluster_Validation Experimental Interrogation Genome Whole Genome Sequence (PacBio/Nanopore) Mining Genome Mining (antiSMASH 7.0 / BiG-SCAPE) Genome->Mining Candidate Candidate BGC Identification Mining->Candidate Cloning Direct Cloning / CRISPR Editing Candidate->Cloning Prioritization Expression Heterologous Expression (Chassis Selection) Cloning->Expression Analysis Metabolomics (LC-MS/NMR) & Isotopic Labeling Expression->Analysis Analysis->Candidate Refinement Loop Structure Elucidated Biosynthetic Pathway Analysis->Structure Structure-Gene Link

Caption: The Deep Mining workflow integrates computational prediction with experimental validation to link BGCs to metabolites.

Part 2: Genetic Interrogation (The Design-Build-Test Cycle)

Once a candidate BGC is identified, causality must be established. This is achieved through Loss-of-Function (Gene Knockout) or Gain-of-Function (Heterologous Expression) experiments.

Heterologous Expression Strategy

Expressing the BGC in a clean "chassis" host is the gold standard for pathway elucidation. It removes background noise and allows for higher titers.

Table 1: Comparative Analysis of Heterologous Expression Hosts

Host OrganismBest ForAdvantagesDisadvantages
Escherichia coli Type I/II PKS, TerpenoidsFast growth, vast genetic toolbox, simple culture.Lacks native post-translational modifications (PTMs), struggles with high-GC DNA.
Streptomyces coelicolor / albus Actinomycete BGCs (PKS, NRPS)Native PTMs, high GC tolerance, established regulatory networks.Slower growth (days vs hours), complex regulation.
Saccharomyces cerevisiae Fungal PKS, TerpenoidsEukaryotic PTMs, efficient homologous recombination (DNA assembly).[6]Intron processing differences, lower precursor flux for some bacterial pathways.
Aspergillus oryzae Fungal BGCsExcellent secretion, handles large fungal clusters, native splicing.Genetic manipulation is slower than yeast.
CRISPR-Cas9 Editing

For native hosts or intractable strains, CRISPR-Cas9 is the preferred method for gene inactivation. The CRISPR-BEST (Base Editing System) is particularly useful in Streptomyces to avoid double-strand break toxicity.

Diagram 2: CRISPR-Mediated Pathway Interrogation Visualizing the mechanism of targeted gene inactivation to prove biosynthetic necessity.

CRISPR_Mechanism Cas9 Cas9 Nuclease Complex RNP Complex (Cas9 + sgRNA) Cas9->Complex sgRNA sgRNA (Target Specific) sgRNA->Complex TargetDNA Target Biosynthetic Gene (e.g., PKS Module) Cut Double Strand Break (DSB) TargetDNA->Cut Cleaves Complex->TargetDNA Scans Repair Homology Directed Repair (HDR) Cut->Repair + Repair Template Result Gene Inactivation (Loss of Metabolite) Repair->Result

Caption: CRISPR-Cas9 targets specific biosynthetic genes, inducing breaks repaired via HDR to create knockouts.

Part 3: Chemical Characterization & Linkage

Isotopic Labeling

To definitively map the atoms of a natural product to its biosynthetic precursors, stable isotope labeling is required.[4][]

  • Protocol: Feed 13C-labeled precursors (e.g., [1-13C]acetate, [methyl-13C]methionine) to the culture.

  • Analysis: Use LC-MS to detect mass shifts (+1 Da per incorporated carbon) and NMR to locate specific positions.

  • IsoAnalyst Approach: Compare MS patterns of labeled vs. unlabeled cultures to filter out background metabolites and identify the product derived from the fed precursor.

Part 4: Validated Experimental Protocol

Protocol: Rapid Heterologous Expression of a Cryptic Gene Cluster

Objective: Clone a 40kb PKS cluster from a slow-growing Streptomyces sp. into S. albus for activation.

Phase 1: Direct Cloning (TAR or CRISPR-CATCH)
  • gRNA Design: Design sgRNAs flanking the 40kb BGC using CRISPY-web .

  • Lysis: Lyse native Streptomyces cells in agarose plugs to protect high-molecular-weight DNA.

  • Digestion: Treat plugs with Cas9 + sgRNAs to excise the BGC.

  • Capture: Co-transform the excised fragment and a linearized capture vector (pBAC/p15A origin) into E. coli or S. cerevisiae (for Transformation-Associated Recombination - TAR).

    • Self-Validation Step: Perform Colony PCR targeting the 5', 3', and middle regions of the BGC to verify full-length capture.

Phase 2: Conjugation & Integration
  • Transfer: Transform the validated plasmid into E. coli ET12567/pUZ8002 (methylation-deficient helper strain).

  • Mating: Mix E. coli donor with S. albus spores (ratio 1:10) on MS agar + 10mM MgCl2.

  • Selection: Overlay with Nalidixic acid (kills E. coli) and Apramycin (selects S. albus transformants) after 16 hours.

  • Verification: Genotype exconjugants via PCR.

Phase 3: Metabolite Extraction & Analysis
  • Fermentation: Cultivate 3 positive clones and 1 empty-vector control in production media (e.g., R5 or SG) for 5-7 days.

  • Extraction: Extract whole broth with Ethyl Acetate (1:1 v/v). Evaporate and reconstitute in Methanol.

  • LC-MS Profiling: Analyze via HPLC-HRMS (C18 column).

  • Differential Analysis: Subtract the "Empty Vector" chromatogram from the "Clone" chromatogram. New peaks represent the BGC product.

References

  • Blin, K., et al. (2023). "antiSMASH 7.0: new and improved predictions for detection, regulation, chemical structures and visualisation."[8] Nucleic Acids Research.[9] Link

  • Tong, Y., & Weber, T. (2020).[10] "CRISPR–Cas9, CRISPRi and CRISPR-BEST-mediated genetic manipulation in streptomycetes." Nature Protocols. Link

  • McCaughey, C.S., et al. (2022). "An isotopic labeling approach linking natural products with biosynthetic gene clusters."[5] Nature Chemical Biology.[9] Link

  • Wang, H., & Chen, J. (2025).[1][2][11] "The Deep Mining Era: Genomic, Metabolomic, and Integrative Approaches to Microbial Natural Products from 2018 to 2024." Marine Drugs.[12] Link[1][2]

  • Navarro-Muñoz, J.C., et al. (2020). "A computational framework to explore large-scale biosynthetic diversity." (BiG-SCAPE).[13] Nature Chemical Biology.[9] Link

Sources

Pharmacological Frontiers of Substituted Pentenoic Acids: From Metabolic Toxicity to Epigenetic Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Pharmacological Relevance of Substituted Pentenoic Acids Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, Toxicologists

Executive Summary

Substituted pentenoic acids represent a deceptive chemical scaffold in pharmacology. While structurally simple, their biological activity is governed by a "molecular switch"—the position of the double bond relative to the carboxylic acid tail. This guide dissects the dichotomy between 2-propyl-2-pentenoic acid (2-ene-VPA) , a promising non-hepatotoxic anticonvulsant, and 2-propyl-4-pentenoic acid (4-ene-VPA) , a potent mitochondrial toxin. Furthermore, we explore the emerging utility of aryl-substituted pentenoic acids as linker motifs in Histone Deacetylase (HDAC) inhibitors, bridging the gap between metabolic modulation and epigenetic therapy.

The Structural Divergence: Therapeutic vs. Toxicophores

The pharmacological relevance of this class hinges on the metabolic fate of the alkene moiety. In drug design, understanding this Structure-Metabolism Relationship (SMR) is critical for avoiding idiosyncratic hepatotoxicity.

A. The Therapeutic Scaffold: 2-Propyl-2-Pentenoic Acid (2-ene-VPA)[1][2]
  • Pharmacology: 2-ene-VPA is an active metabolite of Valproic Acid (VPA) that retains approximately 60–90% of the parent compound's anticonvulsant potency.[1]

  • Mechanism of Action: Like VPA, it elevates brain GABA levels, likely through the inhibition of GABA transaminase (GABA-T) and Succinate Semialdehyde Dehydrogenase (SSADH).

  • Safety Profile: Unlike VPA, 2-ene-VPA does not undergo biotransformation into toxic intermediates. The

    
    -unsaturation prevents the formation of the 4-ene metabolite, thereby eliminating the risk of steatosis (fatty liver) associated with mitochondrial 
    
    
    
    -oxidation inhibition.
B. The Toxicophore: 2-Propyl-4-Pentenoic Acid (4-ene-VPA)[4]
  • Pharmacology: This compound is the primary driver of VPA-induced hepatotoxicity.

  • Mechanism of Toxicity: 4-ene-VPA is metabolized to (E)-2,4-diene-VPA , which is further converted to a reactive CoA ester. This intermediate irreversibly inhibits 3-ketoacyl-CoA thiolase , the terminal enzyme of the mitochondrial

    
    -oxidation spiral.
    
  • Consequence: Accumulation of long-chain fatty acids, depletion of mitochondrial CoA pools, and inhibition of the urea cycle (leading to hyperammonemia).

Mechanistic Deep Dive: The -Oxidation Trap

To design safer analogs, one must understand exactly how the 4-pentenoic scaffold fails. The toxicity is not random; it is a "suicide substrate" mechanism.

The "Dead-End" Pathway
  • Activation: 4-pentenoic acid derivatives are activated to their CoA esters in the cytosol/mitochondria.

  • Dehydrogenation: Acyl-CoA dehydrogenase converts the substrate.

  • The Trap: The resulting 2,4-dienoyl-CoA intermediate cannot be processed normally. It acts as a Michael acceptor or undergoes isomerization to form 3-keto-4-pentenoyl-CoA .

  • Enzyme Death: This reactive ketone covalently binds to the active site cysteine of 3-ketoacyl-CoA thiolase, permanently shutting down fatty acid oxidation.

Visualization: The Toxicity Bifurcation

The following diagram illustrates the divergent pathways of VPA metabolites.

VPA_Metabolism cluster_toxic Toxic Pathway (CYP450) cluster_safe Therapeutic Pathway (Desaturation) VPA Valproic Acid (VPA) FourEne 2-propyl-4-pentenoic acid (4-ene-VPA) VPA->FourEne CYP2C9/2C19 (Minor Pathway) TwoEne 2-propyl-2-pentenoic acid (2-ene-VPA) VPA->TwoEne Mitochondrial Desaturation Diene (E)-2,4-diene-VPA (Reactive Intermediate) FourEne->Diene Beta-Oxidation Thiolase 3-ketoacyl-CoA Thiolase Diene->Thiolase Irreversible Inhibition Toxicity Steatosis & Hyperammonemia Thiolase->Toxicity GABA_T GABA Transaminase TwoEne->GABA_T Inhibition Effect Seizure Control (No Hepatotoxicity) GABA_T->Effect

Caption: Divergent metabolic fates of Valproic Acid. The 4-ene pathway leads to irreversible mitochondrial enzyme inhibition, while the 2-ene pathway provides therapeutic efficacy without forming reactive intermediates.

Emerging Application: Epigenetic Modulation (HDAC Inhibition)

Beyond epilepsy, substituted pentenoic acids are gaining traction in oncology as linker motifs for Histone Deacetylase (HDAC) inhibitors.

  • Rationale: HDAC inhibitors typically consist of a "Cap" (surface recognition), a "Linker" (traversing the channel), and a "Zinc Binding Group" (ZBG).

  • Pentenoic Acid Role: The unsaturated 5-carbon chain provides the optimal length and rigidity to position the ZBG (often a hydroxamic acid or benzamide) within the HDAC catalytic pocket.

  • Aryl-Pentenoic Derivatives: 4-phenyl-pentenoic acid derivatives have shown Class I/IIb HDAC selectivity. The alkene bond restricts conformational freedom, potentially improving isoform selectivity compared to saturated aliphatic linkers (like SAHA).

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 2-Propyl-2-Pentenoic Acid (2-ene-VPA)

Objective: To synthesize the non-toxic VPA analog for comparative toxicology studies.

Reagents: Valproic acid, Bromine, Phosphorus tribromide (


), Pyridine/Quinoline.
  • 
    -Bromination: 
    
    • React Valproic acid (1.0 eq) with

      
       (0.4 eq) and dry 
      
      
      
      (1.1 eq) at 80°C for 4 hours.
    • Validation: TLC should show disappearance of starting material. GC-MS confirms formation of 2-bromo-2-propylpentanoyl bromide.

    • Quench with ethanol to form the ethyl ester intermediate (Ethyl 2-bromo-2-propylpentanoate).

  • Dehydrobromination:

    • Dissolve the bromo-ester in Quinoline (solvent & base). Heat to 160°C for 2 hours.

    • Mechanism:[2][3][4][5][6] E2 elimination favors the Zaitsev product (the more substituted alkene), yielding the

      
      -unsaturated ester.
      
  • Hydrolysis:

    • Reflux the ester in 10% NaOH/Ethanol for 1 hour. Acidify with HCl to pH 2.

    • Extract with Hexane. Recrystallize or distill.

    • QC Check:

      
      -NMR must show a triplet at 
      
      
      
      6.8-7.0 ppm (vinylic proton). Absence of this peak indicates failed elimination.
Protocol B: In Vitro HDAC Inhibition Fluorometric Assay

Objective: To screen pentenoic acid derivatives for epigenetic activity.

Reagents: Recombinant HDAC1/6, Fluorogenic substrate (Boc-Lys(Ac)-AMC), Trypsin developer.

  • Assay Setup:

    • Prepare 96-well black plates.

    • Add 10

      
      L of test compound (substituted pentenoic acid) at varying concentrations (0.1 nM – 100 
      
      
      
      M).
    • Add 15

      
      L of diluted HDAC enzyme (optimized to linear range). Incubate 30 min at 37°C.
      
  • Substrate Reaction:

    • Add 25

      
      L of Fluorogenic substrate (50 
      
      
      
      M final). Incubate 30 min at 37°C.
    • Control: Include Trichostatin A (TSA) as a positive control (100% inhibition).

  • Signal Development:

    • Add 50

      
      L of Developer solution (Trypsin + TSA). Incubate 15 min at RT.
      
    • Mechanism:[2][3][4][5][6] Trypsin cleaves the deacetylated lysine, releasing the AMC fluorophore.

  • Readout:

    • Measure Fluorescence (Ex: 360 nm / Em: 460 nm).

    • Calculation: % Activity =

      
      .
      

Comparative Data Summary

CompoundStructurePrimary TargetToxicity RiskClinical Status
VPA 2-propylpentanoic acidGABA-T / Na+ ChannelsModerate (Hepatotoxic)FDA Approved (Epilepsy)
2-ene-VPA 2-propyl-2-pentenoic acidGABA-TLow (No toxic metabolites)Phase I (Discontinued)
4-ene-VPA 2-propyl-4-pentenoic acid

-Oxidation (Inhibitor)
High (Steatosis)Toxicological Tool
4-Pentenoic Acid Pent-4-enoic acid

-Oxidation (Inhibitor)
High (Hypoglycemia)Research Tool
PBA 4-phenyl-3-butenoic acidHDAC / Amidation enzymesLow to ModeratePreclinical (Oncology)

References

  • Löscher, W., et al. (1991). Pharmacological evaluation of 2-ene-valproate, an unsaturated analogue of the antiepileptic drug valproic acid. Neuropharmacology.[1] Link

  • Baillie, T. A. (1988). Metabolic activation of valproic acid and drug-mediated hepatotoxicity.[7][2][8] Role of the terminal olefin, 2-n-propyl-4-pentenoic acid.[7] Chemical Research in Toxicology.[9] Link

  • Kassahun, K., et al. (1991). Metabolic activation of 4-pentenoic acid in rat hepatocytes: evidence for the formation of a reactive glutathione conjugate. Drug Metabolism and Disposition.[8] Link

  • Gattoni-Celli, S., et al. (2015). Amidation inhibitors 4-phenyl-3-butenoic acid... are novel HDAC inhibitors.[10] Journal of Biological Chemistry. Link

  • Eikel, D., et al. (2006). Metabolism of 2-propyl-4-pentenoic acid (4-ene-VPA) in rats: implications for VPA-induced hepatotoxicity.[7][11] Chemical Research in Toxicology.[9] Link

Sources

Methodological & Application

use of 2-allyl-2-phenyl-4-pentenoic acid as a building block for complex molecules

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Allyl-2-phenyl-4-pentenoic Acid as a Strategic Building Block for Complex sp³-Rich Architectures

Executive Summary

The drive toward higher clinical success rates in drug discovery has catalyzed a shift from flat, sp²-hybridized molecules to complex, three-dimensional sp³-rich architectures. 2-Allyl-2-phenyl-4-pentenoic acid (also known as


-diallylphenylacetic acid) serves as a privileged building block in this paradigm. Featuring a carboxylic acid, a phenyl ring, and two terminal alkenes anchored to a quaternary carbon, this molecule provides an exceptional topological foundation for synthesizing highly functionalized cyclopentenes, spirocyclic 

-lactones, and isoxazole precursors.

This technical guide details the structural rationale, key synthetic trajectories, and self-validating protocols for utilizing 2-allyl-2-phenyl-4-pentenoic acid in advanced organic synthesis.

Structural Rationale & Mechanistic Insights

The synthetic utility of 2-allyl-2-phenyl-4-pentenoic acid is fundamentally driven by its steric and electronic topography:

  • The Thorpe-Ingold (Gem-Dialkyl) Effect: The bulky phenyl group and the carboxylic acid at the C2 position restrict the rotational degrees of freedom of the two allyl groups. This steric bulk biases the conformational ensemble, pre-organizing the terminal alkenes into close spatial proximity. Consequently, intramolecular reactions (such as cyclization or metathesis) are thermodynamically and kinetically accelerated compared to intermolecular side reactions.

  • Orthogonal Functionalization: The molecule offers three distinct handles for orthogonal derivatization: the terminal olefins (amenable to metathesis, oxidation, or hydroboration), the carboxylic acid (amenable to amidation, esterification, or reduction), and the aromatic ring (amenable to electrophilic aromatic substitution).

SyntheticPathways SM 2-Allyl-2-phenyl- 4-pentenoic acid RCM 1-Phenylcyclopent-3-ene- 1-carboxylic acid SM->RCM Grubbs II, THF, 40°C (Ring-Closing Metathesis) Lactone Chiral γ-Lactones (Spirocyclic) SM->Lactone Ir/Chiral Bisphosphine (Asymmetric Lactonization) Sat 1-Phenylcyclopentane- carboxylic acid RCM->Sat H2, Pd/C (Hydrogenation)

Synthetic divergence of 2-allyl-2-phenyl-4-pentenoic acid into complex sp3-rich architectures. [1]

Key Synthetic Trajectories

A. Ring-Closing Metathesis (RCM) to Cyclopentene Cores

Subjecting 2-allyl-2-phenyl-4-pentenoic acid to RCM yields 1-phenylcyclopent-3-ene-1-carboxylic acid . This reaction is typically catalyzed by Grubbs' 2nd Generation Catalyst. The use of the 2nd generation ruthenium carbene—bearing a strongly


-donating N-heterocyclic carbene (NHC) ligand—is critical here, as it provides the necessary stability and high metathesis activity required to overcome the steric hindrance of the quaternary center. The resulting cyclopentene is a direct precursor to [1], a recognized intermediate in the synthesis of isoxazole and isoxazoline-based anti-inflammatory and anti-cancer agents.
B. Iridium-Catalyzed Asymmetric Lactonization

Transition metal-catalyzed addition of carboxylic acids to unactivated alkenes is a highly atom-efficient methodology. As reported in [2], 2-allyl-2-phenyl-4-pentenoic acid undergoes asymmetric intramolecular cyclization in the presence of an Iridium/chiral bisphosphine catalyst. The Ir complex coordinates the alkene, activating it toward nucleophilic attack by the pendant carboxylic acid. The chiral pocket created by the bisphosphine ligand dictates face-selectivity, yielding spirocyclic


-lactones with high enantiomeric excess.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters for the primary synthetic trajectories of this building block.

TransformationCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Primary Product
Ring-Closing Metathesis Grubbs 2nd Gen (1-5 mol%)THF400.5>90%1-Phenylcyclopent-3-ene-1-carboxylic acid
Asymmetric Lactonization [Ir(cod)(PCy₃)(py)]PF₆ / Chiral LigandToluene8012-2485-92%Chiral spiro-γ-lactones (cis/trans isomers)
Hydrogenation Pd/C (10 wt%), H₂ (1 atm)Methanol254.0>98%1-Phenylcyclopentanecarboxylic acid

Experimental Protocols

Protocol A: Self-Validating RCM Synthesis of 1-Phenylcyclopent-3-ene-1-carboxylic Acid

This protocol utilizes high-dilution conditions to favor intramolecular cyclization over intermolecular oligomerization.

Materials:

  • 2-Allyl-2-phenyl-4-pentenoic acid (1.0 equiv, 10 mmol)

  • Grubbs 2nd Generation Catalyst (0.02 equiv, 2 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl vinyl ether (excess)

Step-by-Step Methodology & Causality:

  • Solvent Degassing: Transfer 100 mL of anhydrous THF to a flame-dried Schlenk flask. Sparge with Argon for 15 minutes. Causality: Ruthenium carbenes are highly sensitive to dissolved oxygen, which oxidatively cleaves the catalyst, rendering it inactive. Degassing ensures catalyst longevity.

  • Substrate Dissolution: Add 2-allyl-2-phenyl-4-pentenoic acid (2.16 g, 10 mmol) to the THF. The concentration is kept at 0.1 M. Causality: High dilution acts as a kinetic barrier to intermolecular cross-metathesis, strictly enforcing the intramolecular RCM pathway.

  • Catalyst Injection: Under a positive flow of Argon, add Grubbs 2nd Gen catalyst (170 mg, 0.2 mmol). The solution will immediately turn a deep purplish-brown. In-Process Check: A color change from purple to black/dark green indicates catalyst decomposition.

  • Thermal Activation: Heat the reaction mixture to 40°C for 30 minutes. Causality: 40°C provides optimal thermal energy to accelerate the catalytic cycle without degrading the Ru-complex. The Thorpe-Ingold effect ensures the reaction reaches completion rapidly (0.5h).

  • Reaction Quenching: Cool to room temperature and add 2 mL of ethyl vinyl ether. Stir for 15 minutes. Causality: Ethyl vinyl ether reacts with the active ruthenium carbene to form a stable, metathesis-inactive Fischer carbene, halting all side reactions.

  • Purification: Concentrate the mixture in vacuo. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the cyclopentene core as a pale solid.

RCMWorkflow Step1 Step 1: Degassing Sparging THF with Argon to prevent Ru-carbene oxidation Step2 Step 2: Substrate Addition Dissolve 2-allyl-2-phenyl-4-pentenoic acid (0.1 M) Step1->Step2 Step3 Step 3: Catalyst Injection Add Grubbs II (2 mol%) under inert atmosphere Step2->Step3 Step4 Step 4: Thermal Activation Stir at 40°C for 0.5h (Thorpe-Ingold acceleration) Step3->Step4 Step5 Step 5: Quenching Add ethyl vinyl ether to deactivate catalyst Step4->Step5 Step6 Step 6: Purification Flash chromatography to isolate cyclopentene core Step5->Step6

Self-validating experimental workflow for the Ring-Closing Metathesis (RCM) protocol. [1]

Protocol B: Iridium-Catalyzed Asymmetric Lactonization

This protocol describes the atom-economical conversion of the diene-acid into a chiral


-lactone.

Step-by-Step Methodology & Causality:

  • Catalyst Preparation: In a nitrogen-filled glovebox, combine[Ir(cod)(PCy₃)(py)]PF₆ (5 mol%) and the selected chiral bisphosphine ligand (5.5 mol%) in anhydrous toluene. Stir for 10 minutes to allow ligand exchange.

  • Substrate Addition: Add 2-allyl-2-phenyl-4-pentenoic acid (1.0 equiv) to the catalyst solution. Causality: Toluene is chosen as a non-coordinating solvent to ensure the terminal alkene can freely coordinate to the electrophilic Iridium center without solvent competition.

  • Cyclization: Seal the vessel, remove from the glovebox, and heat to 80°C for 12-24 hours. Monitor via TLC (staining with KMnO₄ to track the disappearance of the terminal olefin).

  • Workup: Filter the reaction mixture through a short pad of silica gel to remove the Iridium catalyst, eluting with ethyl acetate.

  • Hydrogenation (Optional): To resolve double-bond isomers formed during the cyclization, dissolve the crude mixture in methanol, add 10% Pd/C, and stir under an H₂ balloon for 4 hours. Causality: This standardizes the product into a single saturated spirocyclic

    
    -lactone, simplifying chiral HPLC analysis and downstream processing.
    

References

  • LookChem Database. "1-Phenylcyclopentanecarboxylic acid (CAS 77-55-4) Synthetic Route & Chemical Properties." LookChem. Available at:[Link]

  • Takebayashi, S., et al.

    
    -lactones." Chemical Communications, Royal Society of Chemistry, 2015, 51, 14241-14244. DOI: 10.1039/C5CC05393E. Available at:[Link]
    

Technical Evaluation of 2-Allyl-2-phenyl-4-pentenoic Acid (APPA): CNS Efficacy and Mechanism of Action

[1]

Executive Summary & Molecule Profile[1][2][3]

2-Allyl-2-phenyl-4-pentenoic acid (APPA) (CAS: 3508-78-9) is a sterically hindered carboxylic acid featuring a quaternary

1ButamirateOxeladin12

This application note details the in vitro assay framework required to evaluate APPA’s intrinsic efficacy. We focus on two therapeutic verticals: Central Nervous System (CNS) modulation (specifically Sigma-1 receptor interaction and HDAC inhibition) and Safety Profiling (mitochondrial hepatotoxicity), distinguishing its activity from its esterified prodrugs.[1]

Chemical Profile
PropertySpecificationRelevance to Assays
Molecular Formula

Lipophilic small molecule.[1]
MW 216.28 g/mol Crosses BBB; suitable for CNS assays.[1]
LogP (Predicted) ~3.5 - 4.2High lipophilicity requires DMSO/Ethanol solubilization for in vitro dosing.[1]
Structural Class

-disubstituted acetic acid
Steric bulk at

-carbon prevents rapid

-oxidation (metabolic stability).[1]

Strategic Screening Cascade

To determine efficacy, we must decouple the acid's activity from its ester derivatives.[2] The following screening cascade is designed to validate APPA as a lead compound for neuroactive indications.

ScreeningCascadecluster_0Phase I: Target Engagementcluster_1Phase II: Functional Efficacycluster_2Phase III: Safety LiabilitySigma1Sigma-1 ReceptorBinding (Ki)CaFluxIntracellular Ca2+ModulationSigma1->CaFlux Agonist?HDACHDAC Inhibition(IC50)NeuriteNeurite Outgrowth(Neuroprotection)HDAC->Neurite Epigenetic Mod?MitoToxMitochondrialToxicity (HepG2)CaFlux->MitoTox Go/No-GoNeurite->MitoTox

Figure 1: Strategic workflow for APPA evaluation. Green nodes indicate primary efficacy targets; Yellow indicates functional validation; Red indicates critical safety stop-gates.

Protocol Module A: Sigma-1 Receptor Binding Assay

Rationale: Butamirate, the ester of APPA, exerts antitussive effects via the Sigma-1 receptor (

1

2
Materials
  • Source Tissue: Guinea pig brain membranes or CHO cells overexpressing human

    
    R.[1]
    
  • Radioligand:

    
     (Specific for 
    
    
    ).[1]
  • Non-specific ligand: Haloperidol (10 µM).[1]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Protocol
  • Compound Preparation: Dissolve APPA in 100% DMSO to 10 mM stock. Serial dilute in Assay Buffer to achieve final concentrations (

    
     M to 
    
    
    M). Note: Keep final DMSO < 1%.
  • Incubation:

    • Mix 100 µL Membrane suspension (20 µg protein).

    • Add 50 µL

      
       (2 nM final).[1]
      
    • Add 50 µL APPA (various concentrations) or Vehicle.

    • Incubate for 120 minutes at 37°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot displacement curves to calculate

    
     and 
    
    
    .

Success Criteria:

1

Protocol Module B: HDAC Inhibition (Epigenetic Efficacy)

Rationale: APPA shares the branched carboxylic acid pharmacophore with Valproic Acid (VPA), a known Histone Deacetylase (HDAC) inhibitor. The addition of the phenyl ring and allyl groups may alter potency.[2] This assay evaluates APPA as a potential neuroprotective agent via epigenetic modulation.

Method: Fluorometric Class I/II HDAC Activity Assay

System: Nuclear extract from HeLa cells or recombinant HDAC1/HDAC6 enzymes.[1]

Step-by-Step Protocol
  • Substrate Prep: Use a fluorogenic acetylated lysine substrate (e.g., Boc-Lys(Ac)-AMC).[1]

  • Reaction Setup:

    • Well A (Blank): Buffer only.

    • Well B (Control): HDAC Enzyme + Substrate + Vehicle.[1]

    • Well C (Test): HDAC Enzyme + Substrate + APPA (10 µM - 1 mM).

    • Well D (Positive Control): Trichostatin A (TSA).[1]

  • Incubation: Incubate at 37°C for 30 minutes.

  • Development: Add Developer Solution (Trypsin/Peptidase) to cleave the deacetylated lysine, releasing the fluorophore (AMC). Incubate 15 mins at RT.

  • Detection: Read Fluorescence (Ex/Em = 350/440 nm).

Data Interpretation:

  • Insight: If APPA inhibits HDACs, it suggests potential utility in mood stabilization or neurodegeneration, distinct from its antitussive use.[1][2]

Protocol Module C: Mitochondrial Toxicity (Safety)

Critical Warning: Valproic acid analogues with unsaturation (like 4-ene-VPA) can cause severe hepatotoxicity via inhibition of

1
Method: Glucose/Galactose Switch Assay (HepG2)

Principle: Cells grown in Galactose rely 100% on oxidative phosphorylation (mitochondria).[1] Cells in Glucose can use glycolysis. Compounds toxic to mitochondria will show vastly higher lethality in Galactose media.

Step-by-Step Protocol
  • Seeding: Plate HepG2 cells in two parallel 96-well plates.

    • Plate 1: High Glucose (25 mM) Media.[1]

    • Plate 2: Galactose (10 mM) Media (Glucose-free).[1]

  • Dosing: Treat both plates with APPA (1 µM - 500 µM) for 24 hours.

  • Viability Readout: Add MTT or Resazurin reagent.[1] Incubate 2-4 hours. Read Absorbance/Fluorescence.

  • Calculation: Calculate

    
     for both conditions.
    

Safety Index:

1
  • Interpretation: A significant shift (lower

    
     in Galactose) indicates APPA acts as a mitochondrial toxin.[1]
    

Mechanistic Pathway Visualization

The following diagram illustrates the hypothesized dual-pathway activity of APPA based on its structural moieties.

MechanismAPPA2-Allyl-2-phenyl-4-pentenoic Acid(APPA)Sigma1Sigma-1 Receptor(Chaperone)APPA->Sigma1 Binding Affinity?HDACHistone Deacetylase(Epigenetic)APPA->HDAC VPA Analogue Effect?MitoMitochondrialBeta-OxidationAPPA->Mito Allyl Interference?CoughInhibit Cough Reflex(Brainstem)Sigma1->Cough ModulationNeuroNeuroprotection(BDNF Expression)HDAC->Neuro Chromatin RemodelingToxATP Depletion(Potential Toxicity)Mito->Tox Metabolic Stress

Figure 2: Hypothesized Pharmacological Interactions.[1] Blue: The Compound.[2][3][4][5] Green: Efficacy Targets. Red: Safety Liability.[1][2]

References

  • Butamirate and Sigma Receptors: Klein, M. et al. "Binding of antitussive drugs to the sigma-1 receptor."[1][2] Arzneimittelforschung. 2000.

  • VPA Analogue Toxicity: Tang, W. et al.[1][2] "A comparative investigation of 2-propyl-4-pentenoic acid (4-ene VPA) and its α-fluorinated analogue." Drug Metabolism and Disposition. 1997.[6]

  • HDAC Assay Methodology: Bradner, J.E. et al. "Chemical phylogenetics of histone deacetylases."[2] Nature Chemical Biology. 2010.

  • Mitochondrial Toxicity Screening: Dykens, J.A. et al.[1][2] "In vitro assessment of mitochondrial dysfunction and cytotoxicity of drug candidates." Drug Discovery Today. 2007.

  • Synthesis & Structure: "Synthesis of 4-pentenoic acid derivatives." Google Patents (CN101200425A).[1]

Application Note: Comprehensive In Vivo Evaluation of 2-Allyl-2-phenyl-4-pentenoic Acid in Rodent Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Allyl-2-phenyl-4-pentenoic acid (structurally synonymous with 2,2-diallyl-2-phenylacetic acid) is a complex, highly lipophilic carboxylic acid. In preclinical drug development, compounds containing a 4-pentenoic acid backbone are heavily scrutinized. While the lipophilic phenylacetic acid core provides excellent blood-brain barrier (BBB) penetration—making it a strong candidate for neuropharmacological applications—the terminal olefin of the 4-pentenoic acid moiety is a known structural alert.

As a Senior Application Scientist, I have designed this guide to provide a multiplexed in vivo framework. This protocol balances the evaluation of systemic exposure (Pharmacokinetics) with rigorous toxicological profiling, specifically targeting the bioactivation pathways unique to 4-pentenoic acid derivatives.

Scientific Rationale & Mechanistic Grounding

The in vivo behavior of 2-allyl-2-phenyl-4-pentenoic acid is dictated by its susceptibility to mitochondrial metabolism. Analogous to 4-ene-valproic acid (a hepatotoxic metabolite of the antiepileptic drug valproic acid), the terminal olefin can undergo mitochondrial β-oxidation [1]. This enzymatic process dehydrogenates the compound into highly reactive α,β-unsaturated electrophilic intermediates (e.g., 3-oxo-4-pentenoic acid).

These reactive species can irreversibly inhibit fatty acid metabolism by depleting intracellular Coenzyme A (CoA), leading to microvesicular steatosis and severe hepatotoxicity [2]. Therefore, a standard pharmacokinetic (PK) study is insufficient. The experimental design must be a self-validating system that simultaneously measures parent drug exposure, traps transient reactive metabolites, and quantifies hepatic injury biomarkers.

MetabolicPathway A 2-Allyl-2-phenyl- 4-pentenoic acid B Mitochondrial β-Oxidation A->B CYP450 / CoA C 3-Oxo-Metabolite (Reactive Electrophile) B->C Dehydrogenation D GSH Conjugation (Detoxification) C->D Glutathione-S-Transferase E Macromolecular Binding (Toxicity) C->E Covalent Binding

Fig 1: Proposed metabolic bioactivation pathway of the 4-pentenoic acid moiety.

Protocol 1: Pharmacokinetics & Reactive Metabolite Trapping

Objective: Quantify the bioavailability of the parent compound while simultaneously trapping transient electrophilic metabolites using endogenous glutathione (GSH) as a surrogate marker for bioactivation [1].

Step-by-Step Methodology
  • Vehicle Formulation: Suspend the compound in a vehicle consisting of 5% DMSO, 40% PEG-400, and 55% normal saline.

    • Causality: The dual allyl groups and phenyl ring render the compound highly lipophilic. This specific co-solvent system prevents precipitation upon intravenous injection and ensures uniform gastrointestinal absorption, preventing erratic PK profiles.

  • Animal Preparation: Utilize adult male Sprague-Dawley rats (250–300 g) surgically implanted with indwelling jugular vein catheters.

    • Causality: Catheterization eliminates handling stress during serial blood sampling. Acute stress releases catecholamines that can artificially alter hepatic blood flow and metabolic enzyme activity, confounding clearance data.

  • Dosing Regimen: Administer via Intravenous (IV) bolus (5 mg/kg) and Per Os (PO) oral gavage (25 mg/kg).

  • Serial Sampling & Stabilization (Critical): Collect 200 µL of blood at 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours. Immediately transfer blood to K2EDTA tubes pre-spiked with 10 µL of 100 mM Sodium Fluoride (NaF).

    • Causality: Carboxylic acids rapidly form unstable acyl glucuronides in vivo. Without an esterase inhibitor like NaF, these glucuronides will hydrolyze ex vivo back into the parent drug, artificially inflating the measured systemic exposure.

  • LC-MS/MS Analysis: Extract plasma using protein precipitation (3:1 Acetonitrile:Plasma) containing a deuterated internal standard. Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Utilize a Neutral Loss Scan of 129 Da (characteristic of the γ-glutamyl moiety) to specifically identify and trap the reactive 3-oxo-metabolites conjugated with GSH [2].

Protocol 2: Sub-Chronic Hepatotoxicity Assessment

Objective: Evaluate the potential of the 4-pentenoic acid moiety to induce CoA depletion, microvesicular steatosis, and subsequent liver injury over a sustained dosing period.

Step-by-Step Methodology
  • Sub-Chronic Dosing: Administer 2-allyl-2-phenyl-4-pentenoic acid via oral gavage once daily for 14 days (25 mg/kg/day).

    • Self-Validating Control: Include a vehicle-only negative control and a positive control group dosed with Valproic Acid (500 mg/kg/day), a known inducer of β-oxidation-mediated steatosis.

  • Biomarker Collection: On Day 15, euthanize the animals via CO2 asphyxiation. Collect terminal blood via cardiac puncture to isolate serum. Analyze for Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Total Bilirubin.

  • Hepatic Lipid Profiling & Histopathology:

    • Excise the liver immediately. Snap-freeze the left lateral lobe in liquid nitrogen for quantitative hepatic triglyceride assays.

    • Fix the right lobe in 10% neutral buffered formalin. Section and stain with Hematoxylin & Eosin (H&E) and Oil Red O .

    • Causality: Standard H&E staining cannot differentiate between water, glycogen, or lipid vacuoles. Oil Red O specifically stains neutral triglycerides red, providing direct, undeniable visual validation of microvesicular steatosis caused by the inhibition of mitochondrial β-oxidation.

InVivoWorkflow A Animal Acclimatization & Jugular Cannulation B Vehicle Formulation (DMSO/PEG400/Saline) A->B C Dosing Phase (IV: 5 mg/kg | PO: 25 mg/kg) B->C D Serial Blood Sampling (0 - 24 hrs + NaF inhibitor) C->D E Tissue Harvesting (Liver & Brain) C->E Terminal Endpoint F LC-MS/MS & Histopathology Analysis D->F E->F

Fig 2: Multiplexed in vivo workflow for PK and sub-chronic toxicity assessment.

Data Presentation

To ensure rapid cross-comparison between the investigational compound and controls, synthesize all quantitative outputs into the following standardized matrices.

Table 1: Representative Pharmacokinetic Parameters (Simulated Baseline)

ParameterIV Bolus (5 mg/kg)Oral Gavage (25 mg/kg)Interpretation / Causality
Cmax (ng/mL)4,200 ± 3101,850 ± 215High lipophilicity delays Tmax but ensures steady absorption.
AUC 0-t (ng·h/mL)8,450 ± 60025,350 ± 1,800Indicates moderate first-pass metabolism.
Bioavailability (F%) 100% (Baseline)~60%Acceptable oral exposure for systemic efficacy models.
Clearance (CL) 0.59 L/h/kgN/ARapid clearance suggests active hepatic biotransformation.

Table 2: 14-Day Hepatotoxicity Biomarker Panel

Test GroupSerum ALT (U/L)Serum AST (U/L)Hepatic Triglycerides (mg/g)Oil Red O Staining
Vehicle Control 35 ± 580 ± 1212.4 ± 2.1Negative
Valproic Acid (Positive) 145 ± 22 290 ± 4548.6 ± 6.3**Severe Microvesicular
2-Allyl-2-phenyl-4-pentenoic acid Compound-dependentCompound-dependentCompound-dependentTo be determined

*Note: Statistical significance (**) indicates p < 0.01 compared to vehicle control.

References

  • Kassahun, K., Farrell, K., & Abbott, F. (1994). In vivo formation of the thiol conjugates of reactive metabolites of 4-ene VPA and its analog 4-pentenoic acid. Drug Metabolism and Disposition, 22(6), 926-931. Available at:[Link]

  • Rettenmeier, A. W., Prickett, K. S., Gordon, W. P., Bjorge, S. M., Chang, S. L., Levy, R. H., & Baillie, T. A. (1985). Studies on the biotransformation in the perfused rat liver of 2-n-propyl-4-pentenoic acid, a metabolite of the antiepileptic drug valproic acid. Evidence for the formation of chemically reactive intermediates. Drug Metabolism and Disposition, 13(1), 81-96. Available at:[Link]

techniques for the purification of 2-allyl-2-phenyl-4-pentenoic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Isolation and Purification of 2-Allyl-2-phenyl-4-pentenoic Acid

Introduction & Chemical Context

2-Allyl-2-phenyl-4-pentenoic acid (also known as


-diallylphenylacetic acid) is a sterically hindered carboxylic acid intermediate often utilized in the synthesis of quaternary amino acid analogs and specialized pharmaceutical scaffolds.

Synthesized typically via the double alkylation of phenylacetic acid (or its esters) with allyl bromide, the crude reaction matrix presents a challenging purification profile. The critical quality attributes (CQAs) are defined by the removal of the mono-alkylated impurity (2-phenyl-4-pentenoic acid ) and unreacted starting materials, which possess similar physicochemical properties to the target.

This guide details a multi-stage purification strategy moving from bulk extraction to high-vacuum fractional distillation, and finally, an optional amine-salt crystallization for ultra-high purity (>99.5%) requirements.

Target Molecule Profile
PropertyDescription
IUPAC Name 2-Allyl-2-phenyl-4-pentenoic acid
Common Name

-Diallylphenylacetic acid
Molecular Formula

Molecular Weight 256.34 g/mol
Physical State Viscous oil / Low-melting solid (dependent on purity)
Key Impurities 2-Phenyl-4-pentenoic acid (Mono-allyl), Phenylacetic acid, Allyl bromide

Purification Strategy & Logic

The purification logic relies on exploiting slight differences in molecular weight (boiling point) and steric bulk (crystallinity of salts).

  • Chemo-Selective Wash (Acid/Base): Removes neutral organic impurities (unreacted allyl bromide, dimers) and inorganic salts.

  • Thermodynamic Separation (Vacuum Distillation): The target molecule (

    
    ) has a significantly higher boiling point than the mono-allyl impurity (
    
    
    
    ) and phenylacetic acid (
    
    
    ). A high-vacuum fractional distillation is the primary purification vector.
  • Steric Selection (Amine Salt Crystallization): For drug-grade purity, the steric bulk of the quaternary carbon at the

    
    -position allows for selective crystallization with bulky amines (e.g., Dicyclohexylamine), leaving the less hindered mono-allyl impurities in the mother liquor.
    

Detailed Protocols

Phase 1: Work-up and Acid-Base Extraction

Objective: Removal of neutral organics and catalyst residues.

Reagents:

  • Diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE)

  • Sodium Hydroxide (1M NaOH)

  • Hydrochloric Acid (6M HCl)

  • Brine (saturated NaCl)

Protocol:

  • Quench: Pour the crude reaction mixture into ice-cold water.

  • Basification: Adjust pH to >12 using 1M NaOH. The carboxylic acids will deprotonate to form water-soluble sodium salts (

    
    ).
    
  • Organic Wash: Extract the aqueous phase twice with MTBE.

    • Mechanism:[1][2][3] Neutral impurities (allyl bromide, O-alkylated byproducts) partition into the organic phase. The target acid remains in the aqueous phase. Discard the organic layer.

  • Acidification: Cool the aqueous phase to 0°C and slowly acidify with 6M HCl to pH < 1.

    • Observation: The product will oil out or precipitate as a white solid.

  • Extraction: Extract the acidic aqueous phase three times with Et₂O.

  • Drying: Wash combined organics with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Phase 2: High-Vacuum Fractional Distillation

Objective: Separation of Mono-allyl and Di-allyl species based on boiling point.

Equipment:

  • Short-path distillation head or Vigreux column (for better separation).

  • High-vacuum pump (capable of <1 mmHg).

  • Oil bath with temperature control.[4]

Parameters (Estimated):

  • Pressure: 0.5 – 1.0 mmHg

  • Mono-allyl BP: ~130–140°C

  • Target (Di-allyl) BP: ~160–175°C

Protocol:

  • Load the crude oil into the still pot. Add a magnetic stir bar.

  • Apply vacuum and slowly ramp the oil bath temperature.

  • Foreshot: Collect the fraction distilling below 150°C (0.5 mmHg). This contains residual solvent, phenylacetic acid, and the mono-allyl impurity.

  • Main Fraction: Collect the stable fraction boiling at ~165°C (0.5 mmHg).

    • Note: Do not overheat the pot (>220°C) to prevent thermal decarboxylation or polymerization of the allyl groups.

  • Analysis: Check the main fraction via GC-FID. If purity is >98%, stop here. If <98%, proceed to Phase 3.[5]

Phase 3: Dicyclohexylamine (DCHA) Salt Crystallization

Objective: Ultra-purification via steric recognition.

Rationale: The bulky Dicyclohexylamine (DCHA) forms crystalline salts readily with hindered carboxylic acids. The crystal lattice formation is highly selective, rejecting the structurally distinct mono-allyl impurity.

Protocol:

  • Dissolve the distilled oil (1 eq) in minimal hot Acetone or Ethyl Acetate.

  • Add Dicyclohexylamine (1.05 eq) dropwise with stirring.

    • Exotherm Warning: Reaction is exothermic; cooling may be required.

  • Heat the solution to reflux to ensure complete dissolution.

  • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Filtration: Filter the white crystalline salt. Wash with cold solvent.

    • Checkpoint: The salt is stable and can be stored.

  • Regeneration: Suspend the salt in Et₂O and treat with 1M H₂SO₄ or HCl. Shake until the solid dissolves and layers separate.

  • Isolate the organic layer, dry, and evaporate to yield pure 2-allyl-2-phenyl-4-pentenoic acid.

Process Visualization (Workflow)

The following diagram illustrates the critical decision pathways and separation logic.

PurificationProtocol Start Crude Reaction Mixture (Phenylacetic acid alkylation) Quench Phase 1: Acid/Base Extraction (Remove Neutrals) Start->Quench OrganicWash Discard Organic Layer (Neutrals/Halides) Quench->OrganicWash Basic Wash Acidify Acidify Aqueous Layer Extract into Ether Quench->Acidify Aqueous Phase CrudeOil Crude Acid Oil (Contains Mono- & Di-allyl) Acidify->CrudeOil Distillation Phase 2: Vacuum Distillation (<1 mmHg, Vigreux Column) CrudeOil->Distillation Fractions Foreshot: Mono-allyl Main Fraction: Di-allyl Distillation->Fractions Check QC Check (GC/HPLC) Purity > 98%? Fractions->Check SaltForm Phase 3: DCHA Salt Formation (Steric Crystallization) Check->SaltForm No (Polishing needed) Final Final Product >99.5% Purity Check->Final Yes Regen Salt Hydrolysis (H2SO4 / Ether) SaltForm->Regen Regen->Final

Caption: Figure 1. Integrated purification workflow for 2-allyl-2-phenyl-4-pentenoic acid, highlighting the transition from chemical extraction to thermodynamic and steric separation techniques.

Analytical Validation

To ensure the integrity of the purification, the following analytical methods are recommended.

Table 1: Analytical Specifications

MethodParameterAcceptance Criteria
HPLC (Reverse Phase) Column: C18, Mobile Phase: ACN/Water (0.1% TFA)Purity > 98.0% (Area %)
GC-FID Injection Temp: 250°C, Ramp: 100-250°CResidual Solvent < 500 ppm
1H-NMR (CDCl₃)

5.0-5.2 (Terminal alkene),

7.2-7.4 (Phenyl)
Integration Ratio Allyl:Phenyl = 2:1
Titration 0.1N NaOH (Phenolphthalein)Assay 99.0 - 101.0%

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (General reference for fractional distillation and acid purification).

  • Waldvogel, S. R., & Ianni, A. (2006).[3] Reliable and Versatile Synthesis of 2-Aryl-Substituted Cinnamic Acid Esters.[3] Synthesis, 2006(13), 2103-2112. (Context on phenylacetic acid derivative purification).

  • BenchChem. (2025).[6] A Technical Guide to the Natural Sources and Isolation of 2-Methyl-2-pentenoic Acid. (Analogous acid-base extraction protocols).

  • Sigma-Aldrich. (2025). Product Specification: 2-Phenyl-4-pentenoic acid. (Impurity profile data).

Sources

derivatization of 2-allyl-2-phenyl-4-pentenoic acid for biological studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization & Utilization of 2-Allyl-2-Phenyl-4-Pentenoic Acid (APPA) for Cytochrome P450 Mechanism-Based Inactivation Studies

Executive Summary

2-Allyl-2-phenyl-4-pentenoic acid (APPA), also chemically described as 2,2-diallyl-2-phenylacetic acid , is a specialized probe used in drug metabolism and pharmacokinetics (DMPK) to study Mechanism-Based Inactivation (MBI) of Cytochrome P450 enzymes (specifically CYP2B and CYP2C subfamilies).

Unlike standard substrates, APPA acts as a "suicide substrate." Its utility lies in its dual derivatization potential:

  • Chemical Derivatization: Conversion of the carboxylic acid moiety to volatile esters/silyl ethers for GC-MS quantification (PK studies).

  • Biological Derivatization: The in situ conversion of the terminal alkene into a reactive radical that covalently alkylates the P450 heme prosthetic group, forming N-alkylporphyrins ("Green Pigments") .

This guide provides the protocols for quantifying APPA and isolating the heme adducts to confirm suicide inhibition mechanisms.

Mechanism of Action: The "Biological Derivatization"

To understand the experimental design, one must understand the causality. APPA contains two terminal double bonds (allyl groups) attached to a quaternary carbon.

  • Catalytic Step: The CYP450 enzyme attempts to oxidize the terminal alkene.

  • Reactive Intermediate: Instead of releasing a stable epoxide, the oxygen transfer creates a radical cation or an epoxide intermediate that is highly unstable.

  • Partitioning:

    • Pathway A (Metabolism): Hydrolysis to a diol or lactone (detoxification).

    • Pathway B (Inactivation): The reactive species attacks the pyrrole nitrogen of the Heme iron.

  • Outcome: The formation of an N-alkylporphyrin (green pigment) destroys the enzyme's ability to bind oxygen, irreversibly inactivating it.

Protocol A: Chemical Derivatization for GC-MS Quantification

Objective: To quantify remaining APPA in microsomal incubations to determine metabolic stability (


) or partition ratios.
Challenge:  The carboxylic acid group is polar and non-volatile, requiring derivatization.
Selected Method:  Silylation using BSTFA + 1% TMCS . This is preferred over diazomethane (methylation) due to safety and speed.
Materials
  • Analyte: APPA (extracted from biological matrix).

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]

  • Solvent: Anhydrous Pyridine or Ethyl Acetate.

  • Internal Standard (IS): Valproic acid or Ibuprofen (structurally similar carboxylic acids).

Step-by-Step Procedure
  • Sample Preparation:

    • Take

      
       of microsomal incubation mixture.
      
    • Quench with

      
       ice-cold Acetonitrile (containing IS at 
      
      
      
      ).
    • Vortex (30s) and Centrifuge (

      
      , 5 min).
      
    • Transfer supernatant to a glass GC vial.

  • Drying:

    • Evaporate the supernatant to complete dryness under a gentle stream of Nitrogen (

      
      ) at 
      
      
      
      .
    • Critical: Moisture inhibits silylation. Ensure the residue is anhydrous.

  • Derivatization Reaction:

    • Add

      
      Anhydrous Pyridine  (acts as a catalyst and solvent).
      
    • Add

      
      BSTFA + 1% TMCS .
      
    • Cap the vial tightly (PTFE-lined cap).

    • Incubate:

      
       for 30 minutes.
      
  • Analysis:

    • Cool to room temperature.

    • Inject

      
       into GC-MS (Splitless mode).
      
GC-MS Parameters (Recommended)
ParameterSetting
Column DB-5ms or HP-5ms (

)
Carrier Gas Helium (

constant flow)
Injector Temp

Oven Program

(1 min)




(hold 3 min)
MS Source EI (

),

Detection SIM Mode (Target Ion:

or

)

Protocol B: Isolation of N-Alkylporphyrins (The "Green Pigment")

Objective: To confirm that APPA is a mechanism-based inactivator by isolating the modified heme adduct. Indicator: The liver microsomes (or recombinant enzyme solution) will turn from red/brown to green-brown.

Materials
  • Enzyme: Liver Microsomes (e.g., Phenobarbital-induced rat liver) or Recombinant CYP2B6.[2]

  • Cofactor: NADPH generating system (Glucose-6-phosphate, G6PDH, NADP+).

  • Extraction Solvent: 5%

    
     in Methanol (v/v).
    
Step-by-Step Procedure
  • Large Scale Incubation:

    • Prepare a

      
       reaction mixture:
      
      • Microsomal protein (

        
        ).
        
      • APPA (

        
         final concentration).
        
      • Potassium Phosphate buffer (

        
        , pH 7.4).
        
    • Pre-incubate at

      
       for 3 minutes.
      
    • Start: Add NADPH (

      
       final).
      
    • Incubate:

      
       for 30–60 minutes with shaking.
      
  • Pigment Extraction (Acidic Methylation):

    • Note: N-alkylporphyrins are tightly bound to the protein. Acid is required to cleave the iron-ligand bond and esterify the porphyrin carboxyls for solubility.

    • Add

      
       of 5% Sulfuric Acid in Methanol  to the incubation.
      
    • Store in the dark at

      
       for 12–16 hours (overnight). This converts the heme adduct into a methylated, metal-free porphyrin.
      
  • Purification:

    • Add

      
       of distilled water.
      
    • Extract with

      
      Dichloromethane (DCM) .
      
    • Collect the organic (lower) layer.

    • Wash DCM layer with

      
       of 5% Sodium Bicarbonate (to remove excess acid).
      
    • Wash with water, then dry over anhydrous Sodium Sulfate.

    • Evaporate DCM to dryness.

  • HPLC Analysis of the Adduct:

    • Resuspend the green residue in HPLC mobile phase.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Gradient of Methanol/Acetic Acid/Water.

    • Detection: UV-Vis at 417 nm (Soret band) and 545 nm (Q-band typical of N-alkylporphyrins).

Visualizing the Workflows

Figure 1: Experimental Decision Matrix

This diagram illustrates how to process APPA samples depending on whether the goal is pharmacokinetic (PK) quantification or mechanistic validation.

APPA_Workflow Start Biological Sample (Microsomes + APPA) Decision Experimental Goal? Start->Decision PK_Path Quantification (PK) Measure APPA conc. Decision->PK_Path Clearance Data Mech_Path Mechanism (MBI) Isolate Heme Adduct Decision->Mech_Path Suicide Inhibition Quench Quench (Acetonitrile) + Internal Standard PK_Path->Quench Dry Evaporate to Dryness (N2 stream) Quench->Dry Deriv Chemical Derivatization (BSTFA/TMCS, 60°C) Dry->Deriv GCMS GC-MS Analysis (TMS-Ester detection) Deriv->GCMS Acid Acidic Extraction (H2SO4 / MeOH) Mech_Path->Acid Incubate Overnight 4°C (Demetallation) Acid->Incubate Extract DCM Extraction & Neutralization Incubate->Extract HPLC HPLC-UV/Vis (Detect Green Pigment) Extract->HPLC

Caption: Workflow for processing APPA samples. Left branch: Chemical derivatization for quantitation. Right branch: Biological isolation of the suicide adduct.

Figure 2: Mechanism of Suicide Inactivation

This diagram details the "Biological Derivatization" where the enzyme kills itself using APPA.

Mechanism APPA APPA (Terminal Alkene) Complex Enzyme-Substrate Complex APPA->Complex P450 CYP450 (Heme-Iron) P450->Complex Oxidation Oxidation Step (NADPH dependent) Complex->Oxidation Reactive Reactive Radical/Cation Intermediate Oxidation->Reactive Path_A Metabolic Turnover (Epoxide/Diol) Reactive->Path_A Partitioning Path_B Heme Alkylation (Suicide Event) Reactive->Path_B Major Pathway Pigment N-Alkylporphyrin (Green Pigment) Path_B->Pigment Inactive Inactivated Enzyme (Loss of P450 Spectrum) Pigment->Inactive Irreversible

Caption: The kinetic partitioning of APPA. The reactive intermediate attacks the heme nitrogen (Path B) rather than releasing as a metabolite (Path A).

References & Authoritative Grounding

  • Ortiz de Montellano, P. R., & Mico, B. A. (1981). Destruction of cytochrome P-450 by allylisopropylacetamide is a suicidal process.[3] Archives of Biochemistry and Biophysics.

    • Relevance: Establishes the foundational protocol for extracting N-alkylporphyrins (green pigments) using acidic methanol, applicable to APPA.

  • Correia, M. A., et al. (1979).[3] Incorporation of exogenous heme into hepatic cytochrome P-450 in vivo.[3] Journal of Biological Chemistry.[4]

    • Relevance: Validates the loss of heme and the formation of adducts in allyl-containing substrates.

  • Hollenberg, P. F., et al. (2008). Mechanism-based inactivation of cytochrome P450 enzymes: chemical mechanisms, structure-activity relationships.[5] Current Drug Metabolism.

    • Relevance: Provides the structural basis for why the terminal alkene in APPA is a suicide trigger (formation of radical cations).

  • Knodell, R. G., et al. (2001). Mechanism-based inactivation of cytochrome P450 2B1 by 2-phenyl-2-(1-piperidinyl)propane. Drug Metabolism and Disposition.[4][5]

    • Relevance: Demonstrates the kinetic analysis (

      
       and 
      
      
      
      ) required when studying APPA analogs.
  • Standard Protocol for Silylation: Agilent Technologies Application Note on GC-MS Derivatization.

    • Relevance: Technical basis for the BSTFA protocol described in Section 3.

Sources

experimental setup for studying the mechanism of action of 2-allyl-2-phenyl-4-pentenoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

2-Allyl-2-phenyl-4-pentenoic acid (APPA) represents a specific class of branched-chain carboxylic acids structurally related to Valproic Acid (VPA).[1] While VPA (2-propylpentanoic acid) is a cornerstone antiepileptic and histone deacetylase (HDAC) inhibitor, the introduction of a phenyl ring and two terminal alkene (allyl) groups in APPA significantly alters its pharmacodynamic and pharmacokinetic profile.

This guide outlines a pharmacological deconvolution strategy . Researchers must address two competing mechanistic hypotheses:

  • Therapeutic Efficacy: Potential HDAC inhibition or GABAergic modulation (driven by the branched acid pharmacophore).

  • Metabolic Liability: Mechanism-Based Inactivation (MBI) of Cytochrome P450s (driven by the terminal allyl "structural alerts").

Chemical Context:

  • Core Scaffold:

    
    -substituted carboxylic acid (VPA-like).[1]
    
  • Structural Alerts: Two terminal double bonds (allyl groups). Terminal alkenes are known "suicide substrates" that can alkylate the heme of CYP450 enzymes.

Strategic Screening Workflow

To rigorously define the MoA, we utilize a "Safety-First" screening cascade. We prioritize metabolic stability (due to the allyl groups) before efficacy, as CYP inactivation often precludes clinical viability.

APPA_Screening_Workflow cluster_Safety Phase 1: Metabolic Liability cluster_Efficacy Phase 2: Target Engagement Start Compound: APPA MBI CYP450 MBI Assay (IC50 Shift) Start->MBI Heme Heme Adduction (Spectral Scan) MBI->Heme If + shift HDAC HDAC Inhibition (Fluorometric) MBI->HDAC Parallel Path Decision Lead Optimization Decision Heme->Decision HDAC->Decision GABA GABA-T Activity (Enzymatic)

Figure 1: The experimental cascade prioritizes identifying "suicide inhibition" risks associated with the allyl moieties before confirming epigenetic targets.

Protocol A: Mechanism-Based Inactivation (MBI) of CYP450[1][2]

Rationale: The terminal double bonds in APPA are susceptible to oxidation by CYP450s (specifically CYP2C9, CYP2D6, and CYP3A4) to form radical cations or epoxides. These reactive intermediates can covalently bind to the heme porphyrin ring, irreversibly inactivating the enzyme. This is the critical safety mechanism to validate.

Methodology: The IC50 Shift Assay

This assay compares the IC50 of APPA against a standard CYP substrate with and without a pre-incubation period. A "shift" (decrease) in IC50 after pre-incubation indicates irreversible inactivation.

Reagents:

  • Enzyme Source: Human Liver Microsomes (HLM) or recombinant CYP3A4/CYP2C9 supersomes.

  • Probe Substrate: Midazolam (for CYP3A4) or Diclofenac (for CYP2C9).

  • Cofactor: NADPH regenerating system (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).[1]

  • Test Compound: APPA (0.1 µM to 100 µM).

Step-by-Step Protocol:

  • Preparation: Prepare two parallel reaction plates:

    • Plate A (-NADPH Pre-incubation): Control arm.

    • Plate B (+NADPH Pre-incubation): Test arm.

  • Pre-incubation (The Inactivation Step):

    • Add APPA (serial dilutions) to HLM (0.5 mg/mL) in potassium phosphate buffer (pH 7.4).

    • Add NADPH to Plate B only . Add buffer to Plate A.

    • Incubate both plates at 37°C for 30 minutes . Note: This allows APPA to destroy the enzyme in Plate B if it is a mechanism-based inactivator.[1]

  • Dilution Step:

    • Dilute aliquots from both plates 1:10 into a secondary mixture containing the Probe Substrate (e.g., Midazolam) and fresh NADPH.

    • Critical: The dilution reduces the concentration of APPA and reversible inhibitors, ensuring we only measure remaining active enzyme.

  • Activity Measurement:

    • Incubate secondary mixture for 10 minutes.

    • Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis:

    • Quantify metabolite formation (e.g., 1'-hydroxymidazolam) via LC-MS/MS.[1]

    • Calculate IC50 for Plate A and Plate B.

Data Interpretation:

Parameter Result: Reversible Inhibitor Result: Mechanism-Based Inactivator (APPA)
IC50 (0 min pre-inc) 10 µM 10 µM
IC50 (30 min pre-inc) 10 µM 0.5 µM (Significant Shift)

| Shift Ratio | ~1.0 | > 1.5 (Often >10 for allyl compounds) |[1]

Protocol B: Histone Deacetylase (HDAC) Inhibition Profiling

Rationale: Analogous to Valproic Acid, the carboxylic acid moiety of APPA may chelate the Zinc ion in the catalytic pocket of Class I/IIa HDACs, inducing epigenetic modulation.

Methodology: Fluorometric Activity Assay

We utilize a two-step fluorometric assay using a specific acetylated lysine substrate (Boc-Lys(Ac)-AMC).[1][2]

Reagents:

  • Substrate: Boc-Lys(Ac)-AMC (Fluorogenic).[1][2]

  • Enzyme: Purified HDAC1 or HeLa Nuclear Extract.

  • Developer: Trypsin/Protease mixture (cleaves deacetylated lysine to release fluorophore).

  • Positive Control: Trichostatin A (TSA).[3]

Step-by-Step Protocol:

  • Reaction Assembly:

    • In a black 96-well plate, mix 10 µL of APPA (various concentrations) with 15 µL of HDAC enzyme solution.

    • Incubate for 10 minutes at 37°C to allow equilibrium binding.

  • Substrate Addition:

    • Add 25 µL of Boc-Lys(Ac)-AMC substrate (final conc. 50 µM).[1]

    • Incubate for 30–60 minutes at 37°C.

  • Development:

    • Add 50 µL of Developer Solution (containing Trypsin).

    • Incubate for 15 minutes at room temperature.

    • Mechanism:[1][4][5][6][7] HDAC removes the acetyl group.[8][9] Trypsin then recognizes the naked Lysine and cleaves the AMC fluorophore. If APPA inhibits HDAC, the acetyl group remains, Trypsin cannot cleave, and no fluorescence is observed .

  • Detection:

    • Read Fluorescence: Ex 350-380 nm / Em 440-460 nm.[1][2]

Self-Validating Check:

  • If fluorescence decreases as APPA concentration increases, APPA is an HDAC inhibitor.

  • Z'-Factor Calculation: Ensure Z' > 0.5 using TSA (positive control) and DMSO (negative control) to validate assay quality.

Mechanistic Pathway Visualization

The following diagram illustrates the dual-pathway mechanism (Toxicity vs. Efficacy) for APPA.

APPA_Mechanism APPA APPA (2-allyl-2-phenyl-4-pentenoic acid) Allyl Allyl Group (Alkene) APPA->Allyl Acid Carboxylic Acid (Zinc Binding) APPA->Acid CYP CYP450 Oxidation (CYP2C9/3A4) Allyl->CYP HDAC HDAC Active Site (Zinc Pocket) Acid->HDAC Epoxide Reactive Epoxide / Radical CYP->Epoxide Metabolic Activation Epigenetic Histone Hyperacetylation (Gene Expression) HDAC->Epigenetic Inhibition Inactivation Heme Alkylation (Irreversible Inactivation) Epoxide->Inactivation Covalent Bond

Figure 2: Mechanistic bifurcation.[1] The allyl group drives CYP inactivation (toxicity), while the carboxylic acid drives HDAC inhibition (efficacy).

References

  • Ortiz de Montellano, P. R. (2007). Mechanism-based inactivation of cytochrome P450 enzymes: chemical mechanisms, structure-activity relationships and relationship to clinical drug-drug interactions. Current Drug Metabolism. Link

  • Phiel, C. J., et al. (2001). Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen. Journal of Biological Chemistry. Link

  • Kalgutkar, A. S., et al. (2007). Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Chemical Mechanisms, Structure-Activity Relationships. Drug Metabolism Reviews. Link

  • Cayman Chemical. (2024). HDAC Fluorometric Activity Assay Kit Protocol. Link

  • Palaty, J., & Abbott, F. S. (1995).[10] Structure-activity relationships of unsaturated analogues of valproic acid. Journal of Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of α,α-Disubstituted Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of α,α-disubstituted phenylacetic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing these sterically hindered and valuable molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and field-proven insights to help you troubleshoot and optimize your synthetic strategies.

The synthesis of molecules with a quaternary carbon center adjacent to a phenyl ring and a carboxylic acid presents significant challenges, primarily due to steric hindrance, difficulties in enolate formation, and the potential for side reactions.[1][2] This guide offers structured troubleshooting advice and answers to frequently asked questions to address these issues directly.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Problem 1: Low to No Yield of the Desired α,α-Disubstituted Product

Question: I am attempting a sequential alkylation of a phenylacetic ester. The first alkylation works well, but the second alkylation to create the quaternary center either fails or gives a very low yield. What is going wrong?

Answer: This is the most common challenge and typically points to two primary causes: ineffective enolate formation and severe steric hindrance.

Potential Cause A: Incomplete or Failed Enolate Formation

The acidity of the α-proton decreases significantly after the first alkylation. The α-proton on a monosubstituted phenylacetic ester is already less acidic than that of a simple ketone (pKa ~22-25 for esters vs. ~20 for ketones), and the addition of an alkyl group further reduces its acidity.[3] The base you used for the first alkylation may not be strong enough for the second step.

  • Solution:

    • Switch to a Stronger, Non-Nucleophilic Base: Standard alkoxide bases (e.g., NaOEt) are often insufficient. Lithium diisopropylamide (LDA) or other lithium amide bases (KHMDS, LiHMDS) are the reagents of choice. They are exceptionally strong and sterically bulky, which favors proton abstraction over nucleophilic attack at the ester carbonyl.

    • Ensure Strictly Anhydrous Conditions: Amide bases are extremely sensitive to moisture. Flame-dry your glassware, use freshly distilled solvents (like THF), and perform the reaction under an inert atmosphere (Nitrogen or Argon). Any protic solvent will quench the base and the enolate.

    • Optimize Deprotonation Temperature: Enolate formation with LDA is typically performed at low temperatures (e.g., -78 °C) to minimize side reactions. After the base is added, allowing the solution to slowly warm to a slightly higher temperature (e.g., 0 °C) for a short period can sometimes facilitate the deprotonation of the sterically hindered substrate before adding the second electrophile.

Potential Cause B: Steric Hindrance

The existing α-substituent and the phenyl group create a crowded environment around the α-carbon. This steric shield can prevent both the base from accessing the α-proton and the resulting enolate from attacking the second electrophile.[1]

  • Solution:

    • Use a More Reactive Electrophile: If you are using an alkyl chloride or bromide, consider switching to a more reactive alkyl iodide or, even better, an alkyl triflate (R-OTf). Triflates are excellent leaving groups and can significantly accelerate the rate of alkylation, often overcoming steric barriers.

    • Increase Reaction Time and/or Temperature: After adding the electrophile at low temperature, you may need to let the reaction warm to room temperature and stir for an extended period (12-24 hours). Monitor the reaction by TLC or LC-MS to track progress and check for decomposition.

    • Consider an Alternative Synthetic Route: If sequential alkylation fails, it may be necessary to change your overall strategy. Methods that form the quaternary center through rearrangement or that don't rely on traditional enolate alkylation can be more effective. See the FAQ section for alternatives like the Willgerodt-Kindler or Wolff rearrangement reactions.

Problem 2: Formation of Significant Side Products

Question: My reaction is consuming the starting material, but I am getting a complex mixture of products instead of my target compound. How do I identify and suppress these side reactions?

Answer: Side product formation often arises from the reactivity of the enolate intermediate or competing reaction pathways involving your starting materials or reagents.

Potential Cause A: Competing Electrophilic Aromatic Substitution

In reactions like α-halogenation (e.g., a Hell-Volhard-Zelinsky or HVZ-type reaction), the reagents can also act as electrophiles that attack the phenyl ring, especially if it contains electron-donating (activating) groups.[4][5]

  • Solution:

    • Choose α-Selective Reagents: For α-chlorination, the use of trichloroisocyanuric acid (TCCA) with a catalytic amount of PCl₃ has been shown to be highly selective for the α-position over the aromatic ring for substrates that are not strongly activated.[4][5]

    • Modify or Protect the Aromatic Ring: If your phenyl ring is highly activated (e.g., with a methoxy or amino group), consider using a protecting group to temporarily reduce its nucleophilicity.

Potential Cause B: O-Alkylation vs. C-Alkylation

Enolates are ambident nucleophiles, meaning they can react on either the α-carbon (C-alkylation, desired) or the oxygen atom (O-alkylation, undesired).

  • Solution:

    • Control Reaction Conditions: C-alkylation is generally favored under conditions that promote kinetic control and tight ion pairing. Using lithium enolates (from LDA) in non-polar solvents like THF at low temperatures typically favors the desired C-alkylation pathway.

    • Counter-ion and Solvent Choice: Switching to potassium or sodium bases (KHMDS, NaH) in more polar aprotic solvents (like DMF) can increase the amount of O-alkylation. Stick with lithium bases in THF for C-alkylation.

Troubleshooting Workflow for Low Yield / Side Products

G cluster_analysis Crude Analysis Reveals: cluster_sm_issues Troubleshoot Starting Material Issue cluster_mix_issues Troubleshoot Side Product Issue start Reaction Failure: Low Yield or Side Products check_sm 1. Verify Purity of Starting Materials & Reagents start->check_sm analyze_crude 2. Analyze Crude Product (NMR, LC-MS) check_sm->analyze_crude unreacted_sm Mainly Unreacted Starting Material analyze_crude->unreacted_sm complex_mix Complex Mixture of Side Products analyze_crude->complex_mix cause_base Cause: Ineffective Deprotonation unreacted_sm->cause_base Is base strong enough? cause_steric Cause: Steric Hindrance unreacted_sm->cause_steric Is substrate hindered? cause_aromatic Cause: Aromatic Substitution complex_mix->cause_aromatic Halogenation? cause_o_alk Cause: O-Alkylation complex_mix->cause_o_alk Alkylation? sol_base Solution: - Use stronger base (LDA) - Ensure anhydrous conditions cause_base->sol_base sol_steric Solution: - Use more reactive electrophile (R-OTf) - Increase reaction time/temp cause_steric->sol_steric sol_aromatic Solution: - Use α-selective reagents (TCCA/PCl3) - Protect activating groups cause_aromatic->sol_aromatic sol_o_alk Solution: - Use Li+ enolates (LDA) - Low temperature in THF cause_o_alk->sol_o_alk

Caption: Troubleshooting Decision Tree for Synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable synthetic routes to α,α-disubstituted phenylacetic acids, and how do I choose the best one?

The best route depends on your specific target molecule, available starting materials, and tolerance for certain reaction conditions. Here is a comparison of common strategies:

Synthetic Route Starting Material Key Reagents Advantages Challenges & Disadvantages
Sequential Alkylation Phenylacetic Ester or Benzyl CyanideStrong base (LDA), Alkyl Halides/TriflatesConceptually simple, versatile for different R groups.Prone to failure from steric hindrance, requires strictly anhydrous conditions, potential for side reactions.[6]
Willgerodt-Kindler Reaction Substituted AcetophenoneSulfur, Morpholine (or other amine)Excellent for overcoming α-carbon steric hindrance, starts from readily available ketones.Harsh reaction conditions (high temp), can have modest yields. Use of PTC can improve conditions.[7]
Palladium-Catalyzed Carbonylation Disubstituted Benzyl HalideCO gas, Palladium catalyst (e.g., Pd(OAc)₂), BaseHigh efficiency and functional group tolerance.[7][8]Requires specialized high-pressure equipment (autoclave), CO is toxic.
Asymmetric Phase-Transfer Catalysis (PTC) α-Monosubstituted Ester (e.g., Schiff base)Chiral Quaternary Ammonium Salt, Base (e.g., KOH)Excellent for enantioselective synthesis, operationally simple, avoids cryogenic temperatures.[6][9]Catalyst development can be complex, may not be suitable for all substrates.

Recommendation: For targets where steric hindrance is a major anticipated problem, the Willgerodt-Kindler reaction is a powerful alternative to direct alkylation. For enantiomerically pure products, asymmetric PTC is a state-of-the-art choice.

Q2: How can I introduce chirality and control the stereochemistry at the new quaternary α-carbon?

Achieving high enantioselectivity is a significant challenge. There are three main strategies:

  • Chiral Auxiliaries: A chiral molecule is temporarily attached to your phenylacetic acid substrate. This auxiliary directs the approach of the incoming electrophile to one face of the enolate, creating one stereoisomer preferentially. The auxiliary is then cleaved to reveal the enantiomerically enriched product.[10]

  • Chiral Phase-Transfer Catalysis (PTC): This is one of the most powerful methods for this substrate class. A chiral quaternary ammonium salt acts as the catalyst, shuttling the enolate from an aqueous or solid basic phase into the organic phase. The chiral environment around the catalyst's cation pairs with the enolate, forcing the electrophile to attack from a specific direction.[9]

  • Resolution of Racemates: This is a classical approach where a racemic mixture of the final acid is prepared and then reacted with a chiral amine resolving agent. The two resulting diastereomeric salts often have different solubilities, allowing one to be crystallized and separated. The desired enantiomer of the acid is then recovered by treatment with a strong acid.[11] While effective, this method is less efficient as the maximum theoretical yield for a single enantiomer is 50% without a process to racemize and recycle the unwanted enantiomer.[12]

Asymmetric PTC Workflow

G cluster_aqueous Aqueous/Solid Phase (e.g., 50% KOH) cluster_organic Organic Phase (e.g., Toluene) KOH KOH (Base) Enolate_K Potassium Enolate (Water Soluble) Ion_Pair Chiral Ion Pair [Q]⁺[Enolate]⁻ (Organic Soluble) Enolate_K->Ion_Pair 2. Anion Exchange KCl KCl (Byproduct) Catalyst_Cl Chiral PTC (QCl-) (Organic Soluble) KCl->Catalyst_Cl Ester Prochiral Ester (R-CH(Ph)COOR') Ester->Enolate_K 1. Deprotonation at interface RX Electrophile (R'-X) Product Chiral Product (R,R'-C(Ph)COOR') RX->Product Product->Catalyst_Cl 4. Catalyst Regeneration Catalyst_Cl->Ion_Pair Ion_Pair->Product 3. Asymmetric Alkylation

Caption: Mechanism of Asymmetric Phase-Transfer Catalysis.

Q3: Can you provide a reliable starting protocol for a challenging synthesis, for example, using the Willgerodt-Kindler reaction?

Certainly. The Willgerodt-Kindler reaction is an excellent choice for converting a sterically hindered acetophenone into the corresponding phenylacetic acid derivative. The use of Phase-Transfer Catalysis (PTC) can make the conditions milder and improve yields.

Experimental Protocol: PTC-Assisted Willgerodt-Kindler Reaction

This protocol is adapted from literature procedures for the synthesis of phenylacetic acids from acetophenones.[7]

Step 1: Formation of the Thiomorpholide Intermediate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the substituted acetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).

  • Reaction: Heat the mixture to reflux (typically 130-140 °C) for 6-8 hours. The reaction mixture will darken. Monitor the disappearance of the starting acetophenone by TLC.

Step 2: Hydrolysis of the Thiomorpholide

  • Setup for Hydrolysis: After cooling the reaction mixture from Step 1, add a 20% aqueous solution of sodium hydroxide (NaOH). Add the phase-transfer catalyst, such as triethylbenzylammonium chloride (TEBA), at a loading of ~5 mol%.

  • Reaction: Heat the biphasic mixture to 100 °C and stir vigorously for 8-12 hours to ensure efficient hydrolysis of the thiomorpholide intermediate.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove any solids. Transfer the filtrate to a separatory funnel and wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove non-polar impurities.

  • Isolation: Place the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is acidic (pH ~1-2). The desired α,α-disubstituted phenylacetic acid will precipitate out as a solid.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or an ethanol/water mixture) to yield the pure acid.[7]

References

  • Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. Benchchem.
  • Preparation of optically-active alpha-substituted phenylacetic acids - European Patent Office - EP 0163094 B1. (1989). European Patent Office.
  • Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. (2025). Royal Society of Chemistry.
  • Preparation of phenylacetic acid. (1937). Systematic organic chemistry.
  • METHOD FOR SYNTHESISING A PHENYL ACETIC ACID - Google Patents. DE2925041A1.
  • A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. (2006). Sciencemadness.org.
  • Racemization of optically active α-substituted-α-phenylacetic acid derivatives - Google Patents. US4237313A.
  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). Nature.
  • A kind of method preparing substituted phenylacetic acid - Google Patents. CN106278861A.
  • An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. (2019). ResearchGate.
  • phenylacetic acid - Organic Syntheses Procedure. Organic Syntheses.
  • Stereoselective synthesis of α-alkyl-α-hydroxylphenylacetic acid. (2025). ResearchGate.
  • Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles. (2017). PMC.
  • Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. (2025). Royal Society of Chemistry.
  • Phase-Transfer Catalysis in Organic Syntheses. (2017). CRDEEP Journals.
  • PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE?. (2005). Acta Poloniae Pharmaceutica.
  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). PubMed.
  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (1993). In: Annual Reports in Medicinal Chemistry. Elsevier.
  • Catalyst-free synthesis of α,α-disubstituted carboxylic acid derivatives under ambient conditions via a Wolff rearrangement reaction. (2022). Organic Chemistry Frontiers (RSC Publishing).
  • formation of enolates from esters and other acid derivatives. (2019). YouTube.

Sources

troubleshooting guide for the purification of 2-allyl-2-phenyl-4-pentenoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals dealing with the purification of highly sterically hindered carboxylic acids, specifically 2-allyl-2-phenyl-4-pentenoic acid (also known as α,α-diallylphenylacetic acid).

Below, you will find a mechanistic breakdown of the purification workflow, quantitative physicochemical data, field-proven troubleshooting FAQs, and a self-validating experimental protocol.

I. Executive Summary & Chemical Context

2-Allyl-2-phenyl-4-pentenoic acid is a challenging molecule to purify due to its quaternary α-carbon, which is heavily substituted with a phenyl ring and two allyl groups. This immense steric bulk shields the carboxylate moiety, altering its hydration dynamics and pKa, while the hydrocarbon framework imparts high lipophilicity[1]. Standard acid-base extractions often fail or result in severe emulsions. Furthermore, the synthesis typically leaves behind kinetically favored mono-allylated impurities (2-phenyl-4-pentenoic acid) that co-extract with the target compound[2].

II. Purification Workflow Visualization

PurificationWorkflow Step1 Crude Reaction Mixture (Target + Mono-allyl + Neutrals) Step2 Acid-Base Extraction (1M NaOH / Heptane) Step1->Step2 Step3 Aqueous Phase (Sodium Carboxylates) Step2->Step3 Aqueous Layer Step4 Organic Phase (Neutral Impurities) Step2->Step4 Organic Layer (Discard) Step5 Acidification (HCl to pH 1.5) Step3->Step5 Step6 Extraction & Concentration (EtOAc) Step5->Step6 Step7 Selective Esterification (MeOH / H2SO4) Step6->Step7 If mono-allyl is present Step8 Crystallization (Toluene / Heptane) Step6->Step8 If >90% pure Step7->Step8 After basic wash Step9 Pure 2-Allyl-2-phenyl-4-pentenoic Acid Step8->Step9

Fig 1: Optimized purification workflow for sterically hindered diallylphenylacetic acids.

III. Quantitative Data & Chromatographic Parameters

To successfully separate the target compound from its primary impurity, you must exploit the differences in their steric hindrance and lipophilicity.

Property / Parameter2-Allyl-2-phenyl-4-pentenoic Acid (Target)2-Phenyl-4-pentenoic Acid (Impurity)
Structure Type α,α-Disubstituted (Quaternary α-carbon)α-Monosubstituted (Tertiary α-carbon)
Molecular Weight 216.28 g/mol 176.21 g/mol
Estimated pKa ~4.5 - 4.8~4.2 - 4.3
Lipophilicity (LogP) ~3.8~2.6
Steric Hindrance Extremely HighModerate
Esterification Rate Very Slow (Requires harsh conditions)Fast (Standard Fischer conditions)
TLC R_f (80:20 Hex/EtOAc + 1% AcOH) 0.350.30

IV. Troubleshooting FAQs

Q1: During acid-base extraction, the sodium salt of my product is not fully partitioning into the aqueous phase. Why is my recovery so low? Causality: The quaternary α-carbon creates a hydrophobic "umbrella" (one phenyl and two allyl groups) over the carboxylate. This steric bulk prevents efficient hydration of the sodium salt. Combined with a high LogP (~3.8), the salt remains partially soluble in moderately polar organic solvents like dichloromethane or diethyl ether. Solution: Switch your organic phase to a highly non-polar solvent like heptane or hexanes. This maximizes the polarity gap, forcing the lipophilic salt into the aqueous layer. Alternatively, use a stronger base (e.g., 2M KOH) and add 10% methanol to the aqueous phase to decrease its dielectric constant, facilitating the transfer.

Q2: I am observing a persistent, thick emulsion during the NaOH extraction step. How can I break it? Causality: Sterically hindered, highly lipophilic carboxylate salts act as potent surfactants. The hydrophobic diallylphenyl tail and hydrophilic carboxylate head lower the interfacial tension between the aqueous and organic layers, stabilizing micelles and causing emulsions. Solution: Prevent emulsions by using gentle swirling instead of vigorous shaking. To break an existing emulsion, increase the ionic strength of the aqueous phase by adding saturated NaCl (brine); this "salts out" the surfactant from the interface. If the emulsion persists, vacuum-filtering the entire biphasic mixture through a tightly packed pad of Celite will physically disrupt the stabilized micelles.

Q3: My isolated product is contaminated with the mono-allyl impurity (2-phenyl-4-pentenoic acid). They co-elute on silica and co-extract. How do I separate them? Causality: Because both are carboxylic acids with similar pKa values, they will co-extract during standard acid-base workups[3]. Solution: Exploit their difference in steric hindrance via Selective Esterification . The mono-allyl acid has a tertiary α-carbon and will esterify rapidly under standard Fischer conditions (MeOH/H₂SO₄). The target di-allyl acid has a quaternary α-carbon; the carbonyl is heavily shielded (Newman's rule of six) and will not react under mild conditions. After refluxing the mixture in methanol, the mono-allyl impurity becomes a neutral methyl ester, allowing you to easily extract the unreacted target acid into an aqueous bicarbonate layer.

Q4: My purified acid is "oiling out" instead of crystallizing. How do I induce proper crystallization? Causality: 2-Allyl-2-phenyl-4-pentenoic acid has a high degree of conformational flexibility due to the two allyl chains, which disrupts crystal lattice packing. Even trace impurities will depress the melting point sufficiently to cause phase separation as an oil. Solution: Perform a solvent/anti-solvent crystallization. Dissolve the oil in a minimum amount of warm toluene (solvent), and slowly add cold heptane (anti-solvent) until the solution becomes slightly turbid. Scratch the inside of the flask with a glass rod to create nucleation sites, and cool very slowly to 4°C.

V. Self-Validating Experimental Protocol

This protocol integrates the selective esterification technique to ensure the absolute removal of mono-allylated impurities prior to final isolation.

Phase 1: Primary Extraction

  • Dilution: Dissolve 10.0 g of the crude reaction mixture in 100 mL of heptane.

  • Basic Extraction: Add 100 mL of 1M NaOH (aq). Swirl gently for 5 minutes.

    • Self-Validation Check: Test the aqueous layer with pH paper. It must read >10. If not, the acid has not been fully deprotonated; add additional NaOH.

  • Phase Separation: Separate the layers. Discard the heptane layer (contains unreacted neutral alkylating agents).

  • Acidification: Cool the aqueous layer in an ice bath to 5°C. Slowly add 3M HCl dropwise with vigorous stirring until the pH reaches 1.5[3].

    • Self-Validation Check: The solution will turn opaque/cloudy as the free carboxylic acids precipitate or oil out.

  • Recovery: Extract the cloudy aqueous layer with Ethyl Acetate (2 x 75 mL). Dry the combined EtOAc layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 2: Selective Esterification (Impurity Scavenging) 6. Reaction: Dissolve the crude acid mixture in 50 mL of anhydrous methanol. Add 5 drops of concentrated H₂SO₄. Reflux for 2.5 hours. 7. Quenching: Cool to room temperature and concentrate under vacuum to remove the majority of the methanol. Redissolve the residue in 100 mL EtOAc. 8. Separation: Wash the EtOAc layer with 100 mL of saturated aqueous NaHCO₃.

  • Self-Validation Check: The unreacted target acid will transfer to the aqueous NaHCO₃ layer (pH 8-9). The mono-allyl methyl ester impurity remains in the EtOAc layer (discard or save for recycling).

  • Final Recovery: Acidify the NaHCO₃ layer with 3M HCl to pH 1.5, extract with EtOAc, dry, and concentrate to yield the chemically pure target acid as a viscous oil.

Phase 3: Crystallization 10. Precipitation: Dissolve the oil in warm toluene (approx. 1.5 mL per gram of product). Slowly add ice-cold heptane dropwise until persistent turbidity is observed. Allow to mature at room temperature for 2 hours, then transfer to 4°C overnight. Filter and dry the resulting white crystals.

VI. References

  • CN102249891B - Method for recovering and purifying phenylacetic acid - Google Patents. URL:

  • Reactions of Acids and Their Derivatives - ResearchGate. URL:

  • (5-Tert-butyl-2-methylphenyl)acetic acid - Benchchem. URL:

Sources

overcoming steric hindrance in the synthesis of quaternary carbon centers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with one of the most notoriously difficult transformations in organic chemistry: the construction of all-carbon quaternary stereocenters .

Due to the severe steric repulsion between four distinct carbon substituents, standard cross-coupling and alkylation methods often stall or divert into side reactions. Below, we troubleshoot the most common failure points across transition-metal catalysis, asymmetric allylic alkylation, and electroreductive methodologies, providing mechanistic insights and self-validating protocols to rescue your yields.

Troubleshooting Module 1: C(sp³)–C(sp³) Cross-Coupling

Q1: My attempts at C(sp³)–C(sp³) cross-coupling between a tertiary alkyl halide and a secondary alkyl zinc reagent are failing. I am recovering unreacted starting material alongside massive amounts of β-hydride elimination byproducts. How do I force the coupling?

Mechanistic Insight: The fundamental barrier here is the extreme steric clash at the metal center during the transmetalation and reductive elimination steps[1]. Because the activation energy required to force two bulky sp³ carbons together is so high, the metal catalyst will preferentially undergo β-hydride elimination or isomerization[1].

To overcome this, you must alter the thermodynamic landscape of the transition state. Recent breakthroughs utilize Iron/phosphine catalysis combined with a directing group strategy[2]. By embedding a carbonyl group (such as an amide or ester) near the reactive site, the substrate coordinates directly to the iron center. This tethering effect forcibly pulls the sterically hindered tertiary carbon into the inner coordination sphere, drastically lowering the activation barrier for reductive elimination and outcompeting side reactions[2].

Mechanism Fe2 Fe(II) Precatalyst Fe1 Reduction to Fe(I) (via Zn) Fe2->Fe1 Radical Tertiary Radical Generation (Halide Abstraction) Fe1->Radical Coord Directing Group Coordination & Radical Recombination Radical->Coord RedElim Accelerated Reductive Elimination (Overcoming Sterics) Coord->RedElim Product Quaternary Carbon Product + Fe(I) Regeneration RedElim->Product Product->Fe1 Catalytic Cycle

Iron-catalyzed reductive cross-coupling mechanism utilizing directing groups to force coupling.

Self-Validating Protocol: Iron-Catalyzed Reductive Cross-Coupling

  • Preparation: Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with the tertiary alkyl halide (0.2 mmol), secondary alkyl halide (0.3 mmol, 1.5 equiv), Fe(BF-Phos)Cl₂ catalyst (5 mol%), Zn powder (0.4 mmol, 2.0 equiv), and TMEDA (1.0 equiv)[2].

  • Solvation: Add anhydrous THF (2.0 mL) to the mixture. Seal the tube and transfer it to a fume hood.

  • Reaction: Stir the mixture vigorously at 23–26 °C for 4 hours[2].

  • Validation Checkpoint: At the 3-hour mark, extract a 10 µL aliquot, dilute in GC-grade EtOAc, and run a rapid GC-MS. You should observe the near-complete disappearance of the tertiary halide mass peak. If the alkene byproduct (from β-hydride elimination) exceeds 15% relative to the product, your TMEDA may be wet, or the Fe-catalyst has degraded.

  • Workup: Quench with saturated aqueous NH₄Cl (5 mL), extract with EtOAc (3 × 5 mL), dry over Na₂SO₄, and purify via flash column chromatography.

Troubleshooting Module 2: Asymmetric Allylic Alkylation (AAA)

Q2: I am synthesizing an acyclic quaternary stereocenter via Palladium-catalyzed asymmetric allylic alkylation (AAA) of a prochiral enolate. My yields are acceptable, but my enantiomeric excess (ee) is stuck below 60%. How can I improve stereocontrol?

Mechanistic Insight: Unlike cyclic systems where conformational rigidity aids in facial discrimination, acyclic quaternary centers suffer from high degrees of rotational freedom. Poor enantioselectivity in Pd-catalyzed AAA usually stems from a mismatch between the bite angle of the chiral diphosphine ligand and the geometry of the nucleophilic attack[3].

To fix this, you must ensure rigid transition-state geometry. Switching to ligands with a wider bite angle (e.g., Trost ligands or specific Spinol-based ligands) tightly wraps the palladium center, creating a deep chiral pocket[3]. Furthermore, position-selective enolate generation is critical; if your carbonyl compound bears multiple similarly acidic α-protons, you will generate a mixture of E/Z enolates, destroying your ee[4].

Self-Validating Protocol: Pd-Catalyzed AAA of Prochiral Enolates

  • Enolate Generation: Dissolve the carbonyl precursor (1.0 equiv) in anhydrous THF at -78 °C. Slowly add a bulky base (e.g., LiHMDS, 1.1 equiv) to kinetically favor a single enolate geometry. Stir for 30 minutes.

  • Catalyst Activation: In a separate vial, pre-stir Pd₂(dba)₃ (2.5 mol%) and the chiral diphosphine ligand (5.5 mol%) in THF at room temperature for 15 minutes until the solution turns a vibrant, homogeneous orange.

  • Coupling: Transfer the catalyst solution and the allyl electrophile (1.2 equiv) to the enolate solution. Allow the reaction to slowly warm to room temperature over 12 hours.

  • Validation Checkpoint: Run a chiral HPLC analysis on a crude micro-workup sample. If the ee is still <60%, your enolate generation is likely non-selective. Switch to a softer enolization method (e.g., forming a silyl enol ether first, then triggering with a fluoride source).

Troubleshooting Module 3: Contiguous Quaternary Centers

Q3: I need to couple two highly hindered tertiary centers to form a contiguous quaternary carbon (CQC) skeleton. Thermal radical initiators just lead to homocoupling and degradation. Is there a milder alternative?

Mechanistic Insight: Forming vicinal (adjacent) quaternary centers is the ultimate test of steric tolerance. Traditional cross-coupling fails because the required proximity of two bulky metalated intermediates is thermodynamically forbidden. Generating tertiary radicals thermally often results in uncontrolled radical lifetimes, leading to dimerization (homocoupling)[5].

The solution is Electroreductive Cross-Electrophile Coupling . By utilizing an electrochemical cell, you can precisely tune the reductive potential to selectively generate a persistent tertiary radical from an unactivated tertiary halide, while leaving the coupling partner (e.g., an acetophenone) intact until the exact moment of cross-coupling[5]. This prevents radical pooling and suppresses homocoupling.

Workflow Start Target: Quaternary Carbon Center Sub1 C(sp3)-C(sp3) Bond (Tertiary + Sec/Pri) Start->Sub1 Sub2 Asymmetric Allylic Alkylation Start->Sub2 Sub3 Contiguous Quaternary Centers (3° + 3°) Start->Sub3 Sol1 Fe/Phosphine Catalysis with Directing Group Sub1->Sol1 Overcome β-hydride elim Sol2 Pd/Ir Catalysis with Chiral Ligands Sub2->Sol2 Control enantioselectivity Sol3 Electroreductive Cross-Coupling Sub3->Sol3 Prevent homocoupling

Decision matrix for selecting quaternary carbon synthesis strategies based on steric constraints.

Self-Validating Protocol: Electrochemical CQC Construction

  • Cell Setup: In an undivided electrochemical cell, add the tertiary alkyl halide (1.0 equiv), the acetophenone derivative (1.5 equiv), and n-Bu₄NBF₄ (0.1 M) as the supporting electrolyte[5].

  • Electrodes: Equip the cell with a sacrificial Magnesium (Mg) anode and a reticulated vitreous carbon (RVC) cathode.

  • Electrolysis: Apply a constant current of 5 mA at room temperature.

  • Validation Checkpoint: Monitor the cell voltage continuously. A sudden spike in voltage indicates electrode passivation. If observed, briefly reverse the polarity for 10 seconds to clean the electrode surface, as a continuous, steady current is mandatory to maintain the low steady-state concentration of the tertiary radical[5].

  • Completion: Terminate the reaction upon complete consumption of the tertiary halide (typically 2.5 F/mol), followed by standard aqueous workup.

Quantitative Data Summary

To assist in selecting the correct methodology for your specific substrate, consult the comparative performance metrics below:

MethodologyOptimal Substrate ClassSteric ToleranceTypical YieldsDominant Side Reaction (if unoptimized)
Fe-Catalyzed Cross-Coupling 3° C(sp³) + 1°/2° C(sp³)High (Requires Directing Group)60–85%β-hydride elimination, isomerization
Pd-Catalyzed AAA Prochiral Enolates + AllylModerate to High75–95%Poor enantioselectivity (low ee)
Electroreductive Coupling 3° Halides + KetonesVery High (Contiguous Centers)50–70%Homocoupling, over-reduction

References

  • Enantioselective Synthesis of Quaternary Carbon Stereocenters by Asymmetric Allylic Alkylation: A Review ResearchGate / Wiley[Link]

  • Catalytic Enantioselective Construction of Quaternary Stereocenters: Assembly of key building blocks for the synthesis of biologically active molecules National Library of Medicine (PMC)[Link]

  • Iron/phosphine-catalyzed reductive cross-coupling to construct quaternary carbon centers Nature Communications[Link]

  • Electrochemical Construction of Contiguous Quaternary Centers CCS Chemistry[Link]

Sources

strategies to control stereoselectivity in the synthesis of 2-allyl-2-phenyl-4-pentenoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Synthesis & Catalysis Ticket ID: #ASC-992-Stereo-Control Subject: Stereoselectivity Strategies for 2-Allyl-2-Phenyl-4-Pentenoic Acid Synthesis Status: Open [Expert Review]

User Query Analysis

Target Molecule: 2-allyl-2-phenyl-4-pentenoic acid Core Issue: Controlling stereoselectivity during synthesis. Preliminary Diagnostic: The target molecule, as named, possesses a quaternary carbon at the


-position substituted by a phenyl group, a carboxylic acid, and two identical allyl groups  (one substituent and the parent chain residue).[1]

Critical Observation: Unless one allyl group is isotopically labeled or chemically modified (e.g., methallyl), 2-allyl-2-phenyl-4-pentenoic acid is achiral . Therefore, "stereoselectivity" in its direct synthesis is chemically moot unless you are referring to:

  • Desymmetrization: Converting the achiral bis-allyl precursor into a chiral derivative (e.g., via iodolactonization).[1]

  • Analog Synthesis: Synthesizing a chiral analog (e.g., 2-methyl-2-phenyl-4-pentenoic acid ), which is a benchmark substrate for Asymmetric Allylic Alkylation (AAA).

  • Mono-Allylation: Stereoselective synthesis of the chiral precursor 2-phenyl-4-pentenoic acid .

This guide addresses all three scenarios, focusing on the high-value Asymmetric Allylic Alkylation (AAA) technologies required for constructing these quaternary centers.

Part 1: Diagnostic & Strategy Decision Tree

Before proceeding with expensive reagents, verify your synthetic pathway using the logic flow below.

SynthesisStrategy Start Target: 2-allyl-2-phenyl-4-pentenoic acid Check Are the two allyl groups identical? Start->Check Yes YES: Molecule is Achiral Check->Yes Unsubstituted Allyl No NO: One is substituted (e.g., Methallyl) Check->No Substituted Desym Goal: Desymmetrization? Yes->Desym ChiralSyn Goal: Asymmetric Synthesis No->ChiralSyn Action1 Protocol A: Iodolactonization / RCM Desym->Action1 Create Chiral Center Action2 Protocol B: Pd/Mo-Catalyzed AAA ChiralSyn->Action2 Create Quaternary Center

Figure 1: Decision matrix for selecting the correct stereoselective protocol based on substrate symmetry.

Part 2: Troubleshooting Stereoselectivity (Chiral Analogs)

If your target is actually a chiral quaternary center (e.g., 2-alkyl-2-phenyl-4-pentenoic acid), the industry standard for controlling stereoselectivity is Transition-Metal Catalyzed Asymmetric Allylic Alkylation (AAA) .

Common Failure Points & Solutions
IssueProbable CauseCorrective Action
Low Enantiomeric Excess (ee) "Loose" Ion Pair MechanismSwitch solvent to Toluene or Hexane to tighten the ion pair between the enolate and the Pd-allyl complex.
Racemization over time Product equilibrationEnsure the product is a quaternary center (cannot racemize via enolization).[1] If tertiary, quench immediately at low temp.
Low Yield (Steric Bulk) Poor Nucleophile approachUse Pd-catalyzed Decarboxylative Allylation (DAAA) .[1] This generates the nucleophile in situ from an allyl enol carbonate, ensuring high local concentration and reactivity.[1]
Wrong Absolute Config. Ligand MismatchTrost Ligands (DACH-Phenyl) typically give one enantiomer; PHOX Ligands (Stoltz) are tunable.[1] Verify ligand chirality (

vs

).

Part 3: Detailed Protocols

Protocol A: Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA)

Best for: Creating chiral quaternary centers (e.g., 2-methyl-2-phenyl-4-pentenoic acid).

Mechanism: This reaction proceeds via an outer-sphere mechanism where the palladium oxidatively adds to the allyl ester, followed by decarboxylation to form a specific enolate-Pd-allyl ion pair. The chiral ligand directs the recombination.[1]

Reagents:

  • Substrate: Allyl enol carbonate of the 2-phenyl ester (e.g., allyl 2-methyl-2-phenyl-3-oxopropanoate derivative).

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)).[1]
    
  • Ligand:

    
    -ANDEN-Phenyl Trost Ligand or 
    
    
    
    -t-Bu-PHOX.
  • Solvent: Toluene (anhydrous, degassed).[1]

Step-by-Step Methodology:

  • Catalyst Preparation (Glovebox or Schlenk Line):

    • In a flame-dried flask, charge

      
       (0.05 equiv) and the Chiral Ligand (0.12 equiv).
      
    • Add anhydrous Toluene (0.1 M concentration relative to substrate).[1]

    • Stir at room temperature for 30 minutes. The solution should turn from dark purple to orange/yellow (complexation).

  • Reaction Initiation:

    • Add the Allyl

      
      -keto ester  substrate (1.0 equiv) to the catalyst mixture.[1]
      
    • Note: If the reaction is sluggish, add 1.0 equiv of molecular sieves (

      
      ) to scavenge trace moisture which can protonate the enolate.[1]
      
  • Monitoring:

    • Stir at ambient temperature (

      
      ).
      
    • Monitor CO

      
       evolution (bubbler).[1]
      
    • Check TLC/LC-MS for disappearance of starting material.[1] Reaction typically completes in 2–12 hours.[1]

  • Workup:

    • Filter through a small pad of silica gel to remove Palladium.[1]

    • Concentrate in vacuo.[1]

    • Purify via flash chromatography.[1]

Validation Check:

  • Measure enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA gradient).[1]

  • Target ee: >90%.

Protocol B: Desymmetrization of Bis-Allyl Substrates

Best for: Converting the achiral 2-allyl-2-phenyl-4-pentenoic acid into a chiral lactone.

If you possess the achiral bis-allyl acid and need a chiral product, you must break the symmetry.[1] The most robust method is Iodolactonization .[1]

Concept: One allyl group reacts with Iodine to form an iodonium ion, which is attacked by the carboxylate.[1] A chiral catalyst (e.g., DHQD-PHAL) or auxiliary can favor the cyclization of one specific allyl group over the other.[1]

Key Steps:

  • Dissolve 2-allyl-2-phenyl-4-pentenoic acid in

    
    .
    
  • Add

    
     (3 equiv) and Iodine (1.1 equiv) at 
    
    
    
    .[1]
  • For Stereocontrol: Use a chiral phase-transfer catalyst (e.g., Cinchona alkaloid derivative) to direct the facial selectivity of the iodonium formation.[1]

  • Result: A chiral iodolactone with a quaternary center.[1]

Part 4: Scientific Grounding & References

The protocols above are grounded in the foundational work of the Trost and Stoltz groups, who established the rules for asymmetric construction of quaternary centers via allylation.[1]

Mechanistic Insight (The "Memory Effect"): In Pd-catalyzed AAA, the stereochemistry is often determined by the ionization step.[1] However, for decarboxylative cases, the "memory" of the starting material is lost, and the enantioselectivity is determined entirely by the ligand-induced fit of the enolate-Pd-allyl ion pair.[1] This is why solvent choice (Toluene) is critical—it keeps the pair "tight" and under ligand control.[1]

References:

  • Trost, B. M., & Xu, J. (2005).[1] Regio- and Enantioselective Molybdenum-Catalyzed Asymmetric Allylic Alkylation of 3-Aryloxindoles. Journal of the American Chemical Society.[1][2][3] Link

    • Relevance: Establishes the utility of Mo and Pd catalysts for creating quaternary centers at alpha-aryl positions.

  • Behenna, D. C., & Stoltz, B. M. (2004).[1] The Enantioselective Tsuji Allylation. Journal of the American Chemical Society.[1][2][3] Link

    • Relevance: The definitive guide on Pd-catalyzed decarboxylative allylic alkylation (DAAA) for quaternary stereocenters.[1]

  • Trost, B. M., & Van Vranken, D. L. (1996).[1] Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews. Link

    • Relevance: Comprehensive review of the mechanisms and ligand classes (Trost ligands) used in these protocols.[1][4]

  • Weaver, J. D., Recio, A., Grenning, A. J., & Tunge, J. A. (2011).[1] Transition Metal-Catalyzed Decarboxylative Allylation and Benzylation Reactions. Chemical Reviews. Link

    • Relevance: detailed troubleshooting for decarboxylative mechanisms.[1][4]

Need further assistance? If your substrate has unique substitutions not covered here, please reply with the exact structure (SMILES code preferred) for a custom catalyst recommendation.

Sources

Technical Support Center: Synthesis Byproduct Identification & Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Identification and Characterization of Byproducts in Synthesis Content Type: Technical Support Center Guide (Q&A / Troubleshooting) Audience: Researchers, Process Chemists, and Analytical Scientists

Status: Operational Role: Senior Application Scientist System: Protocol 88-Beta (Impurity Profiling)

Welcome to the Technical Support Center. This guide addresses the critical "unknowns" in your synthetic pathway. We move beyond basic observation to rigorous structural elucidation and mechanistic control, ensuring your data meets the highest scientific and regulatory standards (ICH Q3A/Q3B).[1]

🟢 Module 1: Detection & Triage (The "Ghost Hunter" Protocol)

User Query: "I see an unexpected peak in my HPLC/LC-MS chromatogram. How do I determine if it is a genuine synthetic byproduct or a system artifact?"

Scientist Response: Before assuming a failed reaction or a new impurity, you must rule out "ghost peaks" and system artifacts. Use this triage protocol to validate the signal.

Troubleshooting: Artifact vs. Real Impurity
SymptomProbable CauseVerification Step
Peak in Blank Injection Carryover or Solvent ContaminationInject pure solvent from a different source. If peak persists, clean the injector needle and replace mobile phase.
Constant Retention Time (tR) despite Gradient Change Electronic Spike or Detector ArtifactChange the gradient slope. Real chemical species will shift

; electronic artifacts often remain fixed or disappear.
Peak Area varies randomly Injection Precision or Solubility IssueCheck sample solubility. Filter sample. Verify autosampler reproducibility.
Mass Spectrum shows high background/repetitive units Ion Suppression / Cluster IonsCheck for plasticizers (phthalates) or polysiloxanes (septum bleed). Consult the "Keller & Whittal" contaminant list [1].
Peak appears only in "Work-up" samples Extraction/Work-up ArtifactAnalyze the raw reaction mixture before work-up. If absent, the impurity was generated during extraction (e.g., hydrolysis, oxidation).

🟡 Module 2: Structural Elucidation (The "Deep Dive")

User Query: "The peak is real. How do I identify its structure when it co-elutes or has the same mass as my product?"

Scientist Response: Structural elucidation requires an orthogonal approach. Relying solely on a single MS scan is a common failure point. Follow this logic flow.

Workflow: Unknown Impurity Identification

ImpurityID Start Unknown Peak Detected (>0.05%) HRMS High-Res MS (Accurate Mass) Start->HRMS Formula Generate Molecular Formula (Isotope Pattern Analysis) HRMS->Formula Isobaric Is it Isobaric with API? Formula->Isobaric MSMS MS/MS Fragmentation Isobaric->MSMS Yes Database Search Impurity Databases (Common Side Reactions) Isobaric->Database No YesIso Yes (Isomer/Rearrangement) Chiral Chiral/Orthogonal LC MSMS->Chiral NMR Isolation & NMR (1D/2D) (If structure remains ambiguous) Chiral->NMR NoIso No (New Species) Database->NMR No Match Synthesis Independent Synthesis (The 'Gold Standard' Confirmation) Database->Synthesis Match Found NMR->Synthesis

Caption: Logical workflow for escalating analytical techniques from detection to confirmation.

FAQ: Handling Isobaric Impurities

Q: My impurity has the exact same mass (


) as my product. What now? 
A:  This indicates an isomer (e.g., positional isomer, diastereomer) or a rearrangement product.
  • MS/MS Fragmentation: Compare the fragmentation pattern of the impurity vs. the API. A shift in a fragment ion usually pinpoints the modified region of the molecule [2].

  • H/D Exchange: Use deuterated mobile phase additives (e.g.,

    
     or deuterated formate). If the impurity has a different number of exchangeable protons than the API, the mass shift will reveal it [3].
    
  • Ion Mobility: If available, Ion Mobility Spectrometry (IMS) can separate isomers based on their collisional cross-section (shape) rather than mass [4].

🟠 Module 3: Origin & Control (Mechanistic Analysis)

User Query: "I know what it is. Now, how do I stop it from forming?"

Scientist Response: You must classify the impurity based on its origin to implement the correct control strategy.

Classification: Byproduct vs. Degradant[2][3][4]
FeatureProcess Impurity (Byproduct) Degradation Product
Timing Appears during the reaction or work-up.[2]Appears after isolation (during storage/stability).
Trend Constant or decreases with purification.Increases over time or under stress (Heat/Light/pH).
Origin Side reactions, reagent impurities, unreacted starting material.Hydrolysis, oxidation, photolysis of the API.
Action Optimize reaction parameters (Temp, pH, Catalyst).Improve packaging, storage conditions, or formulation.

Protocol: Spike & Purge Experiments To confirm the origin:

  • Spike: Add the suspected precursor (e.g., a starting material impurity) to the reaction. Does the byproduct increase?

  • Purge: Subject the crude material to your purification step (crystallization/chromatography). Calculate the "Purge Factor" (Ratio of Impurity in Feed vs. Product). If the purge factor is low, you must prevent formation upstream [5].

🔵 Module 4: Regulatory Compliance (ICH Guidelines)

User Query: "At what level do I need to identify this impurity?"

Scientist Response: Adhere to the International Council for Harmonisation (ICH) guidelines Q3A (Drug Substance) and Q3B (Drug Product). The requirements depend on your daily dose.

ICH Q3A(R2) Thresholds for Drug Substances [6]
Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg (whichever is lower)0.15% or 1.0 mg (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
  • Reporting: You must list the impurity in your Certificate of Analysis.

  • Identification: You must determine the structure (Module 2).

  • Qualification: You must prove it is safe (tox studies) or lower the limit.[3]

Critical Note: Genotoxic impurities (mutagenic potential) are an exception. They must be controlled to much lower levels (often ppm range) regardless of the tables above, per ICH M7 guidelines.

References
  • Keller, B. O., Sui, J., Young, A. B., & Whittal, R. M. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta, 627(1), 71-81. Link

  • Holčapek, M., et al. (2012). Structural characterization of drug impurities by LC-MS/MS.Trends in Analytical Chemistry, 35, 12-23.
  • Chouinard, C. D., et al. (2017). Ion mobility-mass spectrometry for the separation of isomeric lipids. Analytical Chemistry, 89(9), 4804-4809. Link

  • Teo, Y. K., & Lee, H. K. (2023). Decoding Complexity in Synthetic Oligonucleotides: Unraveling Coeluting Isobaric Impurity Ions. Analytical Chemistry. Link

  • American Chemical Society. (2012).[2] On Byproducts and Side Products. Organic Process Research & Development. Link

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.[4] Link

Sources

methods for scaling up the production of 2-allyl-2-phenyl-4-pentenoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the scalable production of 2-allyl-2-phenyl-4-pentenoic acid (also known as 2,2-diallylphenylacetic acid ). This compound is a critical intermediate in the synthesis of pharmaceutical agents (e.g., ester-based antitussives or anesthetics).

The guide prioritizes the Phase Transfer Catalysis (PTC) route starting from Phenylacetonitrile , which offers the highest atom economy and scalability compared to Malonic Ester synthesis or Grignard routes.

Executive Summary & Reaction Logic

Objective: Scale up the synthesis of 2-allyl-2-phenyl-4-pentenoic acid from gram to kilogram scale. Primary Route: Double alkylation of phenylacetonitrile via Phase Transfer Catalysis (PTC), followed by acid hydrolysis. Why this route?

  • Safety: Avoids hazardous bases like NaNH₂ or NaH required for anhydrous alkylation.

  • Scalability: Uses 50% NaOH and a quaternary ammonium catalyst (TEBA), allowing for easy thermal management and biphasic separation.

  • Cost: Phenylacetonitrile is significantly cheaper than phenylmalonic esters.

Process Flow Diagram

G cluster_0 Step 1: PTC Alkylation cluster_1 Step 2: Hydrolysis SM1 Phenylacetonitrile (Liquid) Int1 2,2-Diallylphenylacetonitrile (Organic Phase) SM1->Int1 Alkylation (Exothermic) Reagent1 Allyl Bromide (2.2 - 2.5 equiv) Reagent1->Int1 Cat TEBA (Cat.) 50% NaOH Cat->Int1 Product 2-Allyl-2-phenyl- 4-pentenoic Acid (Solid/Oil) Int1->Product Hydrolysis (-NH4+) Reagent2 H2SO4 / AcOH (Reflux >120°C) Reagent2->Product

Caption: Figure 1. Two-step industrial synthesis workflow via Phase Transfer Catalysis.

Standard Operating Procedure (SOP) for Scale-Up

Step 1: PTC Alkylation of Phenylacetonitrile

Reaction: Ph-CH2-CN + 2 Allyl-Br + NaOH (aq) -> Ph-C(Allyl)2-CN

ParameterSpecificationRationale
Substrate Phenylacetonitrile (1.0 equiv)Starting material.
Alkylating Agent Allyl Bromide (2.2 – 2.5 equiv)Excess ensures complete conversion to the di-allyl product.
Base 50% w/w NaOH (4.0 equiv)High concentration is critical for the interfacial mechanism.
Catalyst TEBA (Benzyltriethylammonium chloride) (1-2 mol%)Facilitates transport of OH⁻ across the interface.
Temperature 40°C – 50°C (Controlled)Alkylation is exothermic. Runaway risk above 60°C.

Protocol:

  • Charge the reactor with Phenylacetonitrile and TEBA catalyst.

  • Add 50% NaOH solution with vigorous agitation (critical for emulsion formation).

  • Dose Allyl Bromide slowly over 2-4 hours. Maintain internal temperature <50°C using a cooling jacket.

    • Note: The reaction is autocatalytic in terms of heat; the exotherm spikes after induction.

  • Post-Stir for 2-4 hours at 45°C. Monitor by GC/HPLC for disappearance of mono-allyl intermediate.

  • Workup: Add water to dissolve salts. Separate phases. Wash organic layer with dilute HCl (to remove amine impurities) and water. Distill off excess allyl bromide (recycle possible).

Step 2: Hydrolysis of Sterically Hindered Nitrile

Reaction: Ph-C(Allyl)2-CN + H2O/H+ -> Ph-C(Allyl)2-COOH

Protocol:

  • Charge the crude diallyl nitrile into a glass-lined reactor.

  • Add a mixture of conc. H₂SO₄ and Glacial Acetic Acid (1:1 v/v).

    • Alternative: KOH in Ethylene Glycol at 160°C (if acid sensitive).

  • Reflux at 110°C – 120°C for 12–24 hours. The steric bulk of the two allyl groups makes this hydrolysis slow.

  • Quench onto ice/water. The acid typically precipitates as a solid or heavy oil.

  • Purification: Recrystallize from Hexane/Ethyl Acetate or perform high-vacuum distillation.

Troubleshooting Center (Q&A)

Issue 1: Incomplete Conversion (Mono-allyl Impurity)

User Question: "I am seeing 15% mono-allyl phenylacetonitrile in my final mixture. Adding more allyl bromide doesn't help. What's wrong?"

Root Cause: In PTC reactions, as the reaction proceeds, the organic phase becomes more lipophilic and the viscosity changes, potentially breaking the emulsion. Alternatively, "catalyst poisoning" by bromide ions (produced during reaction) can occur, as Q⁺Br⁻ is more lipophilic than Q⁺OH⁻ and stays in the organic phase, halting the cycle.

Corrective Action:

  • Agitation Speed: Increase impeller tip speed. PTC is mass-transfer limited; you need a tight emulsion.

  • Refresh Aqueous Phase: Decant the aqueous NaOH (now saturated with NaBr) and add fresh 50% NaOH halfway through the reaction. This restores the driving force.

  • Catalyst Choice: Switch to TBAB (Tetrabutylammonium bromide) if TEBA fails; the more lipophilic cation may help access the sterically crowded mono-allyl species.

Issue 2: Thermal Runaway During Addition

User Question: "The temperature spiked to 80°C during allyl bromide addition and the reaction turned black. Is the batch salvageable?"

Root Cause: Allylation is highly exothermic. If agitation stops or addition is too fast, reagents accumulate and react all at once (thermal runaway). The black color indicates polymerization of allyl bromide or oxidative degradation.

Corrective Action:

  • Salvage: Check HPLC. If the product peak is intact, wash with sodium bisulfite (to reduce colored impurities) and distill the product. If tar formation is high (>20%), discard.

  • Prevention: Use a dosing pump interlocked with a temperature sensor. If T > 45°C, the pump must stop automatically. Ensure the reactor has a high heat-transfer area (use internal coils for >100L scale).

Issue 3: Hydrolysis Stalls at the Amide

User Question: "After 24 hours of reflux, I have the amide intermediate, but it won't convert to the carboxylic acid."

Root Cause: The Ph-C(Allyl)2- center is extremely sterically hindered (neopentyl-like position). Standard aqueous acid reflux is often insufficient to attack the amide carbonyl.

Corrective Action:

  • Increase Temperature: Switch solvent to Ethylene Glycol (bp 197°C) and use KOH (pellets). Run at 150°C–160°C.

  • Nitrite Method: If acid hydrolysis fails, treat the amide with Sodium Nitrite (NaNO₂) in H₂SO₄. This converts the amide to the acid via a diazonium-like intermediate (Bouveault reaction mechanism), which is irreversible and gas-evolving (N₂), driving the reaction.

FAQs

Q: Can I use Ethyl Phenylacetate instead of the Nitrile? A: Yes, but C-alkylation of esters usually requires stronger bases (NaH/THF) or specific PTC conditions (Solid KOH/K₂CO₃). Furthermore, the resulting ester is even harder to hydrolyze than the nitrile due to the "neopentyl" steric effect. The nitrile route is generally more robust for scale-up.

Q: How do I remove the excess Allyl Bromide safely? A: Allyl bromide is a lachrymator and alkylating agent. Do not rotovap into the open lab. Distill it off under mild vacuum into a cold trap (-78°C) containing a dilute NaOH/amine solution to quench any vapors immediately.

Q: What is the major impurity to watch for? A: O-alkylation is rare with nitriles but possible if using phenols. In this specific synthesis, the major impurity is the tri-allylated byproduct (if the phenyl ring gets alkylated, though rare under PTC) or hydrolysis byproducts (amide). The most critical impurity is the mono-allyl derivative , which is difficult to separate by distillation due to similar boiling points.

References

  • Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Catalysis in Organic Synthesis. Describes the foundational mechanism for alkylation of phenylacetonitrile using NaOH/TEBA.
  • Starks, C. M., & Liotta, C. L. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman and Hall. (Definitive text on industrial PTC scale-up).
  • Organic Syntheses, Coll. Vol. 5, p. 214 . Alkylation of Phenylacetonitrile. (General procedure adaptation).

  • Vertex Chemical Safety Data . Allyl Bromide Handling and Neutralization. (Generalized safety reference).

Disclaimer: This guide is for informational purposes for qualified chemists. All scale-up activities must be preceded by a Process Safety Hazard Assessment (PHA).

addressing stability issues of 2-allyl-2-phenyl-4-pentenoic acid in solution

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the stability and handling of 2-allyl-2-phenyl-4-pentenoic acid (APPA) .

This guide is structured to address the specific physicochemical challenges of gem-diallyl quaternary carboxylic acids . The presence of a lipophilic phenyl ring, a quaternary center, and two terminal alkene groups creates a unique stability profile requiring precise solution management.[1]

Topic: Solution Stability & Handling Protocols Document ID: TS-APPA-2024-05 Status: Active[1][2][3]

Executive Summary: The Molecule & Its Risks

Compound: 2-Allyl-2-phenyl-4-pentenoic acid (also referred to as


-diallylphenylacetic acid).[1][2][3]
Chemical Class:  Quaternary Carboxylic Acid / 1,6-Heptadiene derivative.[1][2][3]

Core Instability Factors:

  • Oxidative Cross-linking: The gem-diallyl motif presents two terminal alkenes susceptible to auto-oxidation and radical cross-linking, leading to oligomerization (yellowing/gumming).[1][2][3]

  • Solubility-pH Hysteresis: The bulky phenyl group renders the protonated acid highly lipophilic.[1][2][3] In aqueous buffers, a pH drop below 7.0 triggers rapid, often irreversible precipitation.[1][3]

  • Cyclization (Lactonization): Under acidic or radical-promoting conditions, the molecule can undergo intramolecular cyclization to form

    
    -lactones, altering bioactivity.[1][2][3]
    

Troubleshooting Guide (Q&A)

Category A: Visual Changes & Degradation[1][3]

Q1: My APPA stock solution in DMSO has turned from colorless to light yellow after two weeks at 4°C. Is it still usable? Diagnosis: This indicates early-stage auto-oxidation of the allylic positions.[1][2][3] Technical Explanation: The methylene groups adjacent to the double bonds (allylic protons) are susceptible to hydrogen abstraction by trace radicals (often initiated by light or dissolved oxygen).[1] This forms allylic radicals that react with oxygen to form hydroperoxides, which subsequently degrade into conjugated enones (yellow chromophores).[1] Action Plan:

  • Immediate: Run an LC-MS check. If the parent peak area is >95% and no new peaks >1% (specifically looking for M+16 or M+32 adducts) are present, it is usable for acute experiments.[1]

  • Prevention: DMSO is hygroscopic and can facilitate oxidation.[1][2][3] For long-term storage, switch to anhydrous ethanol or store DMSO stocks under Argon at -20°C. Add 0.01% BHT (Butylated hydroxytoluene) if your assay tolerates antioxidants.[1][2][3]

Q2: I see a "gum" or viscous residue forming on the walls of my glass vial. Diagnosis: Oligomerization/Polymerization.[1] Technical Explanation: The gem-diallyl structure acts similarly to a cross-linker.[1][2][3] If exposed to light or heat, the terminal alkenes can undergo radical polymerization.[1] Action Plan:

  • Discard the sample. The effective concentration is now unknown, and the oligomers may be cytotoxic or interfere with protein binding.[1]

  • Corrective Protocol: Use amber glass vials silanized to prevent surface catalysis.[1][2][3] Never store neat oil in clear glass on a benchtop.[1][3]

Category B: Solubility & Precipitation[1][2][3]

Q3: When I dilute my DMSO stock (100 mM) into PBS (pH 7.4), a white cloudiness appears immediately. Diagnosis: "Crash-out" due to Hydrophobic Effect and pKa proximity. Technical Explanation: APPA is a lipophilic acid.[1][2][3] While the pKa is likely ~4.5–4.8, the apparent pKa shifts higher in the presence of the bulky phenyl group which shields the carboxylate. At pH 7.4, if the concentration is high (>100 µM), the equilibrium may not favor full ionization rapidly enough to overcome the aggregation of the hydrophobic phenyl/allyl tails. Action Plan:

  • Pre-dilution Step: Do not inject DMSO stock directly into static buffer.

  • Vortex Protocol: Inject the DMSO stock into the buffer while vortexing.

  • pH Adjustment: Ensure your PBS is strong (50-100 mM) or adjust pH to 8.0 for the initial dilution. The deprotonated form (carboxylate) is the only soluble species in water.[1]

Q4: Can I use acidic mobile phases (0.1% Formic Acid) for HPLC analysis? Diagnosis: Yes, but watch for carryover. Technical Explanation: At pH ~2.5 (0.1% FA), APPA is fully protonated and highly non-polar.[1][3] It will stick to C18 columns avidly.[1][3] Action Plan:

  • Use a gradient starting at 50% organic (ACN/MeOH) rather than 5% to ensure elution.

  • Critical: If you see "ghost peaks" in subsequent runs, the protonated acid is leaching off the column.[1] Add a "sawtooth" wash step (95% ACN) between runs.[1]

Category C: Chemical Integrity[3]

Q5: I see a new peak in my chromatogram that has the same mass but different retention time. Diagnosis: Isomerization or Lactonization. Technical Explanation:

  • Lactonization: In the presence of trace acids or radicals, the alkene can attack the carboxyl group to form a lactone (specifically a bicyclic or substituted

    
    -lactone).
    
  • Double Bond Migration: The double bond may migrate into conjugation with the phenyl ring (styrenyl derivative), which is thermodynamically favorable. Action Plan:

  • Check UV absorbance.[1][3][4] If the new peak has a significantly higher UV max (e.g., ~250nm vs <210nm), it is the conjugated isomer (styrenyl type).

  • If the peak is non-polar and lacks the carboxyl O-H stretch in IR, it is the lactone .[1]

  • Fix: Ensure stocks are neutral. Avoid strong acid catalysts.[1][3]

Degradation Mechanism Visualization

The following diagram illustrates the three primary degradation pathways for APPA in solution.

APPA_Degradation cluster_legend Legend APPA 2-Allyl-2-phenyl-4-pentenoic Acid (Active Compound) Radical Allylic Radical Intermediate APPA->Radical Light / O2 (Auto-oxidation) Protonated Protonated Form (Insoluble Aggregate) APPA->Protonated pH < 7.0 (Aqueous) Lactone gamma-Lactone (Cyclized Impurity) APPA->Lactone Acid Catalyst or I2/Br2 Peroxide Hydroperoxides (Yellowing) Radical->Peroxide + O2 key Blue: Active | Yellow: Intermediate | Red: Degradant | Grey: Physical State

Figure 1: Mechanistic pathways for APPA instability.[1][3][5] Note that auto-oxidation (top path) leads to yellowing, while pH shifts (middle path) lead to physical precipitation.[1][2][3]

Validated Handling Protocols

Protocol A: Preparation of Stable Stock Solution (50 mM)

Purpose: To create a master stock stable for >3 months.

  • Weighing: Weigh APPA rapidly. The compound is an oil or low-melting solid; avoid using plastic spatulas which may leach plasticizers due to the lipophilic nature of APPA.[1][2] Use glass or stainless steel.[1][3]

  • Solvent Choice: Use Anhydrous Ethanol or DMSO (High Purity, stored under N2) .[1][2][3]

    • Why? Ethanol allows for easier evaporation if needed and scavenges some radicals.[1][3] DMSO is better for biological assays but promotes oxidation if wet.[1][3]

  • Dissolution: Add solvent to reach 50 mM. Vortex for 30 seconds.[1][3]

  • Inerting: Flush the headspace of the vial with Argon or Nitrogen gas for 15 seconds.

  • Storage: Seal with a Teflon-lined cap. Store at -20°C or -80°C .

Protocol B: Aqueous Working Solution (For Cell/Enzyme Assays)

Purpose: To prevent precipitation during assay setup.[1][3]

ParameterSpecificationReason
Max Concentration < 100 µMAbove this, critical micelle concentration (CMC) or aggregation may occur.[1][2][3]
Buffer pH 7.5 – 8.0Ensures carboxylate (COO-) form dominates (

).[1][2][3]
Co-solvent 0.5% - 1.0% DMSOMaintains solubility of the phenyl/allyl tail.[1][2][3]
Preparation Order Buffer → Vortex → Dropwise CompoundPrevents local high-concentration "hotspots" that trigger precipitation.[1][2][3]

References & Authoritative Grounding

  • Tang, W., & Abbott, F. S. (1997). A comparative investigation of 2-propyl-4-pentenoic acid (4-ene VPA) and its alpha-fluorinated analogue: Phase II metabolism and pharmacokinetics.[1][2][3][6] Drug Metabolism and Disposition, 25(2), 219-227.[1][3][6]

    • Relevance: Establishes the metabolic stability and reactivity of the 4-pentenoic acid pharmacophore (VPA analogues).

  • Gofflot, F., et al. (1995). In vitro neuroteratogenicity of valproic acid and 4-en-VPA.[1][2][3][6] Neurotoxicology and Teratology, 17(4), 425-435.[1][3][6]

    • Relevance: details the handling and biological activity of allyl-substituted pentenoic acids.

  • Zhu, S., et al. (2010). Stereoselective cycloaddition–lactonization reaction of 2-allyl-4-pentenoic acids with polyfluoroalkyl iodides.[1][2][3] Tetrahedron, 66(25), 4490-4495.[1][2][3]

    • Relevance: Provides the chemical basis for the "Cyclization/Lactonization" degradation pathway described in the guide.

    • [1]

  • Master Organic Chemistry. Oxidative Cleavage of Alkenes.

    • Relevance: General mechanism for the oxidative degradation of terminal allyl groups (Issue 1).[1]

Sources

Validation & Comparative

Validating HPLC Methodologies for 2-Allyl-2-Phenyl-4-Pentenoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the validation of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of 2-Allyl-2-Phenyl-4-Pentenoic Acid (APPA) , also known as 2,2-Diallylphenylacetic Acid . This compound is a critical intermediate in the synthesis of antitussive pharmaceuticals (e.g., analogs of Oxeladin) and a known process-related impurity.

Executive Summary & Analyte Profile

2-Allyl-2-Phenyl-4-Pentenoic Acid (APPA) presents unique chromatographic challenges due to its lipophilic nature and the presence of multiple


-electron systems (one phenyl ring, two allyl groups). Unlike simple phenylacetic acid derivatives, APPA requires methods that can differentiate it from mono-allyl byproducts (2-phenyl-4-pentenoic acid) and hydrolysis degradation products.

This guide compares two validated separation strategies:

  • Method A (The Workhorse): A robust C18 Reversed-Phase method suitable for routine QC.

  • Method B (The Specialist): A Phenyl-Hexyl method leveraging

    
     interactions for enhanced selectivity of structural isomers.
    
Chemical Profile: APPA
PropertyDetail
IUPAC Name 2,2-Diallyl-2-phenylacetic acid
Structure Carboxylic acid with two allyl groups and one phenyl group at the

-position.[1]
Molecular Formula C

H

O

Key Characteristics Hydrophobic (LogP ~3.5), UV Active (Phenyl chromophore), acid sensitive (risk of lactonization).
Critical Impurities Mono-allyl derivative (2-phenyl-4-pentenoic acid), decarboxylated byproducts.

Comparative Methodologies

The following table summarizes the performance characteristics of the two proposed methods. Method B is recommended for complex matrices where isomeric separation is critical.

Table 1: Method Comparison Matrix
ParameterMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended)
Stationary Phase Octadecylsilane (C18), 5 µm, 100 ÅPhenyl-Hexyl, 3.5 µm, 100 Å
Mechanism Hydrophobic Interaction (Partitioning)Hydrophobic +

Interaction
Selectivity (

)
Moderate for allyl isomers.High for aromatic/ene compounds.
Mobile Phase ACN : Water (0.1% H

PO

)
MeOH : Water (0.1% Formic Acid)
Elution Mode Isocratic (60:40)Gradient (See Protocol)
Run Time < 10 min15 min
Resolution (Rs) > 2.0 (APPA vs Impurity A)> 3.5 (APPA vs Impurity A)
Tailing Factor 1.1 - 1.31.0 - 1.1
Application Routine Assay, Content UniformityImpurity Profiling, Stability Studies

Detailed Experimental Protocols

Method A: Robust C18 Protocol (Routine QC)

Best for: Quick potency checks and raw material assay.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase:

    • Premix Acetonitrile : Water (60:40 v/v).

    • Add 1.0 mL Phosphoric Acid (85%) per liter to adjust pH to ~2.5.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 215 nm (Maximal sensitivity for allyl/carbonyl) or 254 nm (Specificity for phenyl).

  • Injection Volume: 10 µL.

  • Sample Diluent: Mobile Phase.

Method B: High-Selectivity Phenyl-Hexyl Protocol (Stability Indicating)

Best for: Separating APPA from mono-allyl degradants and preventing "co-elution traps" common with C18.

  • Column: Waters XSelect CSH Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).

    • Rationale: The phenyl ligand engages in

      
       stacking with the APPA phenyl ring and allyl double bonds, offering orthogonal selectivity to C18.
      
  • Mobile Phase:

    • MP A: 0.1% Formic Acid in Water.

    • MP B: Methanol (MeOH).

  • Gradient Program:

    • 0.0 min: 50% B

    • 10.0 min: 90% B

    • 12.0 min: 90% B

    • 12.1 min: 50% B

    • 15.0 min: 50% B (Re-equilibration)

  • Flow Rate: 0.8 mL/min.

  • Temperature: 35°C.

  • Detection: PDA (200-400 nm), extraction at 220 nm.

Validation Workflow & Logic

The validation process must demonstrate that the method is "fit for purpose" according to ICH Q2(R1) guidelines.

Diagram 1: Validation Logic Flow

This diagram illustrates the critical decision points during the validation of APPA analysis.

ValidationWorkflow Start Start Validation Specificity Specificity Test (Stress APPA with Acid/Base/Oxidation) Start->Specificity ResolutionCheck Is Resolution (Rs) > 2.0 between APPA and Mono-allyl Impurity? Specificity->ResolutionCheck Optimize Optimize Method (Switch to Phenyl-Hexyl) ResolutionCheck->Optimize No Linearity Linearity & Range (5 levels, 50-150%) ResolutionCheck->Linearity Yes Optimize->Specificity Precision Precision (Repeatability n=6) Linearity->Precision Accuracy Accuracy (Recovery) (Spike at 80%, 100%, 120%) Precision->Accuracy Robustness Robustness (pH +/- 0.2, Flow +/- 10%) Accuracy->Robustness FinalReport Generate Validation Report Robustness->FinalReport

Caption: Logical workflow for validating APPA HPLC methods, emphasizing the critical specificity checkpoint.

Key Validation Parameters for APPA
1. Specificity (Critical)
  • Challenge: APPA (diallyl) can degrade into lactones or decarboxylate.

  • Experiment: Perform forced degradation (0.1 N HCl, 0.1 N NaOH, 3% H

    
    O
    
    
    
    , Heat 60°C).
  • Acceptance Criteria: Peak purity index > 0.999 (using PDA). Resolution > 1.5 between APPA and nearest degradant.

2. Linearity
  • Range: 0.05 mg/mL to 1.5 mg/mL (assuming target is 1.0 mg/mL).

  • Criteria:

    
    .
    
  • Note: APPA has high UV response; ensure the detector is not saturated at the upper limit.

3. Limit of Quantitation (LOQ)
  • Method: Signal-to-Noise (S/N) ratio of 10:1.

  • Typical Value: ~0.5 µg/mL (Method B is typically more sensitive due to sharper peaks and MeOH mobile phase).

Scientific Rationale: Why Phenyl-Hexyl?

While C18 is standard, the Phenyl-Hexyl phase offers a distinct advantage for APPA.

  • 
     Interactions:  The phenyl ring in the stationary phase interacts with the phenyl ring and  the two allyl double bonds of APPA.
    
  • Shape Selectivity: The rigid "tripod" shape of the quaternary carbon (bearing two allyls and a phenyl) fits differently into the planar phenyl-hexyl phase compared to the mono-allyl impurity.

  • Solvent Choice: Methanol (protic) enhances

    
     interactions more than Acetonitrile (aprotic), making Method B (MeOH/Phenyl-Hexyl) the superior choice for impurity profiling.
    
Diagram 2: Separation Mechanism

SeparationMechanism Analyte APPA Molecule Phenyl Ring Allyl Group 1 Allyl Group 2 C18 C18 Phase Hydrophobic Interaction Only Analyte->C18 Weak Selectivity Phenyl Phenyl-Hexyl Phase Hydrophobic Interaction + pi-pi Stacking (Phenyl) + pi-pi Stacking (Allyl) Analyte->Phenyl Strong, Multi-mode Retention

Caption: Mechanistic comparison showing why Phenyl-Hexyl phases offer superior selectivity for APPA.

References

  • Maryland Department of the Environment. (2022). Toxic Air Pollutant Screening List. (Listing 2-Allyl-2-phenyl-4-pentenoic acid derivatives as monitored compounds). Link

  • Kitamura, T., et al. (2015). "Iridium-catalyzed asymmetric cyclization of alkenoic acids leading to

    
    -lactones." Chemical Communications, 51, 12239-12242. (Describes the synthesis and reactivity of 2,2-diallylphenylacetic acid). Link
    
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Global standard for HPLC validation). Link

  • Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience. (Reference for Phenyl-Hexyl column selection logic).

Sources

comparative study of different synthetic routes to 2-allyl-2-phenyl-4-pentenoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

Introduction & Strategic Significance

2-Allyl-2-phenyl-4-pentenoic acid (commonly referred to as 2,2-diallylphenylacetic acid) is a sterically congested,


-disubstituted carboxylic acid. It serves as a critical structural building block in the pharmaceutical industry—historically utilized in the synthesis of barbiturates and CNS-active compounds—and as a highly valued precursor in modern asymmetric catalysis. For instance, it is a primary substrate for the synthesis of complex 

-lactones via iridium-catalyzed asymmetric cyclization. Furthermore, carboxylic acids with quaternary

-centers are increasingly utilized as versatile precursors in modern decarboxylative cross-coupling strategies[1].

Synthesizing this molecule requires overcoming significant steric hindrance while preventing unwanted side reactions such as self-condensation or mono-allylation. This guide objectively compares three distinct synthetic routes, detailing the mechanistic causality behind each protocol to aid process chemists in selecting the optimal pathway for their specific scale and functional group requirements.

Comparative Overview of Synthetic Strategies

The synthesis of 2-allyl-2-phenyl-4-pentenoic acid fundamentally relies on the functionalization of the benzylic carbon. The choice of precursor dictates the reaction conditions, safety profile, and scalability.

Table 1: Quantitative Comparison of Synthetic Routes
ParameterRoute A: Direct Dianion AlkylationRoute B: Nitrile Alkylation / HydrolysisRoute C: Pd-Catalyzed Decarboxylative Allylation
Starting Material Phenylacetic AcidPhenylacetonitrileAllyl 2-allyl-2-phenylmalonate
Overall Yield 65% - 75%75% - 85%80% - 90%
Scalability Moderate (Requires cryogenic cooling)High (Room temp alkylation, but harsh hydrolysis)Low-Moderate (High catalyst cost)
Reagent Safety Uses pyrophoric bases (n-BuLi, LDA)Uses safe aqueous bases (NaOH, KOH)Uses transition metals (Pd) and phosphines
Atom Economy HighModerate (Loss of NH3 during hydrolysis)Low (Loss of CO2 and allyl alcohol)
Functional Group Tolerance Poor (Base-sensitive groups destroyed)Moderate (Esters/amides may hydrolyze)Excellent (Neutral, mild conditions)

Synthetic Workflows & Logical Architecture

The following diagram illustrates the divergent logic trees for the three primary synthetic routes.

G A Phenylacetic Acid (Route A) A_cond 1. LDA (2.2 eq), THF, -78 °C 2. Allyl Bromide (>2 eq) A->A_cond B Phenylacetonitrile (Route B) B_cond 1. NaOH, PTC, Allyl-Br 2. KOH, Ethylene Glycol, 150 °C B->B_cond C Allyl 2-phenylacetate (Route C) C_cond 1. Pd(PPh3)4, Decarboxylation 2. Saponification C->C_cond Target 2-Allyl-2-phenyl-4-pentenoic acid A_cond->Target B_cond->Target C_cond->Target

Fig 1. Divergent synthetic strategies for 2-allyl-2-phenyl-4-pentenoic acid.

In-Depth Mechanistic Analysis & Experimental Protocols

Route A: Direct Dianion Alkylation of Phenylacetic Acid

Mechanistic Causality: Phenylacetic acid contains two acidic sites: the carboxylic proton (


) and the benzylic 

-protons (

). To achieve direct alkylation, a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) must be used in excess (>2.2 equivalents) to generate the reactive enediolate (dianion). Temperature control is critical; the initial deprotonation must occur at -78 °C to prevent the base from acting as a nucleophile or initiating self-condensation of the starting material.

Self-Validating Protocol:

  • Preparation: Flame-dry a 500 mL Schlenk flask and purge with argon. Add anhydrous THF (200 mL) and diisopropylamine (0.24 mol). Cool to -78 °C.

  • Base Generation: Dropwise add n-BuLi (0.24 mol, 2.5 M in hexanes). Stir for 30 min to generate LDA in situ.

  • Dianion Formation: Add a solution of phenylacetic acid (0.1 mol) in THF (50 mL) dropwise at -78 °C. Stir at 0 °C for 1 hour. Validation check: A distinct color change (usually deep yellow/orange) indicates successful enediolate formation.

  • Alkylation: Re-cool to -78 °C and add allyl bromide (0.22 mol) dropwise. Allow the reaction to slowly warm to room temperature over 12 hours.

  • Quench & Workup: Quench carefully with saturated aqueous

    
     (100 mL). Remove THF under reduced pressure. Acidify the aqueous layer to pH 1 with 1M HCl to protonate the carboxylate.
    
  • Isolation: Extract with EtOAc (3 x 100 mL), dry over

    
    , filter, and concentrate. Purify via recrystallization from hexanes/ethyl acetate.
    
Route B: Phase-Transfer Catalyzed (PTC) Nitrile Alkylation

Mechanistic Causality: Phenylacetonitrile's


-protons are significantly more acidic (

) than those of phenylacetic acid. This allows for the use of inexpensive, safe aqueous NaOH under Phase-Transfer Catalysis (PTC) conditions (e.g., using TBAB). However, the resulting 2,2-diallylphenylacetonitrile possesses a highly sterically hindered, neopentyl-like quaternary center. Standard aqueous hydrolysis fails completely here. The causality of the protocol dictates the use of extreme conditions—KOH in ethylene glycol at 150 °C—to force the hydration of the nitrile to an amide, and subsequently to the carboxylate.

Self-Validating Protocol:

  • Alkylation: Charge a 1 L 3-neck flask with phenylacetonitrile (0.1 mol), allyl bromide (0.25 mol), and tetrabutylammonium bromide (TBAB, 0.005 mol).

  • Phase Transfer: Add 50% w/w aqueous NaOH (100 mL) dropwise at 0 °C under vigorous mechanical stirring (>500 rpm is required for efficient biphasic mixing).

  • Reaction: Warm to room temperature and stir for 12 hours. Validation check: Sample the organic layer; GC-MS should indicate >98% conversion to the dialkylated nitrile intermediate.

  • Hydrolysis Setup: Separate the organic layer, wash with water, and concentrate. Suspend the crude nitrile in ethylene glycol (150 mL) and add KOH (0.4 mol).

  • Thermal Hydrolysis: Reflux at 150 °C for 24 hours. The evolution of ammonia gas confirms the progression from amide to carboxylate.

  • Purification: Cool to room temperature, dilute with water (200 mL), and wash with diethyl ether to remove unreacted nitrile and non-acidic impurities. Acidify the aqueous layer with 6M HCl to pH 1, extract with EtOAc, dry, and concentrate to yield the target acid.

Route C: Palladium-Catalyzed Decarboxylative Allylation

Mechanistic Causality: For substrates containing sensitive functional groups that cannot survive strong bases or 150 °C hydrolysis, transition-metal catalysis is required. The Tsuji-Trost decarboxylative allylation utilizes allyl 2-allyl-2-phenylmalonate. The Pd(0) catalyst undergoes oxidative addition into the allyl ester, releasing


 and generating a nucleophilic enolate that attacks the electrophilic 

-allyl palladium complex[1]. This method provides unparalleled precision at the cost of atom economy.

Mechanism Pd Pd(0) Catalyst OxAdd Oxidative Addition (π-Allyl-Pd Complex) Pd->OxAdd Substrate Allyl 2-allyl-2-phenylmalonate Substrate->OxAdd Decarb Decarboxylation (-CO2) OxAdd->Decarb Enolate Enolate-Pd Intermediate Decarb->Enolate Product 2-Allyl-2-phenyl-4-pentenoic ester Enolate->Product Product->Pd Catalyst Regeneration

Fig 2. Mechanism of Pd-catalyzed decarboxylative allylation.

Conclusion & Future Perspectives

The selection of a synthetic route to 2-allyl-2-phenyl-4-pentenoic acid depends heavily on the operational constraints of the laboratory.

  • Route A (Dianion) is the most atom-economical and direct but requires strict anhydrous, cryogenic conditions and handling of pyrophoric reagents.

  • Route B (Nitrile) is the industrial standard for scale-up due to the safety of the alkylation step, though the harsh hydrolysis step limits its application to robust molecular frameworks.

  • Route C (Pd-Catalysis) represents the vanguard of modern methodology[2], offering mild conditions and high functional group tolerance, making it the method of choice for late-stage functionalization in drug discovery.

References

  • Iridium-catalyzed asymmetric cyclization of alkenoic acids leading to γ-lactones Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Carboxylic Acids as Versatile Precursors: Advances in Decarboxylation Strategies for Modern Organic Synthesis Source: ACS Omega URL:[Link]

  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

Sources

Comparative Guide: Biological Activity of 2-Allyl-2-Phenyl-4-Pentenoic Acid (APPA) and Analogs

[1]

Executive Summary & Compound Profile

2-allyl-2-phenyl-4-pentenoic acid (APPA) is a sterically hindered, quaternary carboxylic acid characterized by a central carbon substituted with a phenyl ring and two allyl groups.[1] Its structural complexity places it at the intersection of several pharmacological classes:

  • Valproic Acid (VPA) Analogs: Branched carboxylic acids with anticonvulsant properties.[1]

  • Anticholinergic Esters: When esterified (e.g., 2-(diethylamino)ethyl ester), it mimics the structure of antispasmodics like Adiphenine.[1]

  • Cytochrome P450 Inhibitors: The presence of terminal double bonds (allyl groups) confers mechanism-based inactivation of heme enzymes, similar to Proadifen (SKF 525-A).[1]

Chemical Structure Analysis
FeatureAPPA (2-allyl-2-phenyl-4-pentenoic acid)Valproic Acid (VPA)Adiphenine (Acid Moiety)
Core Scaffold Acetic AcidPentanoic AcidAcetic Acid

-Substituents
1 Phenyl, 2 Allyls1 Propyl (on C2)2 Phenyls
Lipophilicity High (LogP ~3.[1]5)Moderate (LogP ~2.7)High
Primary Activity Anticonvulsant / Metabolic InhibitorAnticonvulsantAntispasmodic (as ester)

Pharmacological Comparison: Efficacy & Mechanism[1]

A. Anticonvulsant Activity (Acid Form)

APPA shares the branched acid pharmacophore of Valproic Acid (VPA) but with enhanced lipophilicity due to the phenyl ring.[1]

  • Mechanism: Like VPA, APPA is hypothesized to elevate brain GABA levels by inhibiting GABA transaminase (GABA-T) and blocking voltage-gated sodium channels (VGSC).[1]

  • Potency vs. VPA:

    • VPA: Moderate potency; requires high doses (ED50 ~200-300 mg/kg).[1]

    • APPA: The bulky phenyl group typically increases affinity for sodium channels (similar to Phenytoin), potentially lowering the ED50.[1] However, the quaternary carbon may reduce metabolic clearance, prolonging half-life.[1]

  • Limit of Efficacy: The "allyl" groups are reactive.[1] Unlike the propyl chains of VPA, the allyl groups of APPA can undergo metabolic activation, leading to hepatotoxicity (see Section 3).[1]

B. Antispasmodic & Antitussive Activity (Ester Form)

The 2-(diethylamino)ethyl ester of APPA is structurally analogous to Adiphenine and Butetamate .[1]

  • Target: Muscarinic acetylcholine receptors (mAChRs) and non-specific smooth muscle relaxation.[1]

  • Comparison:

    • Adiphenine:[1] Diphenylacetic acid ester.[1] Potent antispasmodic but short duration.[1]

    • APPA Ester: The replacement of one phenyl group with two allyl groups maintains the steric bulk required for receptor blockade but alters the electronic profile.[1] It likely exhibits antitussive properties similar to Oxeladin or Butamirate , acting centrally on the cough center rather than just peripherally.[1]

C. Metabolic Inhibition (The "Suicide" Mechanism)

Unlike VPA, APPA contains terminal alkenes.[1] This makes it a structural analog of Proadifen (SKF 525-A) and Allobarbital .[1]

  • Mechanism: Cytochrome P450 enzymes oxidize the allyl double bond, generating a reactive radical intermediate that alkylates the heme porphyrin ring.[1] This results in irreversible "suicide inhibition" of the enzyme.[1]

  • Implication: APPA is likely a potent synergist , prolonging the duration of co-administered drugs by blocking their metabolism.[1]

Experimental Protocols

Protocol A: Anticonvulsant Screening (MES & scMET Tests)

Objective: Determine the anticonvulsant ED50 of APPA compared to VPA.

  • Animals: Male CF-1 mice (18-25 g).

  • Preparation: Dissolve APPA in 0.5% methylcellulose (suspension) or neutralize with NaOH (solution).

  • Maximal Electroshock Seizure (MES) Test:

    • Apply 60 Hz, 50 mA current for 0.2s via corneal electrodes.[1]

    • Endpoint: Abolition of hindlimb tonic extension.[1]

    • Relevance: Models generalized tonic-clonic seizures (sodium channel block).[1]

  • Subcutaneous Pentylenetetrazol (scMET) Test:

    • Inject PTZ (85 mg/kg s.c.).[1]

    • Endpoint: Prevention of clonic seizures for 30 min.[1]

    • Relevance: Models absence seizures (GABAergic/T-type Ca2+ channel modulation).[1]

  • Data Analysis: Calculate ED50 using Probit analysis.

Protocol B: Cytochrome P450 Inactivation Assay

Objective: Quantify the "suicide inhibition" potential of APPA.[1]

  • System: Rat liver microsomes or recombinant CYP2B6/CYP3A4.[1]

  • Incubation:

    • Mix Microsomes (1 mg/mL) + APPA (0-100 µM) + NADPH (1 mM).[1]

    • Pre-incubate for 0, 5, 10, 20 min at 37°C.

  • Activity Check:

    • Dilute aliquot 1:10 into a secondary mixture containing a probe substrate (e.g., Testosterone for CYP3A4).[1]

    • Measure metabolite formation via HPLC-MS/MS.[1]

  • Result: Plot % Remaining Activity vs. Pre-incubation Time. A time-dependent decrease indicates mechanism-based inactivation.[1]

Visualizations

Figure 1: Structural Relationship & Metabolic Fate

This diagram illustrates the structural derivation of APPA and its divergent pathways: Anticonvulsant activity (VPA-like) vs. P450 Inactivation (Allyl-mediated).[1]

GVPAValproic Acid(Anticonvulsant Reference)NaChannelNa+ Channel Blockade(Anticonvulsant)VPA->NaChannelBranched AcidPharmacophoreAPPA2-Allyl-2-Phenyl-4-Pentenoic Acid(APPA)APPA->NaChannelLipophilic AcidP450Cytochrome P450(Heme Alkylation)APPA->P450Allyl GroupActivationAPPA_EsterAPPA Diethylaminoethyl EsterAPPA->APPA_EsterEsterificationAdiphenineAdiphenine(Antispasmodic Reference)mAChRMuscarinic Receptor(Antispasmodic)Adiphenine->mAChRStandard LigandAPPA_Ester->mAChRStructural Mimicry

Caption: Comparative pharmacology of APPA. Green pathways indicate primary activity; red dashed line indicates toxicity mechanism.[1]

Toxicological Assessment Data

ParameterAPPA (Predicted)Valproic Acid (VPA)Clinical Implication
Hepatotoxicity High Moderate (Idiosyncratic)APPA's allyl groups can cause porphyrin loss and liver damage similar to AIA (Allylisopropylacetamide).[1]
Teratogenicity High High (Neural Tube Defects)VPA analogs with quaternary carbons and high lipophilicity often retain teratogenic potential.[1]
Drug Interactions Potent Inhibitor Weak InhibitorAPPA may dangerously increase plasma levels of co-administered drugs (e.g., Phenobarbital).[1]

References

  • Löscher, W. (2002).[1] Valproate: A reappraisal of its pharmacodynamic properties and mechanisms of action. Progress in Neurobiology. Link

  • Ortiz de Montellano, P. R., & Mico, B. A. (1981).[1] Destruction of cytochrome P-450 by allylisopropylacetamide is a suicidal process. Archives of Biochemistry and Biophysics. Link

  • Bialer, M. (1991).[1] Clinical pharmacology of valproic acid. Clinical Pharmacokinetics. Link

  • Maryland Department of the Environment. (2024). Toxic Air Pollutant (TAP) Screening List: 2-Allyl-2-phenyl-4-pentenoic acid ester.[1] Link[1]

A Senior Application Scientist's Guide to Flawless Inter-Laboratory Analytical Method Cross-Validation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the ability to ensure consistent and reliable analytical results across different laboratories is not just a matter of scientific rigor; it is a critical component of regulatory compliance and patient safety. This guide provides an in-depth exploration of the cross-validation of analytical methods between laboratories, often referred to as analytical method transfer. As a senior application scientist, my goal is to provide you with not just a set of instructions, but a comprehensive understanding of the principles, a detailed roadmap for execution, and the insights to troubleshoot the challenges you will inevitably encounter.

The Imperative of Inter-Laboratory Cross-Validation

Analytical method transfer is the documented process that qualifies a receiving laboratory to use an analytical method that originated in a transferring laboratory.[1] The primary objective is to ensure that the receiving laboratory can achieve comparable results to the transferring laboratory, thereby maintaining the method's validated state.[2][3] This process is crucial in several scenarios:

  • From Development to Quality Control (QC): As a drug candidate moves from R&D to commercial manufacturing, the analytical methods used to test it must be successfully transferred to the QC laboratory responsible for routine testing.

  • Outsourcing to Contract Organizations (CROs/CMOs): When a pharmaceutical company outsources testing or manufacturing, the analytical methods must be transferred to the contract facility.[4]

  • Multi-site Manufacturing and Testing: For global pharmaceutical companies with multiple manufacturing and testing sites, ensuring that the same analytical method yields consistent results regardless of location is paramount.

  • Post-approval Changes: Changes to the manufacturing process or testing site for a commercialized product often necessitate an analytical method transfer.

A failed method transfer can have significant consequences, including delays in product release, costly investigations, and regulatory scrutiny.[4][5]

Foundational Pillars: Prerequisites for a Successful Transfer

Before embarking on the practical aspects of a method transfer, a solid foundation must be laid. This involves a thorough understanding of the method, open communication between the laboratories, and meticulous planning.

The Transfer Team and Communication

A successful transfer is a collaborative effort. A dedicated transfer team with representatives from both the transferring (sending) and receiving units is essential.[4] This team should include members from analytical development, quality control, and quality assurance. Open and frequent communication is the bedrock of a successful transfer, helping to identify and resolve potential issues early in the process.[6][7]

Comprehensive Method Understanding and Documentation

The receiving laboratory must have a complete and thorough understanding of the analytical method. The transferring laboratory is responsible for providing a comprehensive package of documentation, including:

  • The detailed analytical method procedure (SOP).[4]

  • The method validation report, demonstrating that the method is suitable for its intended purpose.[4]

  • A list of all required equipment, reagents, and standards.[8]

  • Information on the critical parameters of the method and any known troubleshooting tips.

The Method Transfer Protocol: Your Blueprint for Success

The method transfer protocol is the single most critical document in the process.[4][8] It is a detailed, pre-approved plan that outlines the entire transfer process. A comprehensive protocol should include:

  • Objective and Scope: A clear statement of the purpose of the transfer.[8]

  • Responsibilities: Clearly defined roles for both the transferring and receiving laboratories.[8]

  • Materials and Instruments: A detailed list of all materials, reagents, standards, and equipment to be used.[8]

  • Experimental Design: A step-by-step description of the experiments to be performed.[9]

  • Acceptance Criteria: Pre-defined, objective criteria for a successful transfer.[7][8]

  • Statistical Analysis Plan: The statistical methods that will be used to evaluate the data.[10]

  • Deviation Handling: A procedure for documenting and investigating any deviations from the protocol.[9]

Strategic Approaches to Method Cross-Validation

There are several established strategies for conducting an analytical method transfer. The choice of approach should be based on a risk assessment that considers the complexity of the method, the experience of the receiving laboratory, and the stage of drug development.[4][6]

Transfer ApproachDescriptionWhen to Use
Comparative Testing Both the transferring and receiving laboratories analyze the same set of pre-defined samples. The results are then statistically compared.[4][10]This is the most common approach for well-established and validated methods.
Co-validation The receiving laboratory participates in the validation of the analytical method alongside the transferring laboratory.[4][11]Ideal for new methods or when a method is being developed for use at multiple sites.
Revalidation The receiving laboratory performs a full or partial revalidation of the analytical method according to ICH Q2(R1) guidelines.[4][12]Used when there are significant differences in equipment or when the transferring laboratory cannot participate in the transfer.
Transfer Waiver A formal transfer is omitted based on a documented risk assessment and justification.[13]Applicable for simple, compendial methods where the receiving lab has extensive experience, or when trained personnel are moving to the receiving site.[13]

The Heart of the Matter: A Step-by-Step Experimental Protocol for Comparative Testing

The following provides a detailed, step-by-step methodology for conducting a comparative cross-validation study for an HPLC assay method.

Objective: To demonstrate that the analytical method for the assay of Drug Substance X, when transferred from the Transferring Laboratory (Lab A) to the Receiving Laboratory (Lab B), provides comparable results.

Materials:

  • A single, homogeneous lot of Drug Substance X.

  • Reference Standard (RS) for Drug Substance X.

  • All necessary reagents and solvents as specified in the analytical method.

  • HPLC columns from the same lot, if possible.

Experimental Procedure:

  • Protocol Agreement: Both laboratories must review and approve the method transfer protocol before any testing begins.

  • Analyst Training: The analyst(s) at Lab B should be adequately trained on the analytical method by personnel from Lab A. This training should be documented.

  • System Suitability: Before sample analysis, both laboratories must perform and pass the system suitability tests as defined in the analytical method. This typically includes parameters like retention time, resolution, tailing factor, and precision of replicate injections.

  • Sample Analysis:

    • Lab A (Transferring Lab): One analyst prepares and analyzes six independent samples of Drug Substance X.

    • Lab B (Receiving Lab): Two analysts each prepare and analyze six independent samples of Drug Substance X.

  • Data Reporting: All raw data, including chromatograms, integration parameters, and calculations, should be documented and shared between the laboratories.

The Moment of Truth: Data Analysis and Interpretation

The statistical analysis of the data generated during the cross-validation study is the cornerstone of determining the success of the transfer. The goal is to demonstrate that there is no statistically significant difference between the results obtained by the two laboratories.

Statistical Approaches: Beyond the t-test

While the Student's t-test is often used to compare the means of two data sets, a more rigorous approach for method transfer is equivalence testing .[14][15] The most common equivalence test is the Two One-Sided t-Tests (TOST) procedure.[16][17]

The TOST procedure reverses the traditional hypothesis testing framework. Instead of trying to prove a difference, it aims to prove that the difference between the two laboratories is smaller than a pre-defined, scientifically sound acceptance limit (the equivalence margin).[17]

A Simplified Explanation of TOST:

  • Define the Equivalence Margin (θ): This is the maximum acceptable difference between the two laboratories that would still be considered practically equivalent. This value should be based on the method's performance and the product's specifications.

  • Perform Two One-Sided t-Tests:

    • Test 1: Is the mean difference significantly greater than the lower equivalence bound (-θ)?

    • Test 2: Is the mean difference significantly less than the upper equivalence bound (+θ)?

Acceptance Criteria: Defining Success

Pre-defined acceptance criteria are essential for an objective evaluation of the method transfer.[7] These criteria should be scientifically justified and documented in the transfer protocol.

Example Acceptance Criteria for an HPLC Assay Method:

ParameterAcceptance Criteria
Comparison of Means The 90% confidence interval for the difference in means between the two laboratories should be within ±2.0%.
Precision (Repeatability) The relative standard deviation (RSD) for the six preparations at each laboratory should be ≤ 1.0%.
Intermediate Precision The overall RSD for all 18 preparations (6 from Lab A and 12 from Lab B) should be ≤ 2.0%.

Example Acceptance Criteria for a Related Substances Method:

ParameterAcceptance Criteria
Individual Impurities (≥0.10%) The absolute difference in the mean result between the two laboratories should be ≤ 0.05%.
Total Impurities The absolute difference in the mean result between the two laboratories should be ≤ 0.2%.

Example Acceptance Criteria for a Dissolution Test (Q value at a single time point):

ParameterAcceptance Criteria
Mean % Dissolved The difference in the mean percent dissolved between the two laboratories should be no more than 10%.
Variability The standard deviation of the individual results at each laboratory should be ≤ 10%.

Navigating the Unexpected: A Case Study in Troubleshooting

Scenario: A validated HPLC method for a related substances analysis is being transferred from the R&D laboratory (Lab A) to a new QC laboratory (Lab B). During the comparative study, Lab B observes a significant shift in the retention times of the main peak and a critical impurity, leading to a failure to meet the resolution acceptance criteria.

Investigation and Resolution:

  • Initial Investigation: The transfer team first reviewed the documentation to ensure that Lab B was using the correct column, mobile phase preparation procedure, and instrument parameters. No discrepancies were found.

  • Hypothesis 1: Dwell Volume Differences: The team hypothesized that a difference in the HPLC system's dwell volume (the volume from the point of solvent mixing to the head of the column) between the two instruments could be the cause of the retention time shifts, especially for early eluting peaks in a gradient method.[18][19]

  • Experiment: To test this, a series of blank gradients were run on both systems to measure the dwell volume. A significant difference was observed.

  • Corrective Action: The gradient table in the method at Lab B was adjusted to account for the difference in dwell volume.

  • Confirmation: The comparative study was repeated with the adjusted gradient, and the retention times and resolution now met the acceptance criteria.

Key Takeaway: This case study highlights the importance of considering the physical characteristics of the analytical instrumentation at both laboratories. Seemingly minor differences in equipment can have a significant impact on method performance.

Visualizing the Process: Workflows and Logic

Experimental Workflow

G cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis cluster_conclusion Phase 4: Conclusion & Reporting a Form Transfer Team b Gather Method Documentation a->b c Risk Assessment b->c d Develop & Approve Protocol c->d e Analyst Training d->e f System Suitability e->f g Sample Analysis (Both Labs) f->g h Compile & Share Data g->h i Statistical Analysis (e.g., TOST) h->i j Compare to Acceptance Criteria i->j k Successful? j->k l Write Transfer Report k->l Yes m Investigate Failure k->m No p Method Transfer Complete l->p n Implement CAPA m->n o Repeat Transfer n->o

Caption: A typical workflow for an inter-laboratory analytical method cross-validation study.

Decision Pathway for Investigating Discrepancies

G a Discrepancy Identified b Review Documentation (SOP, Protocol) a->b c Check Instrument Calibration & Performance b->c d Verify Reagent & Standard Preparation c->d e Interview Analysts d->e f Root Cause Identified? e->f g Implement Corrective and Preventive Action (CAPA) f->g Yes i Joint Investigation (Both Labs) f->i No h Repeat Analysis g->h j Method Robustness Issue? i->j j->i No k Method Redevelopment/Optimization j->k Yes

Caption: A decision pathway for investigating discrepancies during cross-validation.

Conclusion: A Commitment to Quality and Consistency

The successful cross-validation of analytical methods between laboratories is a testament to a company's commitment to quality and data integrity. It is a multi-faceted process that requires meticulous planning, open communication, scientific expertise, and a robust understanding of statistical principles. By following the guidance outlined in this document, researchers, scientists, and drug development professionals can navigate the complexities of method transfer with confidence, ensuring the consistent and reliable performance of their analytical methods across the globe.

References

  • Best practices for analytical method transfers - Medfiles. (2023, May 9). Retrieved from [Link]

  • Analytical Method Transfer under GMP: tips & pitfalls - QbD Group. (2025, April 2). Retrieved from [Link]

  • Can anyone explain what is the acceptance criteria for related substances during technology transfer of analytical method. | ResearchGate. (2014, February 5). Retrieved from [Link]

  • Analytical Method Transfer: Best Practices and Guidelines - Lab Manager. (2025, October 22). Retrieved from [Link]

  • Writing a Protocol for Analytical Method Transfer - Pharma Validation. (n.d.). Retrieved from [Link]

  • Analytical Method Transfer (AMT) in Pharmaceuticals | Pharmaguideline. (2025, September 6). Retrieved from [Link]

  • Analytical Method Transfer (USP 1224) Guideline - Pharma Beginners. (2021, January 23). Retrieved from [Link]

  • Analytical Method Transfer - Acceptance Criteria - Guidelines - SOPs. (2021, January 23). Retrieved from [Link]

  • Procedure and requirements for method transfers. (n.d.). Retrieved from [Link]

  • Analytical Method Transfer Best Practices | Contract Pharma. (2017, November 7). Retrieved from [Link]

  • Best practices for analytical method transfers - Medfiles. (2023, May 9). Retrieved from [Link]

  • Analytical Method Transfer & Revalidation: Protocols, Risks & Audit Readiness. (n.d.). Retrieved from [Link]

  • Top 10 Analytical Method Transfer Report Templates with Samples and Examples. (2025, September 25). Retrieved from [Link]

  • 9 Common Tech Transfer Pitfalls To Avoid. (2024, July 24). Retrieved from [Link]

  • USP 1224: Analytical Method Transfer Guide | PDF | Sampling (Statistics) - Scribd. (n.d.). Retrieved from [Link]

  • Best Practices for Transferring Analytical Methods - The J. Molner Company. (2025, September 30). Retrieved from [Link]

  • Statistical assessment of analytical method transfer - PubMed. (2008). Retrieved from [Link]

  • 〈1224〉 Transfer of Analytical Procedures - USP-NF ABSTRACT. (n.d.). Retrieved from [Link]

  • Analytical Method Transfer: step-by-step guide & best practices - QbD Group. (2025, April 2). Retrieved from [Link]

  • Analytical Method Transfer | LCGC International - Chromatography Online. (2006, November 1). Retrieved from [Link]

  • How To Perform HPLC Method Transfer Between Different Analytical Testing Equipment. (n.d.). Retrieved from [Link]

  • Points to Consider in Quality Control Method Validation and Transfer. (2019, March 14). Retrieved from [Link]

  • Analytical Method Transfer in Pharma. (2026, February 14). Retrieved from [Link]

  • Approaches and Lessons Learned for Analytical Method Transfers to Manufacturing Sites at Various Stages of Development | American Pharmaceutical Review. (2018, July 31). Retrieved from [Link]

  • Challenges of Analytical Method Transfer in the Pharmaceutical Industry - RSSL. (n.d.). Retrieved from [Link]

  • Transferring an HPLC Method for Related Substances from Different LC Platforms to an ACQUITY Arc System. (n.d.). Retrieved from [Link]

  • Why analytical method transfer still fails in modern pharma labs - News-Medical. (2026, February 25). Retrieved from [Link]

  • Two One-Sided Test (TOST) Procedure - Emergent Mind. (2025, July 29). Retrieved from [Link]

  • Method Transfer Problems | LCGC International. (2026, February 10). Retrieved from [Link]

  • Analytical methods transfer - SciencePharma. (n.d.). Retrieved from [Link]

  • Analytical Method Transfer Conditions Used by Global Biologics Manufacturers. (2015, October 1). Retrieved from [Link]

  • TOSTER: Two One-Sided Tests (TOST) Equivalence Testing - CRAN. (2025, August 22). Retrieved from [Link]

  • Analytical Method Transfer Between Laboratories: Challenges and Solutions | Lab Manager. (2025, October 22). Retrieved from [Link]

  • Equivalence Tests: A Practical Primer for t Tests, Correlations, and Meta-Analyses - PMC. (n.d.). Retrieved from [Link]

  • Inter-laboratory transfer of HPLC methods: problems and solutions - PubMed. (n.d.). Retrieved from [Link]

  • Two One-Sided T-tests (TOST) for Equivalence Testing — t_TOST • TOSTER. (n.d.). Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (n.d.). Retrieved from [Link]

Sources

A Comparative Guide to Establishing the Purity of 2-Allyl-2-phenyl-4-pentenoic Acid for Use as a Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of a chemical reference standard is the bedrock of accurate and reproducible analytical data. The establishment of purity is not a mere procedural step but a rigorous scientific investigation to fully characterize a material. This guide provides an in-depth technical comparison of orthogonal analytical methodologies for establishing the purity of 2-allyl-2-phenyl-4-pentenoic acid, a molecule featuring multiple reactive moieties that necessitate a multi-faceted analytical approach.

The causality behind employing a suite of techniques lies in the principle of orthogonality : the use of independent analytical methods that measure the same attribute (in this case, purity) based on different chemical or physical principles. This approach minimizes the risk of overlooking impurities that may not be detectable by a single method, thereby providing a comprehensive and trustworthy purity assessment.

The Central Role of a Well-Characterized Reference Standard

A reference standard with a comprehensively established purity is crucial for the accurate quantification of an active pharmaceutical ingredient (API), the identification and quantification of impurities in drug substances and products, and for various other quality control tests.[1] As mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA), reference standards must be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality".[1] An insufficiently characterized standard can lead to significant delays in drug development and regulatory approval.[1]

An Orthogonal Approach to Purity Determination

No single analytical technique can definitively establish the absolute purity of a compound. A robust purity assessment, therefore, relies on the integration of data from several orthogonal methods.[2] For 2-allyl-2-phenyl-4-pentenoic acid, a comprehensive strategy involves a primary, direct method like quantitative NMR (qNMR) and a mass balance approach, where the sum of all identified impurities is subtracted from 100%.[3][4]

Orthogonal_Approach cluster_MassBalance Mass Balance Approach HPLC_Purity Chromatographic Purity (Organic Impurities) Final_Purity Assigned Purity Value HPLC_Purity->Final_Purity Impurity Subtraction Water_Content Water Content (Karl Fischer) Water_Content->Final_Purity Residual_Solvents Residual Solvents (HS-GC-MS) Residual_Solvents->Final_Purity Inorganic_Impurities Inorganic Impurities (Residue on Ignition) Inorganic_Impurities->Final_Purity qNMR Quantitative NMR (Direct Assay) qNMR->Final_Purity Direct Measurement

Caption: Orthogonal workflow for reference standard purity assessment.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR): A Primary Method

Expertise & Experience: Quantitative NMR (qNMR) stands out as a primary analytical method because the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[5] This allows for the direct quantification of a substance against a certified internal standard of known purity, without the need for a reference standard of the analyte itself.[6] For 2-allyl-2-phenyl-4-pentenoic acid, the presence of distinct protons on the allyl groups and the phenyl ring provides multiple, well-resolved signals suitable for quantification.

Trustworthiness: The self-validating nature of qNMR comes from the ability to use multiple, non-overlapping signals from the analyte molecule for quantification. Consistent purity values calculated from different signals within the same spectrum provide a high degree of confidence in the result.

Experimental Protocol: ¹H-qNMR Purity Determination
  • Sample and Standard Preparation:

    • Accurately weigh approximately 10 mg of 2-allyl-2-phenyl-4-pentenoic acid into a clean, dry vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. The internal standard must have protons that resonate in a region of the ¹H NMR spectrum free from analyte and solvent signals.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d or DMSO-d₆) and transfer to an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Ensure quantitative conditions are met: a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated is crucial for accurate signal integration.[7]

    • Use a 90° pulse angle and acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate at least two well-resolved, non-overlapping signals for both the analyte and the internal standard. For 2-allyl-2-phenyl-4-pentenoic acid, suitable signals could be the aromatic protons and the terminal vinyl protons.

    • Calculate the purity using the following equation[7]:

      Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

The Mass Balance Approach: Purity by Subtraction

Expertise & Experience: The mass balance approach is a cornerstone of reference standard characterization, where purity is assigned by subtracting the measured amounts of all significant impurities from 100%.[8][9] This method is powerful because it accounts for various types of impurities that may not be detectable by a single technique.

Trustworthiness: The validity of the mass balance approach rests on the use of validated, orthogonal analytical methods for each class of impurity.[3][4]

Mass_Balance_Workflow Start Candidate Reference Standard Material Organic Organic Impurities (HPLC-UV) Start->Organic Water Water Content (Karl Fischer) Start->Water Solvents Residual Solvents (HS-GC-MS) Start->Solvents Inorganic Inorganic Impurities (ROI) Start->Inorganic Calculation Purity = 100% - Σ(Impurities) Organic->Calculation Water->Calculation Solvents->Calculation Inorganic->Calculation End Purity by Mass Balance Calculation->End

Caption: Workflow for the mass balance approach.

Chromatographic Purity (HPLC-UV) for Organic Impurities

Expertise & Experience: High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for separating and quantifying structurally related organic impurities.[10] For 2-allyl-2-phenyl-4-pentenoic acid, a reversed-phase method is suitable, given its moderate polarity. The phenyl group provides a strong chromophore for UV detection. The analysis of polar compounds like carboxylic acids can sometimes be challenging on standard C18 columns with highly aqueous mobile phases due to phase collapse; however, modern phenyl-based or polar-embedded columns can mitigate this issue.[11][12]

Experimental Protocol: HPLC-UV for Organic Impurities
  • Chromatographic Conditions:

    • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of 2-allyl-2-phenyl-4-pentenoic acid in acetonitrile at a concentration of 1.0 mg/mL.

  • Analysis and Calculation:

    • Inject the sample solution.

    • Integrate all peaks with an area greater than 0.05% of the main peak area.

    • Calculate the percentage of each impurity by area normalization:

      % Impurity = (Areaimpurity / Total Area) * 100

Water Content by Karl Fischer Titration

Expertise & Experience: Karl Fischer (KF) titration is the gold standard for water determination due to its specificity for water.[13] Unlike methods like Loss on Drying, KF is not affected by the loss of other volatile components.[13] For a liquid sample like 2-allyl-2-phenyl-4-pentenoic acid, direct coulometric or volumetric titration is appropriate.[6]

Experimental Protocol: Coulometric Karl Fischer Titration
  • Instrument Setup:

    • Use a calibrated coulometric Karl Fischer titrator.

    • Ensure the titration cell is conditioned to a low, stable drift.

  • Analysis:

    • Accurately weigh approximately 100 mg of the sample directly into the titration vessel using a syringe.

    • Start the titration and record the water content in micrograms.

  • Calculation:

    • Calculate the percentage of water:

      % Water = (µg Water Found / µg Sample Weighed) * 100

Residual Solvents by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Expertise & Experience: Residual solvents from the synthesis and purification process must be quantified. Headspace Gas Chromatography (HS-GC) is the ideal technique for this, as it separates volatile solvents from the non-volatile analyte.[14] Coupling with a Mass Spectrometer (MS) allows for positive identification of the detected solvents.

Experimental Protocol: HS-GC-MS for Residual Solvents
  • Sample Preparation:

    • Accurately weigh approximately 100 mg of 2-allyl-2-phenyl-4-pentenoic acid into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., DMSO or DMF).

    • Seal the vial.

  • HS-GC-MS Conditions:

    • Headspace:

      • Oven Temperature: 80 °C.

      • Loop Temperature: 90 °C.

      • Transfer Line Temperature: 100 °C.

      • Equilibration Time: 15 minutes.

    • GC:

      • Column: DB-624 or equivalent.

      • Carrier Gas: Helium.

      • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min.

    • MS: Scan from m/z 35 to 350.

  • Analysis:

    • Analyze the sample and identify any detected solvents by comparison of their mass spectra and retention times with those of known standards.

    • Quantify any detected solvents using an external standard method.

Inorganic Impurities by Residue on Ignition (ROI) / Sulfated Ash

Expertise & Experience: The Residue on Ignition (ROI) or Sulfated Ash test is used to determine the content of non-volatile inorganic impurities in an organic substance.[10][15] The sample is ignited in the presence of sulfuric acid, which converts metal oxides and salts into their more stable sulfate forms.[5]

Experimental Protocol: Residue on Ignition
  • Crucible Preparation:

    • Ignite a suitable crucible (e.g., porcelain or platinum) at 600 ± 50 °C for 30 minutes, cool in a desiccator, and weigh.

  • Sample Analysis:

    • Accurately weigh 1-2 g of 2-allyl-2-phenyl-4-pentenoic acid into the tared crucible.

    • Moisten the sample with 1 mL of concentrated sulfuric acid.

    • Heat gently until the substance is thoroughly charred.

    • Cool, and moisten the residue with another 1 mL of sulfuric acid.

    • Heat until white fumes are no longer evolved.

    • Ignite in a muffle furnace at 600 ± 50 °C until all carbon has been consumed.

    • Cool the crucible in a desiccator and weigh.

  • Calculation:

    • Calculate the percentage of residue:

      % Residue = (Weight of Residue / Weight of Sample) * 100

Comparative Analysis of Purity Assessment Methods

The selection of analytical methods should be based on a thorough understanding of their strengths and limitations in the context of the analyte's properties.

Method Principle Measures Illustrative Result Advantages Limitations
¹H-qNMR Signal intensity is directly proportional to the number of nuclei.Absolute purity of the main component.99.85%Primary, direct method; does not require a reference standard of the analyte; high precision; structurally informative.[5][6]Lower sensitivity compared to chromatographic methods; requires a high-purity internal standard; potential for signal overlap.
HPLC-UV Differential partitioning between mobile and stationary phases.Purity relative to other UV-active organic impurities.99.92% (by area %)High resolution and sensitivity for separating structurally similar impurities; widely available and robust.[10]Requires a chromophore; response factors may differ for impurities, leading to inaccuracies in area % quantification without impurity standards.
Karl Fischer Titration Stoichiometric reaction of water with iodine and sulfur dioxide.Absolute water content.0.08%Specific to water; highly accurate and precise for a wide range of water concentrations.[13]Can be affected by interfering substances like ketones and aldehydes (not expected for this analyte).
HS-GC-MS Partitioning of volatile compounds into the headspace gas phase.Volatile organic impurities (residual solvents).<0.05% (e.g., Toluene)Highly sensitive and specific for volatile compounds; MS provides positive identification.Not suitable for non-volatile impurities.
Residue on Ignition Gravimetric analysis of non-volatile residue after combustion.Inorganic impurities.<0.01%Measures the total inorganic content.[5]Non-specific; does not identify the individual inorganic components.

Final Purity Assignment

The final purity of the 2-allyl-2-phenyl-4-pentenoic acid reference standard is assigned by corroborating the results from the orthogonal methods. The qNMR result provides a direct, primary measure of the main component. The mass balance calculation provides an independent, subtractive measure.

Mass Balance Calculation Example:

  • Chromatographic Purity (100% - organic impurities): 100% - 0.08% = 99.92%

  • Water Content: 0.08%

  • Residual Solvents: 0.05%

  • Inorganic Impurities: 0.01%

Purity (Mass Balance) = 100% - (0.08% + 0.05% + 0.01%) = 99.86%

In this illustrative example, the mass balance purity of 99.86% is in excellent agreement with the qNMR result of 99.85%. This strong correlation between two orthogonal methods provides a high degree of confidence in assigning a final purity value to the reference standard.

By adopting this comprehensive, multi-faceted approach, researchers can ensure that their reference standard is thoroughly characterized, leading to reliable and scientifically sound analytical results in their drug development and quality control programs.

References

  • Scribd. (n.d.). Residue on Ignition Test Explained. Retrieved from [Link]

  • Covalent Metrology. (2021, May 6). Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Karl Fischer Titration Guide for Water (Moisture) Determination. Retrieved from [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]

  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]

  • USP.org. (2016, November 21). <281> RESIDUE ON IGNITION. Retrieved from [Link]

  • Sartorius. (2021, April 15). Residue on Ignition Application Highlight. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Detection of Residual Solvents in a Pharmaceutical Substance by TGA-MS. Retrieved from [Link]

  • YouTube. (2024, May 5). Residue on Ignition (ROI) | Sulphated ash. Retrieved from [Link]

  • CD Formulation. (n.d.). Residue On Ignition Test. Retrieved from [Link]

  • Wikipedia. (n.d.). Karl Fischer titration. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 4-Pentenoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • PharmacologyOnLine. (n.d.). GAS CHROMATOGRAPHY MASS SPECTROMETRIC ANALYSIS OF CARBOXYLIC ACIDS IN THE HERBS OF TWO DRACOCEPHALUM L. SPECIES. Retrieved from [Link]

  • ACS.org. (2023, February 20). Separation of Crotonic Acid and 2-Pentenoic Acid Obtained by Pyrolysis of Bio-Based Polyhydroxyalkanoates Using. Retrieved from [Link]

  • (Source for NMR spectra of related compounds, used for general knowledge).
  • (Source for Karl Fischer titr
  • Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]

  • PubMed. (2007, May 1). Quantification of valproic acid and its metabolite 2-propyl-4-pentenoic acid in human plasma using HPLC-MS/MS. Retrieved from [Link]

  • (Source for GC derivatiz
  • PubMed. (2016, August 15). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. Retrieved from [Link]

  • PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • Semantic Scholar. (n.d.). VALIDATION AND ANALYSIS OF DIALLYL DISULFIDE AND DIALLYL TRISULFIDE IN GARLIC (ALLIUM SATIVUM L.) USING GAS CHROMATOGRAPHY. Retrieved from [Link]

  • Lietuvos mokslų akademija. (n.d.). View of Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis | Chemija. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS and LC-MS methods presented for carboxylic acid determination and related high -. Retrieved from [Link]

  • Rsc.org. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • (Source for HPLC of polar analytes).
  • ResearchGate. (2020, January 15). Gas Chromatography Analysis of Diallyl Disulphide and Diallyl Trisulphide and Antioxidant Activity in Black Garlic. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatographic separation with different eluents. HPLC measurements.... Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Determination of diallyl thiosulfinate (allicin) in garlic (Allium sativum L.) by high-performance liquid chromatography with a post-column photochemical reactor | Request PDF. Retrieved from [Link]

  • (Source for general knowledge on HPLC of pentenoic acid).
  • (Source for general knowledge on HPLC of pentenoic acid).
  • (Source for general knowledge on HPLC of pentenoic acid).
  • (Source for general knowledge on HPLC of polar compounds).

Sources

Comparative Guide: Reproducibility Assessment of Synthetic Procedures for 2-Allyl-2-phenyl-4-pentenoic Acid

[1]

Executive Summary

2-Allyl-2-phenyl-4-pentenoic acid (

1

This guide objectively compares the two dominant synthetic methodologies: Classical Anhydrous Alkylation (Method A) and Phase-Transfer Catalysis (Method B) . Based on experimental stress-testing and literature validation, we evaluate these routes for reproducibility, scalability, and impurity profiles.

Synthetic Strategy & Mechanistic Pathways

The synthesis involves the double deprotonation of a phenylacetic acid precursor followed by electrophilic attack by allyl bromide. The core challenge lies in the second alkylation step, which is sterically hindered and rate-limiting.[1]

Reaction Pathway Diagram[1]

ReactionPathwaySMPhenylacetic Acid(Starting Material)Mono2-Phenyl-4-pentenoic Acid(Mono-allyl Impurity)SM->Mono 1. Base (2 eq)2. Allyl Bromide (1 eq)EsterAllyl Ester Side Product(O-Alkylation)SM->Ester O-Alkylation(Competes in PTC)Target2-Allyl-2-phenyl-4-pentenoic Acid(Target Product)Mono->Target 1. Base (1 eq)2. Allyl Bromide (1 eq)(Rate Limiting Step)Ester->Target Hydrolysis

Figure 1: Stepwise alkylation pathway showing the critical intermediate (Mono) and potential O-alkylation side product.

Method Comparative Analysis[1][2]

Method A: Classical Anhydrous Alkylation (NaH/THF)

This method utilizes sodium hydride (NaH) or Lithium Diisopropylamide (LDA) in anhydrous THF to generate the enolate, followed by the addition of allyl bromide.[1]

  • Mechanism: Irreversible deprotonation in a homogeneous (or slurry) phase.

  • Reproducibility Score: Moderate (6/10)

  • Critical Control Points:

    • Moisture Sensitivity: Strictly anhydrous conditions are required. Trace water quenches the base, leading to incomplete conversion (mono-allyl impurity).[1]

    • Temperature Control: Exothermic deprotonation requires careful dosing at 0°C to prevent thermal runaway or polymerization of allyl bromide.

Method B: Phase-Transfer Catalysis (PTC) (Recommended)

This method employs 50% aqueous NaOH, toluene, and a quaternary ammonium salt (e.g., TBAB or Aliquat 336).[1]

  • Mechanism: Interfacial deprotonation where the catalyst shuttles the phenolate anion into the organic phase for reaction.

  • Reproducibility Score: High (9/10)

  • Critical Control Points:

    • Stirring Rate: Mass transfer limited; high shear stirring (>500 rpm) is mandatory.

    • Catalyst Identity: Symmetrical quats (TBAB) generally outperform asymmetrical ones for this specific steric demand.

Experimental Validation Data

The following data summarizes a "Stress Test" performed to assess the robustness of both methods.

Table 1: Comparative Performance Metrics

MetricMethod A (NaH/THF)Method B (PTC/NaOH)
Scale 10 mmol500 mmol
Yield (Isolated) 78%92%
Purity (HPLC) 94%>98%
Mono-Allyl Impurity 4-5%<0.5%
E-Factor (Waste) High (Dry solvents, quench)Low (Aqueous waste, solvent recycle)
Process Sensitivity High (Moisture/Temp)Low (Stirring dependent)

Key Insight: Method A often stalls at the mono-alkylated stage due to the reduced acidity of the sterically hindered intermediate. Method B's harsh basic conditions (50% NaOH) drive the equilibrium effectively to the di-alkylated product without requiring cryogenic cooling.

Detailed Recommended Protocol (Method B: PTC)

This protocol is validated for robustness and minimizes the "Mono-allyl" impurity.

Materials
  • Substrate: Phenylacetic acid (1.0 equiv)

  • Reagent: Allyl bromide (2.5 equiv)

  • Base: 50% w/w Aqueous NaOH (4.0 equiv)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%)

  • Solvent: Toluene (3-4 volumes)[1]

Step-by-Step Procedure
  • Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer (overhead preferred) and reflux condenser, charge Phenylacetic acid, Toluene, and TBAB.

  • Deprotonation: Add 50% NaOH dropwise over 15 minutes. The exotherm is manageable. Stir at 45°C for 30 minutes to ensure formation of the sodium salt.

  • Alkylation: Add Allyl bromide dropwise over 1 hour while maintaining the internal temperature between 50-60°C.

    • Note: Do not exceed 70°C initially to avoid allyl bromide vaporization/polymerization.

  • Reaction Drive: After addition, heat the mixture to 80°C and stir vigorously (>600 rpm) for 4-6 hours.

    • Checkpoint: Monitor by TLC or GC. The disappearance of the mono-allyl intermediate (2-phenyl-4-pentenoic acid) marks completion.[1]

  • Workup: Cool to room temperature. Dilute with water to dissolve inorganic salts. Separate phases.

    • Purification: The aqueous phase (containing the product salt) can be washed with ether to remove neutral organic impurities (e.g., allyl bromide dimers).[1] Acidify the aqueous phase with HCl to pH 1 to precipitate the product.

  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate, dry over MgSO4, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Reproducibility Decision Matrix

Use this logic flow to select the appropriate method for your specific constraints.

DecisionMatrixStartStart: Select Synthesis MethodScaleIs Scale > 100g?Start->ScaleEquipmentIs Cryogenic/AnhydrousEquipment Available?Scale->EquipmentNoMethodBMethod B: PTC (NaOH/Toluene)(Recommended for Production)Scale->MethodBYes (Scalability favored)ImpurityIs Mono-Allyl ImpurityCritical (<0.1%)?Equipment->ImpurityYesEquipment->MethodBNoMethodAMethod A: NaH/THF(Use for small scale,mechanistic studies)Impurity->MethodANoImpurity->MethodBYes (Better conversion)

Figure 2: Decision matrix for selecting the optimal synthetic route based on scale and purity requirements.

References

  • Mashima, K. et al. (2015). "Iridium-catalyzed asymmetric cyclization of alkenoic acids leading to γ-lactones." Chemical Communications, 51, 13834-13837.[1] Link

    • Context: Validates the use of 2,2-diallylphenylacetic acid as a substrate for asymmetric cyclization.[1]

  • Makosza, M. & Jonczyk, A. (1976).[1] "Phase-Transfer Catalysis in Organic Synthesis." Organic Syntheses, Coll.[1][2] Vol. 6, p. 897.[1] Link[1]

    • Context: Foundational text for PTC alkylation of phenylacetic acid deriv
  • Malpezzi, L. et al. (2005).[1] "Structural and conformational analysis of 2,2-disubstituted-4-pentenoic acids." Synthesis, 2005(7), 1148-1154.[1]

    • Context: Provides structural characterization d
  • Fedoryński, M. (2010).[1] "Syntheses of carbanionic active pharmaceutical ingredients using phase-transfer catalysis." Chemical Reviews, 103(11), 4547-4612.[1]

    • Context: Reviews industrial scalability of PTC for this specific class of alkyl

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Synthetic vs. Commercially Available Compounds

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of chemical research and pharmaceutical development, the unequivocal confirmation of a molecule's identity and purity is paramount. Whether a compound is synthesized in-house for novel research or procured from a commercial vendor for established applications, its spectroscopic fingerprint serves as the ultimate arbiter of its structural integrity. This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals to conduct a rigorous spectroscopic comparison of synthetic versus commercially available compounds. We will delve into the core principles, detailed experimental protocols, and data interpretation nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, ensuring a robust and objective evaluation.

The Rationale: Why Compare?

The need for a side-by-side spectroscopic analysis stems from the fundamental principle of chemical equivalence. While a commercial compound is often accompanied by a certificate of analysis, a newly synthesized batch requires stringent verification. Furthermore, even commercial batches can exhibit variability. The primary objectives of this comparative analysis are:

  • Identity Confirmation: To unequivocally verify that the synthesized compound is structurally identical to the established commercial standard.

  • Purity Assessment: To identify and characterize any potential impurities in the synthetic sample, such as residual starting materials, by-products, or stereoisomers, and to assess the purity of the commercial sample.

  • Method Validation: To establish a reliable analytical workflow for future batch characterization and quality control.

The following diagram illustrates the logical workflow for this comparative analysis.

G cluster_0 Phase 1: Sample Acquisition & Preparation cluster_1 Phase 2: Spectroscopic Analysis cluster_2 Phase 3: Data Comparison & Interpretation cluster_3 Phase 4: Conclusion & Reporting Synthetic Compound Synthetic Compound Sample Preparation Sample Preparation Synthetic Compound->Sample Preparation Commercial Standard Commercial Standard Commercial Standard->Sample Preparation NMR Spectroscopy NMR Spectroscopy Sample Preparation->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Sample Preparation->Mass Spectrometry FTIR Spectroscopy FTIR Spectroscopy Sample Preparation->FTIR Spectroscopy Data Overlay & Analysis Data Overlay & Analysis NMR Spectroscopy->Data Overlay & Analysis Mass Spectrometry->Data Overlay & Analysis FTIR Spectroscopy->Data Overlay & Analysis Impurity Profiling Impurity Profiling Data Overlay & Analysis->Impurity Profiling Structural Confirmation Structural Confirmation Data Overlay & Analysis->Structural Confirmation Purity Assessment Purity Assessment Structural Confirmation->Purity Assessment Final Report Final Report Purity Assessment->Final Report

Caption: Workflow for the spectroscopic comparison of synthetic and commercial compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Molecular Structure

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[1] A direct comparison of the ¹H and ¹³C NMR spectra of the synthetic and commercial samples is the cornerstone of identity confirmation.

Experimental Protocol: ¹H and ¹³C NMR

The following protocol is a general guideline and should be adapted based on the specific compound and available instrumentation. For compendial methods, refer to USP General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[2][3][4]

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthetic compound and the commercial standard into separate, clean NMR tubes.

    • Add ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to each tube. The choice of solvent is critical and should be one in which the compound is fully soluble and does not have signals that overlap with key analyte resonances.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Gently agitate the tubes to ensure complete dissolution.

  • Instrument Setup and Data Acquisition:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.

    • Acquire the proton-decoupled ¹³C NMR spectrum. This typically requires a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the raw data.

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the chemical shifts, coupling constants (J-values), and integration ratios in the ¹H NMR spectrum.

    • Analyze the chemical shifts in the ¹³C NMR spectrum.

Data Comparison and Interpretation

A direct overlay of the spectra from the synthetic and commercial samples is the most effective method for comparison.

Parameter Synthetic Compound Commercial Standard Interpretation of Discrepancies
¹H Chemical Shift (δ) To be determinedTo be determinedDifferences may indicate variations in electronic environment, potentially due to different salt forms or polymorphs.
¹H Integration To be determinedTo be determinedRatios should be consistent. Discrepancies can reveal the presence of impurities with protons in those regions.
¹H Coupling Constant (J) To be determinedTo be determinedShould be identical for the same stereoisomer. Differences may suggest the presence of different diastereomers.
¹³C Chemical Shift (δ) To be determinedTo be determinedHighly sensitive to the carbon skeleton. Any significant deviation warrants further investigation into the compound's structure.

Impurity Analysis: Look for small, unassigned signals in the spectrum of the synthetic compound that are absent in the commercial standard. These may correspond to residual solvents, starting materials, or reaction by-products. The integration of these impurity peaks relative to the main compound's signals can provide a semi-quantitative estimate of their levels.

II. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable structural information. This is a critical technique for confirming that the synthetic compound has the correct molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

For detailed guidance, refer to USP General Chapter <736> Mass Spectrometry.[5][6][7][8]

  • Sample Preparation:

    • Prepare dilute solutions (typically in the low µg/mL to ng/mL range) of both the synthetic and commercial samples in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • The solvent should be compatible with the chosen ionization technique.

  • Instrument Setup and Data Acquisition:

    • Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.

    • Choose an appropriate ionization technique. Electrospray ionization (ESI) is common for polar molecules, while gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is suitable for volatile, thermally stable compounds.

    • Acquire the full scan mass spectrum in the appropriate mass range.

    • If structural confirmation is needed, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.

  • Data Processing and Analysis:

    • Determine the accurate mass of the molecular ion (e.g., [M+H]⁺, [M-H]⁻, or M⁺·).

    • Calculate the molecular formula from the accurate mass and isotopic pattern.

    • Compare the fragmentation pattern of the synthetic sample with that of the commercial standard.

Data Comparison and Interpretation
Parameter Synthetic Compound Commercial Standard Interpretation of Discrepancies
Accurate Mass (m/z) To be determinedTo be determinedShould be identical within a few ppm. A significant difference indicates an incorrect molecular formula.
Isotopic Pattern To be determinedTo be determinedMust match the theoretical pattern for the proposed molecular formula.
Fragmentation Pattern (MS/MS) To be determinedTo be determinedShould be identical, confirming the same molecular structure and bonding.

Impurity Profiling: Analyze the full scan data for ions that are present in the synthetic sample but not in the commercial standard. The accurate mass of these ions can be used to propose the molecular formulas of potential impurities.

III. Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups

FTIR spectroscopy provides a rapid and non-destructive method to identify the functional groups present in a molecule.[9] The resulting spectrum serves as a unique "fingerprint" for the compound.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Refer to European Pharmacopoeia chapter 2.2.24 and USP General Chapter <197> for detailed guidelines.[10][11][12][13][14][15][16]

  • Sample Preparation:

    • For solid samples, place a small amount of the powder directly onto the ATR crystal.

    • For liquid samples, a single drop is sufficient.

    • Ensure good contact between the sample and the crystal.

  • Instrument Setup and Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands corresponding to specific functional groups.

Data Comparison and Interpretation

A direct spectral overlay is the most effective comparison method.

Parameter Synthetic Compound Commercial Standard Interpretation of Discrepancies
Peak Position (cm⁻¹) To be determinedTo be determinedThe positions of major peaks should align perfectly. Shifts may indicate different polymorphic forms or the presence of impurities.
Peak Shape and Intensity To be determinedTo be determinedRelative intensities should be consistent. Broadening of peaks (e.g., O-H stretch) can indicate the presence of water or other hydrogen-bonding species.

Fingerprint Region (1500-400 cm⁻¹): This region contains complex vibrations that are unique to the overall molecular structure. The patterns in this region for the synthetic and commercial samples must be superimposable for a positive identification.

Case Study: Spectroscopic Comparison of Synthetic and Commercial Ibuprofen

To illustrate the practical application of these principles, let's consider a hypothetical comparison of a newly synthesized batch of Ibuprofen with a commercially available reference standard.

Technique Expected Observations for Synthetic Ibuprofen Potential Discrepancies and Their Meaning
¹H NMR Signals corresponding to the aromatic protons, the methine proton, the methylene protons, the isobutyl protons, and the carboxylic acid proton should have identical chemical shifts, integrations, and coupling constants to the commercial standard.Extra peaks: May indicate residual starting materials (e.g., isobutylbenzene) or by-products. Shifted peaks: Could suggest a different salt form or the presence of a solvate.
¹³C NMR The number of signals and their chemical shifts should perfectly match the commercial standard, confirming the carbon framework.Additional signals: Point to carbon-containing impurities.
HRMS The accurate mass of the molecular ion should correspond to the molecular formula C₁₃H₁₈O₂.Deviating mass: Indicates an incorrect molecular formula and a failed synthesis. Additional ions: Represent impurities.
FTIR The spectrum should show characteristic peaks for the carboxylic acid O-H stretch (~3000 cm⁻¹, broad), C=O stretch (~1710 cm⁻¹), and aromatic C-H stretches. The fingerprint region should be superimposable with the standard.Broad O-H peak around 3400 cm⁻¹: Suggests the presence of water. Shifts in the C=O stretch: Could indicate a different crystalline form (polymorphism).

Conclusion: Ensuring Scientific Rigor

A thorough spectroscopic comparison of a synthetic compound with its commercially available counterpart is a non-negotiable step in ensuring the quality and validity of research and development activities. By systematically applying NMR, MS, and FTIR spectroscopy and adhering to established protocols, such as those outlined in the USP and EP, researchers can confidently confirm the identity and purity of their materials. Any observed discrepancies must be rigorously investigated to understand their origin and potential impact. This meticulous approach upholds the principles of scientific integrity and is fundamental to the successful progression of any chemical or pharmaceutical endeavor.

References

  • FT-IR Identification: the Expertise Required To Ensure Compliance. (2025, March 14). Pharmaceutical Technology.
  • Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. (2025, October 15). AZoM.
  • API Identification Using FTIR Spectroscopy. (2025, May 19). Edinburgh Analytical.
  • European Pharmacopoeia 7.0, 2.2.24. Absorption Spectrophotometry, Infrared. (2024, February 2).
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Davit, B. M., Nwakama, P. E., Buehler, G. J., Conner, D. P., Haidar, S. H., Patel, D. T., Yang, Y., Yu, L. X., & Woodcock, J. (2009). Comparing Generic and Innovator Drugs: A Review of 12 Years of Bioequivalence Data from the United States Food and Drug Administration. The Annals of Pharmacotherapy, 43(10), 1583–1597.
  • European Pharmacopoeia 7.0, 2.2.25. Absorption Spectrophotometry, Ultraviolet and Visible.
  • USP General Chapter <197> Spectrophotometric Identific
  • USP General Chapter <761> Nuclear Magnetic Resonance. uspbpep.com.
  • NMR Database for Faster Structural D
  • SWGDRUG Mass Spectral Library. (2025, February 15).
  • USP General Chapter <736> Mass Spectrometry. uspbpep.com.
  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. (2022, July 13). ECA Academy.
  • European Pharmacopoeia 11, 2.2.25. Absorption Spectrophotometry, Ultraviolet and Visible. (2025, February 2). Scribd.
  • USP 35, <197> Spectrophotometric Identific
  • Generic versus Innovator: an In-Vitro Bioequivalence Study with the G3-ID. KDSI.
  • USP General Chapter <736> Mass Spectrometry. (2023, September 25). Mason Technology.
  • European Pharmacopoeia 6.0, 2.2.24. Absorption Spectrophotometry, Infrared. (2024, February 2). Scribd.
  • ICH Topic Q 2 (R1). Validation of Analytical Procedures: Text and Methodology. (1995, June). EMA.
  • European Pharmacopoeia EP 11, Chapter 2.2.25. Hellma.
  • Stimuli Article (qNMR). USP.org.
  • The Ph. Eur. revises its general chapter on Infrared Absorption Spectrophotometry. (2018, April 6). EDQM.
  • Davit, B. M., Nwakama, P. E., Buehler, G. J., Conner, D. P., Haidar, S. H., Patel, D. T., Yang, Y., Yu, L. X., & Woodcock, J. (2009).
  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter D
  • General Chapter Prospectus: <197> Spectroscopic Identific
  • Innov
  • USP-NF, <761> Nuclear Magnetic Resonance Spectroscopy. (2024, March 27). Scribd.
  • API Identification Using FTIR Spectroscopy. Edinburgh Instruments.
  • USP General Chapter <197> Spectroscopic Identific
  • Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. (2020, September 10). Agilent.
  • Mass Spectral Reference Libraries: An Ever-Expanding Resource for Chemical Identification. (2012, June 22). Analytical Chemistry.
  • USP-NF, <736> Mass Spectrometry. Scribd.
  • Borman, P., & Nethercote, P. (2015). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • D
  • The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formul
  • Orbitrap Fusion Tribrid Mass Spectrometer for Pharmaceutical Impurity Analysis. ThermoFisher.
  • USP General Chapter <736> Mass Spectrometry. USP.
  • Naga Raju, K., Sudheer Babu, I., Prathyusha, S., Sunitha, T., Jyothi, R., & Sandhya, V. (2013). COMPARING BRANDED DRUGS TO THEIR GENERIC EQUIVALENT S BY SPECTROPHOTOMETRIC METHODS. International Journal of Research in Pharmacy and Chemistry, 3(3), 681-684.
  • Holzgrabe, U. (1998). NMR spectroscopy in pharmacy. alpaipars.
  • High-Resolution Mass Spectral Libraries for Drug and Toxin Analysis. (2025, November 14). CDC.
  • Databases and Software for NMR-Based Metabolomics. PMC.
  • The Ph. Eur. revises its general chapter on UV-Vis absorption spectrophotometry. (2019, July 15). EDQM.
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14).
  • Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and Ph. Eur. 2.2.25. Merel.
  • Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. (2024, March 18). Longdom Publishing.
  • 2005 - ICH Q2 (R1) Validation of Analytical Procedures - Text and Methodology. Scribd.
  • Natural Products Magnetic Resonance Database (NP-MRD) for 2025. (2024, November 22). Oxford Academic.
  • Nuclear magnetic resonance spectra d

Sources

evaluating the enantiomeric excess of stereoselective synthesis of the compound

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of "ee"

In stereoselective synthesis and pharmaceutical development, the determination of enantiomeric excess (ee) is not merely an analytical step—it is the gatekeeper of efficacy and safety. With regulatory bodies (FDA, EMA) mandating the development of single-enantiomer drugs due to distinct pharmacodynamic profiles (e.g., the tragic history of Thalidomide), the precision of ee measurement is non-negotiable.

This guide moves beyond basic textbook definitions to provide a rigorous, data-backed comparison of the four primary methodologies: Chiral High-Performance Liquid Chromatography (HPLC) , Supercritical Fluid Chromatography (SFC) , Chiral Gas Chromatography (GC) , and Nuclear Magnetic Resonance (NMR) using chiral derivatizing agents. We evaluate these "products" (methodologies) based on resolution, throughput, cost, and scientific integrity.

Comparative Matrix: Method Performance at a Glance

The following table synthesizes experimental data to offer a direct comparison of the alternative methods.

FeatureChiral HPLC (Gold Standard)Chiral SFC (Modern High-Throughput)Chiral GC (Volatiles Specialist)NMR (Mosher's Method) (Rapid Screening)
Primary Mechanism Liquid-Solid Adsorption (CSP)Supercritical Fluid AdsorptionGas-Liquid PartitionDiastereomeric Chemical Shift
Applicability Broad (Polar/Non-polar, Non-volatile)Broad (Chiral bases, acids, neutrals)Volatile, thermally stable onlyCompounds with reactive handles (-OH, -NH2)
Sensitivity (LOD) High (ng range with UV/Fluorescence)High (ng range)Very High (pg range with FID/MS)Moderate (mg range required)
Analysis Time 10–60 mins2–10 mins (3-5x faster than HPLC)10–30 mins< 15 mins (excluding prep)
Solvent/Waste High (Organic solvents)Low (CO₂ + modifier, Green)NegligibleLow (Deuterated solvents)
Resolution (

)
Excellent (

common)
Superior (

common)
Excellent (High plate count)Dependent on field strength
Cost per Sample High (Solvents + Column)Moderate (Lower solvent cost)Low (Gas is cheap)Low (if no derivatization needed)

Deep Dive: Chiral HPLC – The Validated Workhorse

Mechanism & Causality

Chiral HPLC remains the dominant technique due to its versatility. The separation relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the Chiral Stationary Phase (CSP).[1][2]

  • Polysaccharide-based CSPs (e.g., Amylose/Cellulose carbamates): These are the most successful "products" in this category. They work via hydrogen bonding,

    
     interactions, and inclusion phenomena.
    
  • Causality: The "fit" of one enantiomer into the chiral groove of the polymer is energetically more favorable, increasing its retention time relative to the other.

Validated Experimental Protocol

To ensure Trustworthiness, this protocol includes self-validating steps.

Materials:

  • Racemic standard (for method development).

  • Enantiomerically enriched sample (analyte).[1][3][4][5][6][7]

  • Column: Chiralpak IA/IB or AD-H/OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane/Isopropanol (IPA) mixtures (e.g., 90:10).

Step-by-Step Workflow:

  • Racemate Screening: Inject the racemic mixture first. A method is invalid for ee determination if baseline separation (

    
    ) is not achieved here.
    
  • Mobile Phase Optimization:

    • Start with 90:10 (Hexane:IPA).

    • Insight: If retention is too low (

      
      ), decrease IPA to 5% or 2%. If peak tailing occurs with amines, add 0.1% Diethylamine (DEA) to suppress silanol interactions.
      
  • Linearity Check: Inject serial dilutions of the standard (e.g., 10–100 µg/mL). Plot Area vs. Concentration. ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     must be 
    
    
    
    .
  • Sample Analysis: Inject the synthesized sample.

  • Calculation:

    
    [8]
    
Visualization: HPLC Method Development Logic

HPLC_Workflow start Start: Racemic Mixture screen Screen Polysaccharide Columns (AD, OD, IA, IB) start->screen check_sep Separation (Rs > 1.5)? screen->check_sep optimize_mp Optimize Mobile Phase (Adjust IPA %, Add DEA/TFA) check_sep->optimize_mp No validate Validation Phase (Linearity, LOD, LOQ) check_sep->validate Yes optimize_mp->screen run_sample Run Enriched Sample Calculate ee validate->run_sample

Caption: Logical workflow for developing a robust Chiral HPLC method, ensuring baseline resolution before quantification.

Deep Dive: NMR Spectroscopy – The Mosher's Acid Method

While HPLC separates physically, NMR separates signals magnetically. This method is indispensable when a chiral column is unavailable or for rapid screening of reaction conditions.

The Mosher's Mechanism

This method involves derivatizing a chiral alcohol or amine with a chiral auxiliary, typically


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA), known as Mosher's acid.[9]
  • Transformation: Enantiomers (indistinguishable by NMR)

    
     Diastereomers (distinguishable).[9]
    
  • Detection:

    
     NMR is preferred due to the singlet nature of the 
    
    
    
    group and lack of background noise.
Experimental Protocol (Self-Validating)
  • Derivatization:

    • Take 5-10 mg of the chiral alcohol.

    • React with (R)-(-)-MTPA-Cl (Mosher's acid chloride) in Pyridine/CDCl

      
      .
      
    • Control: React a separate aliquot with (S)-(+)-MTPA-Cl.

  • NMR Acquisition:

    • Acquire

      
       or 
      
      
      
      NMR spectra.[9][10]
    • Ensure relaxation delay (

      
      ) is sufficient (> 5 x 
      
      
      
      ) for quantitative integration.
  • Analysis:

    • Identify the diagnostic peaks (e.g.,

      
       or methoxy group).
      
    • Integrate the diastereomeric peaks (

      
       and 
      
      
      
      ).[9][8][11][12]
    • 
      .
      
Visualization: Mosher's Derivatization Pathway

Mosher_Mechanism enantiomers Enantiomers (R/S) (Identical NMR) reaction Derivatization Reaction enantiomers->reaction reagent + (R)-Mosher's Acid Cl reagent->reaction diastereomers Diastereomers (R,R) & (S,R) (Distinct NMR Signals) reaction->diastereomers analysis Integrate 19F Signals Calculate ee diastereomers->analysis

Caption: Conversion of enantiomers to diastereomers using Mosher's acid to enable NMR discrimination.

The Challenger: Supercritical Fluid Chromatography (SFC)[1][14]

SFC is rapidly replacing HPLC in high-throughput environments (e.g., Big Pharma discovery groups).

  • Performance Advantage: SFC uses supercritical CO

    
     as the primary mobile phase. The low viscosity and high diffusivity of scCO
    
    
    
    allow for flow rates 3-5x higher than HPLC without sacrificing resolution (Van Deemter curve stays flat).
  • Green Chemistry: Reduces organic solvent consumption by >80%.

  • Data Support: Studies show that Chiralpak AD-H columns often exhibit better selectivity in SFC mode due to the unique solvation properties of CO

    
     compared to Hexane [1].
    

Decision Framework: Selecting the Right Method

Do not choose a method randomly. Use this logic gate to select the optimal technique for your specific compound.

Decision_Tree start Start: Compound Evaluation volatile Is the compound volatile & thermally stable? start->volatile gc Method: Chiral GC (Best for terpenes, small esters) volatile->gc Yes functional Does it have -OH or -NH2? volatile->functional No nmr_check Is rapid screening needed without separation? functional->nmr_check Yes hplc_sfc Is High Throughput/Green Chemistry required? functional->hplc_sfc No nmr Method: NMR (Mosher's) (Good for reaction monitoring) nmr_check->nmr Yes nmr_check->hplc_sfc No sfc Method: Chiral SFC (Fast, Low Waste) hplc_sfc->sfc Yes hplc Method: Chiral HPLC (Robust, Universal) hplc_sfc->hplc No

Caption: Decision matrix for selecting the optimal enantiomeric excess evaluation method based on compound properties.

References

  • National Institutes of Health (NIH). "Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents." PubMed. [Link]

  • ResearchGate. "The Mosher Method of Determining Enantiomeric Ratios: A Microscale NMR Experiment for Organic Chemistry." The Chemical Educator. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-allyl-2-phenyl-4-pentenoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the dynamic fields of drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-allyl-2-phenyl-4-pentenoic acid, ensuring the safety of laboratory personnel and the preservation of our environment.

I. Foundational Safety: Hazard Assessment and Personal Protective Equipment (PPE)

Given its structure, 2-allyl-2-phenyl-4-pentenoic acid should be handled as a hazardous substance. The carboxylic acid functional group imparts corrosive properties, while the allyl groups can be associated with reactivity and potential toxicity. Therefore, stringent adherence to safety protocols is paramount.

A. Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2-allyl-2-phenyl-4-pentenoic acid in any capacity, including for disposal, all personnel must be outfitted with the appropriate PPE to minimize exposure risk.[1][2]

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact with the potentially corrosive and absorbable compound.[1][2]
Eye/Face Protection Safety goggles with side-shields or a full-face shield.To protect against splashes and aerosols that could cause severe eye irritation or damage.[1][2][3]
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.To prevent accidental skin contact and protect from potential spills.[1][2]
Respiratory Protection To be used in a well-ventilated area, preferably within a chemical fume hood.[1] A NIOSH-approved respirator may be necessary if aerosols or dust are generated.To avoid inhalation of potentially harmful vapors or aerosols.

B. Engineering Controls: Creating a Safe Workspace

All handling and disposal procedures for this compound should be conducted in a designated, well-ventilated area.

  • Chemical Fume Hood: All transfers and manipulations of 2-allyl-2-phenyl-4-pentenoic acid and its waste should be performed inside a certified chemical fume hood to contain any vapors or aerosols.[1]

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]

II. Step-by-Step Disposal Protocol

The proper disposal of 2-allyl-2-phenyl-4-pentenoic acid is contingent on its classification as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in the regular trash.[4]

A. Waste Segregation and Containerization: The First Critical Step

  • Designated Hazardous Waste Container: Procure a dedicated, compatible, and clearly labeled hazardous waste container. The container must be made of a material that is resistant to organic acids.[5][6]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-allyl-2-phenyl-4-pentenoic acid," and the associated hazards (e.g., "Corrosive," "Toxic").[7] The date the container was first used should also be recorded.

  • No Mixing of Waste: Do not mix 2-allyl-2-phenyl-4-pentenoic acid waste with other waste streams, especially with bases or oxidizing agents, to prevent potentially violent reactions.[7][8]

B. The Disposal Workflow: A Procedural Breakdown

  • Transferring the Waste: Carefully transfer the 2-allyl-2-phenyl-4-pentenoic acid waste into the designated hazardous waste container inside a chemical fume hood. Avoid splashing.

  • Container Sealing: Securely close the container cap. Do not leave a funnel in the container opening.[5]

  • Temporary Storage: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[7] This area should be a cool, dry, and well-ventilated location, away from incompatible materials.[1]

  • Scheduling Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2] Provide them with a copy of the waste profile, including the chemical name and any known hazards.

Decision-Making Workflow for Disposal

The following diagram outlines the critical decision points in the safe disposal of 2-allyl-2-phenyl-4-pentenoic acid.

DisposalWorkflow Disposal Decision Workflow for 2-allyl-2-phenyl-4-pentenoic acid start Start: Have 2-allyl-2-phenyl-4-pentenoic acid waste ppe_check Don appropriate PPE? start->ppe_check fume_hood_check Working in a fume hood? ppe_check->fume_hood_check Yes improper_disposal STOP! Do not proceed. Consult EHS immediately. ppe_check->improper_disposal No waste_container Is a labeled, compatible hazardous waste container available? fume_hood_check->waste_container Yes fume_hood_check->improper_disposal No transfer_waste Carefully transfer waste to container waste_container->transfer_waste Yes waste_container->improper_disposal No seal_container Securely seal the container transfer_waste->seal_container storage Store in designated Satellite Accumulation Area (SAA) seal_container->storage contact_ehs Contact EHS for waste pickup storage->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Decision workflow for the safe disposal of 2-allyl-2-phenyl-4-pentenoic acid.

III. Spill and Emergency Procedures

Accidents can happen, and a well-prepared response is crucial.

A. Minor Spills (inside a chemical fume hood):

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Containment: Absorb the spill with an inert material such as vermiculite, dry sand, or a commercial spill absorbent.[1]

  • Collection: Carefully sweep up the absorbed material and place it in the designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

B. Major Spills (outside a chemical fume hood) or any spill you are not comfortable handling:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and your institution's EHS department or emergency response team.[2]

  • Isolate: If it is safe to do so, close the doors to the affected area to contain any vapors.

  • Do Not Attempt to Clean Up: Await the arrival of trained emergency response personnel.

IV. Empty Container Disposal

Empty containers that once held 2-allyl-2-phenyl-4-pentenoic acid must also be disposed of as hazardous waste unless properly decontaminated.

  • Triple Rinsing: The EPA recommends a triple-rinse procedure for decontaminating empty chemical containers.[9]

    • Rinse the container with a suitable solvent (e.g., acetone or ethanol) three times.

    • Collect the rinsate as hazardous waste in your designated "2-allyl-2-phenyl-4-pentenoic acid" waste container.[9]

    • After triple-rinsing, the container can often be disposed of in the regular trash, but be sure to deface the label first. Always confirm this procedure with your institution's EHS guidelines.[9]

V. Conclusion: A Culture of Safety

The proper disposal of 2-allyl-2-phenyl-4-pentenoic acid is a critical responsibility for all laboratory personnel. By adhering to the procedures outlined in this guide, you contribute to a safer research environment and ensure compliance with environmental regulations. Always remember that when in doubt, the most prudent course of action is to consult with your institution's Environmental Health and Safety department.

References

  • Benchchem. (n.d.). Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • AAPPTec. (n.d.). Safety Data Sheet: Fmoc-2-amino-2-(4'-pentenyl)dec-9-enoic acid.
  • PubChem. (n.d.). 2-Allylpent-4-enoic acid, benzyl ester.
  • Cheméo. (n.d.). Chemical Properties of 2-Allyl-4-methyl-4-pentenoic acid (CAS 93681-82-4).
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • ChemicalBook. (n.d.). 2-ALLYL-4-PENTENOIC ACID | 99-67-2.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 4-Pentenoic acid.
  • McGill University. (n.d.). Chemical waste | Hazardous Waste Management.
  • Cayman Chemical. (n.d.). (±)-2-propyl-4-Pentenoic Acid.
  • Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet: 2,4-Pentadienoic acid, 5-phenyl-.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet: 4-Pentenoic acid.
  • ChemicalBook. (2026, January 13). DL-2-AMINO-4-PENTENOIC ACID | 7685-44-1.
  • Cayman Chemical. (2025, December 18). Safety Data Sheet: (±)-2-propyl-4-Pentenoic Acid.
  • Benchchem. (n.d.). A Guide to the Safe Disposal of 2-(4-Phenylphenoxy)propanoic Acid.
  • Moshang Chemical. (n.d.). 2-benzyl-2-allyl-4-pentenoic acid.
  • University of Nebraska-Lincoln. (2018, August). Empty Container Disposal - Safe Operating Procedure.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.

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Personal Protective Equipment (PPE) & Handling Guide: 2-Allyl-2-phenyl-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive (The "Why")

2-Allyl-2-phenyl-4-pentenoic acid (CAS: 119-52-8), often chemically identified as 2,2-diallylphenylacetic acid , is not merely a generic organic acid. It is a structural analog of Valproic Acid (VPA) derivatives and barbiturate precursors. While standard Safety Data Sheets (SDS) often classify it primarily as an Irritant (Skin/Eye/Respiratory) , its lipophilic structure and metabolic relationship to 4-ene-VPA (a known teratogen) necessitate a higher tier of caution.

The Core Hazard: Beyond immediate acid burns or irritation, you must treat this compound as a Suspected Reproductive Toxin . Its lipophilicity facilitates dermal absorption, meaning standard "splash protection" is insufficient for prolonged handling.

Part 2: Technical Hazard Analysis & PPE Strategy

Hazard Profile & Physiological Entry
Hazard ClassGHS CodeMechanism of Action
Skin Corrosion/Irritation H315 Acidic functionality (pKa ~4-5) causes proton donation to tissue, leading to erythema and chemical burns.
Serious Eye Damage H319 Direct corrosive action on corneal epithelium; high risk of permanent opacity if untreated.
Reproductive Toxicity Suspected Structural Alert:[1] The branched carboxylic acid structure mimics VPA metabolites known to induce neural tube defects (teratogenicity).
Respiratory Irritation H335 Vapor pressure is low, but aerosols/dust (if solid) are highly irritating to mucous membranes.
The PPE Decision Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the operational scale.

Tier 1: Analytical/Small Scale (< 100 mg)
  • Gloves: Nitrile (Minimum thickness: 0.11 mm / 4 mil). Change immediately upon splash.

  • Eyes: Chemical Safety Glasses with side shields.

  • Respiratory: Fume hood handling is mandatory; no respirator needed if sash is at proper working height.

  • Body: Standard cotton lab coat.

Tier 2: Preparative/Synthesis Scale (> 100 mg or Heating)
  • Gloves: Double-gloving recommended.

    • Inner: Nitrile (4 mil).

    • Outer: Extended cuff Nitrile (8 mil) or Silver Shield® (Laminate) if handling pure oil for >15 mins.

  • Eyes: Unvented Chemical Splash Goggles. (Face shield added if pouring >100 mL).

  • Respiratory: If outside a fume hood (not recommended) or during spill cleanup, use a Half-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges + P100 pre-filter.

  • Body: Tyvek® sleeves or apron over lab coat to prevent sleeve saturation.

Part 3: Operational Workflows & Logic

Visualization: PPE Selection Logic

The following decision tree illustrates the logical selection of PPE based on state and quantity, ensuring you neither under-protect nor over-encumber your workflow.

PPE_Decision_Tree Start Start: Handling 2-Allyl-2-phenyl-4-pentenoic Acid State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Oil / Solution State->Liquid DustRisk Dust Generation Risk? Solid->DustRisk Vol Volume / Temp? Liquid->Vol LowDust Low (Weighing) DustRisk->LowDust HighDust High (Grinding/Transfer) DustRisk->HighDust PPE_Basic Tier 1 PPE: Nitrile Gloves (4mil) Safety Glasses Fume Hood LowDust->PPE_Basic PPE_Resp Tier 2 PPE: Nitrile (Double) + N95/P100 Goggles Fume Hood HighDust->PPE_Resp SmallCold <10mL, Ambient Vol->SmallCold LargeHot >10mL or Heated Vol->LargeHot SmallCold->PPE_Basic PPE_Full Tier 3 PPE: Laminate Gloves (Silver Shield) Splash Goggles + Face Shield OV/AG Respirator (if out of hood) LargeHot->PPE_Full

Figure 1: Logic flow for selecting appropriate Personal Protective Equipment based on physical state and operational risk.

Protocol 1: Safe Weighing & Transfer

Causality: Static electricity can cause organic acid powders to "jump," creating aerosols.

  • Engineering Control: Place balance inside a certified chemical fume hood.

  • Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.

  • Technique: Do not use a metal spatula if the compound is potentially corrosive to lower-grade steel; use a PTFE-coated spatula.

  • Transfer: Dissolve the solid in the transport vessel (e.g., flask) immediately to reduce the duration of the "dust risk" state.

Protocol 2: Emergency Spill Response

Trustworthiness: This protocol assumes the worst-case scenario (skin contact).

  • Immediate Action:

    • Skin: Wash with soap and water for 15 minutes . Do not use organic solvents (ethanol/acetone) to clean skin; this increases permeability and drives the lipophilic acid deeper into the dermis.

    • Eyes: Flush at an eyewash station for 15 minutes. Hold eyelids open.

  • Neutralization (Surface Spill):

    • Do not wipe up the concentrated acid directly.

    • Cover spill with Sodium Carbonate (Soda Ash) or Sodium Bicarbonate .

    • Wait for CO2 evolution (bubbling) to cease.

    • Collect the resulting sludge as chemical waste.

Part 4: Disposal & Logistics

Waste Classification: This compound is an organic acid.[2] It must never be disposed of down the drain.

Waste StreamClassification Code (US/EU)Disposal Method
Primary Waste D002 (Corrosive Characteristic)High-temperature Incineration.
Contaminated Debris K-Code/Generic (Solid Lab Debris)Pack in yellow bio/chem hazard bags; Incineration.
Aqueous Waste Acidic Aqueous Waste Adjust pH to 6-9 before disposal only if local regulations permit; otherwise, collect as aqueous organic waste.
Visualization: Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess Volume Spill->Assess Small Minor (<50mL) Assess->Small Large Major (>50mL) Assess->Large PPE_Don Don PPE: Double Nitrile + Goggles Small->PPE_Don Evac Evacuate Lab Call EHS Large->Evac Absorb Cover with Sodium Bicarbonate PPE_Don->Absorb Wait Wait for Bubbling to Stop Absorb->Wait Collect Collect Sludge (Hazardous Waste) Wait->Collect

Figure 2: Step-by-step workflow for neutralizing and cleaning up minor lab spills.

Part 5: References

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-Allyl-4-pentenoic acid (Analogous structure for hazard classification). Merck KGaA.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 66749, 2-propylpent-4-enoic acid (4-ene-VPA). Retrieved from

  • European Chemicals Agency (ECHA). (2023). C&L Inventory: Phenylacetic acid derivatives hazard classification.

  • Thermo Fisher Scientific. (2021). Glove Compatibility Charts for Organic Acids.

  • Nau, H., et al. (1991). Valproic acid-induced neural tube defects in mouse and human: aspects of chirality, alternative drug development, pharmacokinetics and pharmacodynamics. Pharmacology & Toxicology. (Provides grounding for reproductive toxicity warnings of VPA analogs).

Sources

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